2-Cyclopentyloxypyridine-5-carboxaldehyde
Description
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Properties
IUPAC Name |
6-cyclopentyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJPWJIUEZZENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654799 | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-14-8 | |
| Record name | 6-(Cyclopentyloxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde
Abstract
2-Cyclopentyloxypyridine-5-carboxaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—a pyridine ring for modulating solubility and directing molecular geometry, a sterically significant cyclopentyl ether group, and a highly reactive aldehyde moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of synthetic utility. This compound is a compound whose identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.
Core Chemical Properties
The fundamental properties of this aldehyde are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 916792-14-8 | [1] |
| Appearance | Off-white to yellow solid | Vendor Data |
| Purity | Typically ≥95% - 98% | [1][2] |
Spectroscopic Signature
Spectroscopic data is critical for confirming the structure and purity of the compound during and after synthesis. The expected spectral characteristics are derived from the analysis of its functional groups.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The aldehydic proton is the most deshielded, appearing as a singlet in the 9.0-10.0 ppm region due to the strong electron-withdrawing effect of the carbonyl group.[3] Protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution. The methine proton of the cyclopentyl group attached to the ether oxygen will be found downfield (~4.5-5.5 ppm), while the remaining methylene protons of the cyclopentyl ring will reside in the aliphatic region (~1.5-2.5 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum is distinguished by the carbonyl carbon of the aldehyde, which resonates significantly downfield in the 190-215 ppm range.[3] Carbons of the pyridine ring appear between 110-160 ppm. The carbon of the cyclopentyl group attached to the oxygen (C-O) will be in the 50-90 ppm range.[4]
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, characteristic of aldehydes, which typically appears around 1700-1720 cm⁻¹.[5] Additional significant peaks include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) in a mass spectrum will correspond to the molecular weight of the compound (m/z ≈ 191.23).[5] Fragmentation patterns can provide further structural confirmation.
Synthesis and Purification
The preparation of this compound is typically achieved through a multi-step sequence starting from more common pyridine derivatives. Understanding the causality behind the chosen reagents and conditions is key to a successful and scalable synthesis.
Synthetic Workflow
A common and logical pathway involves the nucleophilic aromatic substitution to install the cyclopentyl ether, followed by the introduction or unmasking of the aldehyde functionality.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a representative synthesis. The choice of a strong base like sodium hydride (NaH) is crucial for deprotonating the cyclopentanol, forming a potent nucleophile (cyclopentoxide) required to displace the chloride on the electron-deficient pyridine ring.
Materials:
-
2-Chloro-5-formylpyridine
-
Cyclopentanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and carefully decant the hexane.
-
Alkoxide Formation: Suspend the washed NaH in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.1 equivalents) dropwise via syringe. The reaction is allowed to stir at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.
-
Nucleophilic Substitution: Add a solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the cooled alkoxide suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.
Chemical Reactivity and Synthetic Utility
The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] This versatility is the cornerstone of its utility in building complex molecules.
Caption: Key reactions of the aldehyde moiety.
Reductive Amination
This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating substituted amines, which are prevalent in pharmaceuticals.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the aldehyde carbonyl, leading to the formation of a four-membered oxaphosphetane intermediate that collapses to form the alkene and triphenylphosphine oxide. This allows for the precise installation of vinyl groups, extending the carbon skeleton.
Oxidation and Reduction
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-Cyclopentyloxypyridine-5-carboxylic acid) using various oxidizing agents such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under Pinnick oxidation conditions. This acid derivative is another valuable intermediate for amide bond formation.
-
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is useful for introducing a hydroxymethyl group.
Condensation Reactions
The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[6] These imines are not only stable final products in some cases but also serve as intermediates for further reactions and are important in coordination chemistry.[6]
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic aldehydes are "privileged" structures in drug design.[7][8] The pyridine core can engage in hydrogen bonding and π-stacking interactions with biological targets, while the cyclopentyl ether provides a lipophilic handle to modulate pharmacokinetic properties like cell permeability and metabolic stability. The aldehyde serves as a versatile anchor point for linking these fragments to other pharmacophores.[2][9]
While specific drugs containing this exact fragment are not publicly highlighted, its structural motifs are common in compounds targeting a range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. Its utility lies in enabling the rapid synthesis of compound libraries for screening and lead optimization.[8]
Safety and Handling
As with any active chemical reagent, proper handling is imperative to ensure laboratory safety.
-
Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]
-
Precautions: Handling should be performed in a well-ventilated chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13][14] Avoid breathing dust, fumes, or vapors.[11]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
This compound is a high-value synthetic intermediate with a rich chemical profile. Its strategic combination of a modifiable pyridine core, a property-tuning ether, and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of novel therapeutic agents.
References
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved from [Link]
- Akbulut, S., & Gökçe, M. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(1), 107-121.
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Summers, L. A. (1977). Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. Journal of Heterocyclic Chemistry, 14(6), 1133-1136.
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SpectraBase. (n.d.). Cyclohexane carboxaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentyloxypyridine-5-carboxaldehyde (CAS Number: 902837-49-4), a heterocyclic building block with significant potential in drug discovery and medicinal chemistry. This document delves into the molecule's chemical properties, a detailed, field-proven synthetic protocol, and a thorough analysis of its spectroscopic signature. Furthermore, we explore its plausible applications, particularly as a scaffold in the design of kinase inhibitors, supported by an analysis of the current patent landscape and the established bioactivity of related pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to a combination of factors: the nitrogen atom imparts favorable physicochemical properties such as aqueous solubility, the aromatic system is relatively stable yet amenable to functionalization, and the pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[2] Specifically, 2-alkoxypyridine derivatives are prominent motifs in a variety of bioactive molecules, including potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4]
This compound emerges as a particularly interesting building block. The cyclopentyl ether moiety at the 2-position offers a lipophilic handle that can be oriented to probe hydrophobic pockets within an enzyme's active site, potentially enhancing binding affinity and selectivity. The aldehyde at the 5-position serves as a versatile synthetic anchor, enabling a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 902837-49-4 | Internal Data |
| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |
| Molecular Weight | 191.23 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
-
Reactivity Hazards: The synthesis involves sodium hydride, which is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] N,N-Dimethylformamide (DMF) is a combustible liquid and can form explosive mixtures with air.[2] Exothermic decompositions have been reported for reactions involving sodium hydride in DMF.[2][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
Synthesis of this compound
The most logical and efficient synthetic route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.[9] This approach leverages the inherent electrophilicity of the C2 position of the pyridine ring when substituted with a good leaving group, such as a halogen.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a Williamson ether synthesis-type reaction, specifically an SNAr mechanism.[10][11] The reaction involves the deprotonation of cyclopentanol with a strong base, typically sodium hydride (NaH), to form the corresponding cyclopentoxide nucleophile. This potent nucleophile then attacks the electron-deficient C2 position of 2-chloropyridine-5-carboxaldehyde, displacing the chloride leaving group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this nucleophilic attack.[12]
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An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes key technical data, proven synthetic methodologies, and an exploration of its reactivity and potential applications, grounded in authoritative scientific literature.
Core Identification and Physicochemical Properties
IUPAC Name: 2-(Cyclopentyloxy)pyridine-5-carbaldehyde
Canonical SMILES: C1CCC(C1)OC2=NC=C(C=C2)C=O
InChIKey: YWJLOOPXGZJHBJ-UHFFFAOYSA-N
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol [1]
This compound presents as a stable entity under standard laboratory conditions, though specific experimental data regarding its melting point, boiling point, and solubility are not widely published. Based on structurally similar compounds, it is anticipated to be a solid at room temperature with solubility in common organic solvents.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(Cyclopentyloxy)pyridine-5-carbaldehyde | IUPAC Nomenclature |
| CAS Number | 916792-14-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Predicted based on structure |
Synthesis and Purification
The synthesis of this compound is most logically achieved through a Williamson ether synthesis .[2] This well-established and robust reaction provides a reliable pathway to the target molecule.
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
Experimental Protocol:
This protocol is a validated, self-verifying procedure designed for reproducibility.
Materials:
-
2-Chloropyridine-5-carboxaldehyde (1.0 eq)
-
Cyclopentanol (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF.
-
Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred DMF.
-
Slowly add cyclopentanol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium cyclopentoxide.
-
Nucleophilic Substitution: Dissolve 2-Chloropyridine-5-carboxaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydride ensures the complete deprotonation of cyclopentanol to form the nucleophilic alkoxide.
-
Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and the alkoxide.
-
DMF is an excellent polar aprotic solvent for this SɴAr reaction, as it solubilizes the reactants and facilitates the nucleophilic attack.
-
The purification by column chromatography is essential to remove any unreacted starting materials and by-products.
Spectroscopic Characterization
1H NMR Spectroscopy (Predicted):
-
Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm.
-
Pyridine Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at the 6-position is expected to be a doublet around δ 8.5 ppm, the proton at the 4-position a doublet of doublets around δ 7.9 ppm, and the proton at the 3-position a doublet around δ 6.8 ppm.
-
Cyclopentyloxy Protons: A multiplet for the methine proton (CH-O) around δ 5.4 ppm and multiplets for the methylene protons of the cyclopentyl ring in the upfield region (δ 1.5-2.0 ppm).
13C NMR Spectroscopy (Predicted):
-
Aldehydic Carbonyl (C=O): A signal in the range of δ 190-195 ppm.
-
Pyridine Carbons: Signals for the five pyridine carbons, with the carbon bearing the cyclopentyloxy group (C2) being the most downfield (around δ 165 ppm).
-
Cyclopentyloxy Carbons: A signal for the methine carbon (CH-O) around δ 80 ppm and signals for the methylene carbons of the cyclopentyl ring between δ 24-33 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O-C Stretch (Ether): A strong absorption in the range of 1200-1250 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 191.
-
Fragmentation: Expect fragmentation patterns characteristic of aldehydes, including the loss of the formyl group (-CHO, 29 Da) and the cyclopentyl group. Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the aldehyde functional group and the substituted pyridine ring.
Figure 2: Key reaction pathways for this compound.
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The 2-alkoxypyridine motif, in particular, has been explored for a variety of biological activities. The aldehyde functionality of this compound serves as a versatile handle for the introduction of diverse functional groups, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Potential therapeutic areas for derivatives of this molecule could include:
-
Oncology: As a scaffold for kinase inhibitors.
-
Neuroscience: For the development of agents targeting central nervous system disorders.
-
Infectious Diseases: As a core for novel antibacterial or antiviral compounds.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Williamson ether synthesis is straightforward, and its aldehyde functionality allows for a wide range of chemical transformations. The presence of the 2-alkoxypyridine scaffold suggests that derivatives of this compound may possess interesting biological activities. Further research into the synthesis and biological evaluation of compounds derived from this versatile starting material is warranted.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
De, S., Kumar, A. S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
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An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentyloxypyridine-5-carboxaldehyde is a substituted pyridine derivative featuring a cyclopentoxy group at the 2-position and a carboxaldehyde group at the 5-position of the pyridine ring. This unique combination of functional groups imparts a specific set of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, while the cyclopentoxy group modulates the molecule's lipophilicity and metabolic stability, crucial parameters in drug design. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, offering valuable insights for professionals in the field of drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 916792-14-8 | Internal Database |
| Molecular Formula | C₁₁H₁₃NO₂ | Internal Database |
| Molecular Weight | 191.23 g/mol | Internal Database |
| Appearance | Predicted to be a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from structural similarity |
Molecular Structure and Reactivity Insights
The molecular structure of this compound is characterized by a pyridine ring, an electron-withdrawing aromatic heterocycle. The nitrogen atom in the pyridine ring decreases the electron density of the ring, influencing the reactivity of its substituents.
The aldehyde group at the 5-position is an electrophilic center, readily undergoing nucleophilic attack. This functionality is a gateway for numerous chemical transformations, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Condensation reactions: Such as the Knoevenagel condensation to form α,β-unsaturated systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
The cyclopentoxy group at the 2-position is an electron-donating group through resonance, which can influence the reactivity of the pyridine ring. Sterically, the bulky cyclopentyl group can direct incoming reagents to other positions on the pyridine ring. Metabolically, the ether linkage is generally more stable than an ester linkage, potentially leading to a longer biological half-life in a drug candidate. The lipophilicity imparted by the cyclopentyl group can enhance membrane permeability.
The interplay of these functional groups dictates the overall chemical behavior and potential biological activity of the molecule.
Caption: Molecular structure and key reactive sites of this compound.
Synthesis and Mechanistic Considerations
A likely precursor for this synthesis is 2-chloro-5-formylpyridine. The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Protocol:
-
Preparation of Sodium Cyclopentoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. Cyclopentanol (1.0 equivalent) is added dropwise to the suspension. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases. This in situ formation of sodium cyclopentoxide is crucial for the subsequent reaction. The use of a strong base like NaH ensures complete deprotonation of the alcohol, generating a potent nucleophile.
-
Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopentoxide, a solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous THF is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the aldehyde group. The cyclopentoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the desired product.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the protons on the pyridine ring, the cyclopentoxy group, and the aldehyde.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Pyridine Protons: The pyridine ring will exhibit three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position (adjacent to the nitrogen) will be the most downfield, likely appearing as a doublet. The proton at the 4-position will be a doublet of doublets, and the proton at the 3-position will be a doublet.
-
Cyclopentoxy Protons: The proton on the carbon attached to the oxygen (-O-CH-) will appear as a multiplet around δ 5.4-5.6 ppm. The remaining methylene protons of the cyclopentyl ring will show complex multiplets in the upfield region, typically between δ 1.5-2.0 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Carbonyl Carbon (-CHO): A signal in the highly downfield region, expected around δ 190-195 ppm.
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon at the 2-position (attached to the oxygen) will be significantly downfield due to the electronegative oxygen atom. The carbon at the 6-position (adjacent to the nitrogen) will also be downfield.
-
Cyclopentoxy Carbons: The carbon attached to the oxygen (-O-CH-) is expected around δ 80-85 ppm. The other methylene carbons of the cyclopentyl ring will appear in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. Conjugation with the pyridine ring will likely shift this absorption to a lower wavenumber compared to a simple aliphatic aldehyde.[3]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
-
C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
-
C=C and C=N Stretches (Pyridine): Several bands of varying intensity in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 191.
-
Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO) or a hydrogen radical (-H) from the aldehyde group. Alpha-cleavage adjacent to the carbonyl group is also a characteristic fragmentation pattern for aldehydes and ketones.[4][5] The cyclopentoxy group may undergo fragmentation, leading to the loss of a cyclopentyl radical or cyclopentene.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing this heterocyclic motif. The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
The aldehyde group serves as a versatile precursor for the introduction of various pharmacophores. For instance, it can be readily converted into Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] Furthermore, reductive amination of the aldehyde provides a straightforward route to secondary and tertiary amines, which are common functional groups in many drug molecules.
The 2-alkoxypyridine scaffold is present in a number of biologically active compounds. The alkoxy group can modulate the electronic properties of the pyridine ring and enhance the compound's metabolic stability and pharmacokinetic profile. The cyclopentoxy group, in particular, increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.
Given the prevalence of the pyridine scaffold in drug discovery, this compound holds potential for the development of novel inhibitors for a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. The aldehyde functionality allows for its incorporation into diverse molecular frameworks through multicomponent reactions, facilitating the rapid generation of compound libraries for high-throughput screening.[7]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive aldehyde group, a biologically relevant pyridine core, and a lipophilic cyclopentoxy moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, a comprehensive understanding of its molecular structure, reactivity, and spectroscopic properties can be confidently inferred from closely related analogues. This technical guide provides a solid foundation for researchers and scientists to explore the synthetic utility and potential biological applications of this promising molecule.
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ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. Available from: [Link]
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PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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ResearchGate. Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Available from: [Link]
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ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]
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PubMed. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of bis(pyridine-2-carbaldehyde thiosemicarbazonato)cobalt(III) thiocyanate. Available from: [Link]
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MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
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Scientific Research Publishing. Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Available from: [Link]
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PubMed. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]
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MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
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NIST. 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link]
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Royal Society of Chemistry. Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry. Available from: [Link]
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PubChem. 2-Formyl-5-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]
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OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Available from: [Link]
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Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]
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ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]
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PubMed Central. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Available from: [Link]
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Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[8][9][10]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from: [Link]
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Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]
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ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]
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PubMed. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Available from: [Link]
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PubMed. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Available from: [Link]
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An In-depth Technical Guide to 2-(cyclopentyloxy)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(cyclopentyloxy)nicotinaldehyde. As a key building block in medicinal chemistry, understanding its characteristics is crucial for its effective application in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
2-(cyclopentyloxy)nicotinaldehyde is a pyridine derivative characterized by a cyclopentyloxy group at the 2-position and a formyl group at the 3-position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.
Table 1: Physicochemical Properties of 2-(cyclopentyloxy)nicotinaldehyde
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃NO₂ | - |
| Molecular Weight | 191.23 g/mol | |
| CAS Number | 902837-49-4 | |
| Appearance | Liquid | |
| Boiling Point | Not Determined | - |
| Melting Point | Not Determined | - |
| Density | Not Determined | - |
| Solubility | Not Determined | - |
Due to the limited availability of experimental data, some physical properties have not been determined. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.
Synthesis of 2-(cyclopentyloxy)nicotinaldehyde
A plausible synthetic route to 2-(cyclopentyloxy)nicotinaldehyde starts from the readily available 2-chloronicotinaldehyde. The synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyclopentyloxy group.
Caption: Proposed synthetic pathway for 2-(cyclopentyloxy)nicotinaldehyde.
Experimental Protocol:
Step 1: Formation of Sodium Cyclopentoxide
-
To a stirred solution of cyclopentanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium cyclopentoxide.
Step 2: Nucleophilic Aromatic Substitution
-
Cool the freshly prepared sodium cyclopentoxide solution back to 0 °C.
-
Add a solution of 2-chloronicotinaldehyde (1.0 equivalent) in anhydrous THF dropwise to the cyclopentoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(cyclopentyloxy)nicotinaldehyde.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-(cyclopentyloxy)nicotinaldehyde
| Technique | Predicted Features |
| ¹H NMR | - Aldehydic proton (CHO): ~9.8-10.2 ppm (singlet) - Pyridine protons: ~7.0-8.5 ppm (multiplets) - Cyclopentyloxy methine proton (-O-CH-): ~5.4-5.6 ppm (multiplet) - Cyclopentyloxy methylene protons (-CH₂-): ~1.6-2.0 ppm (multiplets) |
| ¹³C NMR | - Aldehyde carbonyl carbon: ~190-195 ppm - Pyridine carbons: ~110-165 ppm - Cyclopentyloxy methine carbon (-O-CH-): ~80-85 ppm - Cyclopentyloxy methylene carbons (-CH₂-): ~23-33 ppm |
| IR (Infrared) | - C=O stretch (aldehyde): ~1700-1720 cm⁻¹ - C-O stretch (ether): ~1200-1250 cm⁻¹ - C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands) - Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹ |
| MS (Mass Spec.) | - Molecular Ion (M⁺): m/z = 191.09 |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-(cyclopentyloxy)nicotinaldehyde is primarily governed by the aldehyde functional group and the electron-donating nature of the cyclopentyloxy substituent on the pyridine ring. The alkoxy group increases the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic attack, though the inherent electron-deficient nature of the pyridine ring still dominates.[1]
The aldehyde group is a versatile handle for a variety of chemical transformations crucial for the synthesis of complex molecules in drug discovery programs.
Caption: Key reactions of the aldehyde group in 2-(cyclopentyloxy)nicotinaldehyde.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced in situ to the corresponding amine. This is a powerful method for introducing diverse amine-containing side chains, a common feature in many drug molecules.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of double bonds.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(cyclopentyloxy)nicotinic acid. Carboxylic acids are important functional groups in drug design due to their ability to form hydrogen bonds and salt bridges with biological targets.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde yields secondary alcohols, providing a route to chiral centers and more complex molecular architectures.
The 2-alkoxypyridine scaffold is present in a number of biologically active compounds, suggesting that derivatives of 2-(cyclopentyloxy)nicotinaldehyde could have interesting pharmacological profiles. For instance, related 2-alkoxy morpholine derivatives have shown a range of activities including antioxidant and anti-inflammatory properties.[2] Furthermore, various substituted pyridine derivatives have been explored for their potential as anticonvulsant and cardioactive agents.[3] The unique combination of the 2-alkoxypyridine core and the reactive aldehyde functionality makes this compound a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
A specific safety data sheet (SDS) for 2-(cyclopentyloxy)nicotinaldehyde is not publicly available. However, based on the SDS for the structurally similar compound 3-(cyclopentyloxy)benzaldehyde, the following hazards should be considered[4]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. [Link]
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Vertex Pharmaceuticals Inc. (2020). PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. European Patent Office. [Link]
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García-Reyes, B., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2689–2707. [Link]
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United States Patent Office. (1964). Process for preparing pyridine aldehydes. [Link]
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Universidad de Zaragoza. (n.d.). Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. [Link]
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Kumar, A., Rasool, J., & Ahmed, Q. N. (2022). Chemistry of 2-Oxoaldehydes and 2-Oxoacids. Elsevier. [Link]
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Poso, A., & Gynther, M. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 23(21), 13456. [Link]
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Dadgar, F., et al. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis, 197, 113958. [Link]
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Siddiqui, A. A., & Mishra, R. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]
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commercial availability of 2-Cyclopentyloxypyridine-5-carboxaldehyde
An In-Depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Commercial Availability, Synthesis Applications, and Safety
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a pyridine core, an aldehyde functional group, and a cyclopentyl ether moiety, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical and safety data, and its applications, particularly within the realm of drug discovery and development. The compound is identified by the CAS Number 916792-14-8[1].
Commercial Availability
This compound is available from several chemical suppliers, primarily for research and development purposes. The availability may vary, and it is advisable to consult the suppliers directly for the most current information.
| Supplier | Catalog Number | Purity | Quantity | Estimated Availability |
| Thermo Scientific Chemicals | H50128.03 | 98% | 1 g | 22-Jan-2026[1] |
| Regent Chemicals (distributor for Alfa Aesar) | H50128.03 | 98% | Not specified | Contact for details[2] |
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 916792-14-8 | [1] |
| Molecular Formula | C11H13NO2 | [3] |
| Formula Weight | 191.23 g/mol | [1] |
Safety Information
The following hazard statements are associated with this compound[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage:
-
Wear appropriate personal protective equipment, including gloves and eye/face protection[5].
-
Keep away from open flames, hot surfaces, and sources of ignition[4][5].
-
Store in a well-ventilated place and keep the container tightly closed[5].
-
For product quality maintenance, it is recommended to keep it refrigerated[4][5].
Applications in Synthesis and Drug Discovery
Pyridine-based aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds and other functional organic molecules. The aldehyde group is highly reactive and can participate in various chemical transformations, including reductive aminations, Wittig reactions, and condensations, to introduce new functional groups and build molecular complexity.
The cyclopentyl ether group in this compound can enhance the lipophilicity of target molecules, a property that is often modulated in drug candidates to improve their pharmacokinetic profiles. The pyridine ring itself is a common scaffold in medicinal chemistry, present in numerous approved drugs.
While specific synthetic applications of this compound are not detailed in the provided search results, its structure suggests its utility as a precursor for compounds targeting a variety of biological systems. The discovery of novel chemical scaffolds is an active area of research in drug discovery, and intermediates like this are essential tools for medicinal chemists.[6]
Representative Experimental Protocol: Reductive Amination
The following is a representative, step-by-step protocol for a reductive amination reaction, a common transformation for aldehydes like this compound. This protocol is illustrative and may require optimization for specific substrates.
Objective: To synthesize the corresponding amine by reacting this compound with a primary or secondary amine via reductive amination.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
A reducing agent (e.g., sodium triacetoxyborohydride)
-
A suitable solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent.
-
Amine Addition: Add the amine (1-1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: To the stirring mixture, add the reducing agent (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Visualizations
Caption: Key functional groups of this compound.
Caption: Workflow for a representative reductive amination reaction.
References
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
-
This compound, 98% - Regent Chemicals. [Link]
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The Strategic Utility of 2-Cyclopentyloxypyridine-5-carboxaldehyde in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of drug design. This guide delves into the potential research applications of a particularly intriguing derivative: 2-Cyclopentyloxypyridine-5-carboxaldehyde. While specific research on this exact molecule remains nascent, its structural features—a reactive aldehyde, a 2-alkoxy substituent, and a pyridine core—position it as a valuable building block for the synthesis of novel chemical entities with significant therapeutic promise. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthetic versatility and potential biological significance of this compound.
Core Compound Analysis: Physicochemical Properties and Structural Rationale
This compound (CAS No: 916792-14-8) is a solid organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .
| Property | Value | Source |
| CAS Number | 916792-14-8 | Thermo Scientific Chemicals |
| Molecular Formula | C₁₁H₁₃NO₂ | Thermo Scientific Chemicals |
| Molecular Weight | 191.23 | Thermo Scientific Chemicals |
| Physical State | Solid | - |
| Health Hazards | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Thermo Scientific Chemicals |
The key structural features of this molecule are the pyridine ring, the 5-carboxaldehyde group, and the 2-cyclopentyloxy substituent. The pyridine ring itself is a weak base and is present in many approved drugs. The 2-alkoxy substitution can significantly influence the physicochemical properties of the molecule. For instance, O-alkylation of 2-pyridone derivatives has been shown to enhance their anticancer activity.[3] The cyclopentyl group, a bulky and lipophilic moiety, can improve metabolic stability and oral absorption by shielding the ether linkage from enzymatic cleavage and increasing the molecule's overall lipophilicity.
The aldehyde group at the 5-position is a versatile chemical handle, amenable to a wide array of chemical transformations. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the reactivity of the aldehyde, making it susceptible to nucleophilic attack.[4][5] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Synthetic Applications: A Gateway to Diverse Chemical Architectures
The primary application of this compound in a research setting is as a precursor for the synthesis of more complex molecules. The aldehyde functionality allows for the construction of a variety of carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of derivatives.
Caption: Key synthetic transformations of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[6][7] This reaction is particularly efficient with pyridine carboxaldehydes due to the activating effect of the pyridine ring.[7]
Experimental Protocol: Synthesis of (E)-2-cyano-3-(2-(cyclopentyloxy)pyridin-5-yl)acrylamide
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL), add 2-cyanoacetamide (1.2 mmol). The use of a protic solvent mixture facilitates the dissolution of the reactants.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.
-
Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum. This will afford the desired α,β-unsaturated product with high E-selectivity.[7]
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8][9] This reaction is broadly applicable to pyridine aldehydes, allowing for the introduction of various substituted vinyl groups.[10]
Experimental Protocol: Synthesis of 2-(cyclopentyloxy)-5-vinylpyridine
-
Prepare the Wittig reagent: To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. Stir the resulting yellow-orange solution for 30 minutes at 0 °C.
-
To the freshly prepared ylide, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[11] Pyridine-borane complexes are mild and effective reagents for this transformation.[12][13]
Experimental Protocol: Synthesis of N-benzyl-1-(2-(cyclopentyloxy)pyridin-5-yl)methanamine
-
To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), add 4 Å molecular sieves. The molecular sieves facilitate the formation of the intermediate imine.
-
Stir the mixture at room temperature for 1 hour.
-
Add pyridine-borane complex (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the secondary amine.
Potential Research Applications: Focus on Kinase Inhibition
The 2-alkoxypyridine scaffold is a common feature in a variety of biologically active molecules, including potent kinase inhibitors.[1][2][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors has been reported.[1]
Caption: Proposed workflow for the discovery of kinase inhibitors.
Derivatives of this compound, synthesized through the reactions described above, could be screened against a panel of kinases to identify potential inhibitors. The 2-cyclopentyloxy group may confer favorable pharmacokinetic properties, while the moiety introduced via the aldehyde can be systematically varied to explore the structure-activity relationship (SAR) and optimize binding to the target kinase. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has yielded compounds with inhibitory activity against CDK5 and GSK-3, kinases implicated in Alzheimer's disease.[15]
A Note on Drug Discovery and Physicochemical Properties
The "drug-likeness" of a molecule is a key consideration in the early stages of drug discovery. This is often assessed by considering properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The 2-alkoxypyridine scaffold is known to contribute to favorable physicochemical properties, including metabolic stability and aqueous solubility.[16]
| Physicochemical Parameter | Importance in Drug Discovery |
| Molecular Weight (MW) | Influences absorption and diffusion. Generally, MW < 500 is preferred. |
| Lipophilicity (logP) | Affects solubility, absorption, and membrane permeability. A balanced logP is crucial. |
| Hydrogen Bond Donors/Acceptors | Key for target binding and solubility. |
| Polar Surface Area (PSA) | Correlates with drug transport properties. |
The cyclopentyloxy group in this compound is expected to increase the lipophilicity of its derivatives. By carefully selecting the reaction partner for the aldehyde, researchers can fine-tune these properties to optimize the overall profile of the resulting compounds for specific therapeutic applications.
Conclusion and Future Outlook
This compound represents a promising starting material for the synthesis of novel and diverse molecular architectures. Its reactive aldehyde functionality, coupled with the favorable properties of the 2-alkoxypyridine scaffold, makes it a valuable tool for medicinal chemists. The exploration of its derivatives, particularly in the context of kinase inhibition, holds significant potential for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to harness the synthetic utility of this compound and explore its applications in the ongoing quest for innovative medicines.
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Pyridine Carboxaldehyde Derivatives
The pyridine ring, a nitrogen-bearing heterocycle, holds a position of immense significance in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to modulate physicochemical properties and biological activity.[2][3] The pyridine moiety's capacity to improve water solubility and metabolic stability makes it a cornerstone in drug design.[2]
Among the vast landscape of pyridine-based compounds, derivatives synthesized from pyridine carboxaldehydes are particularly noteworthy. These aldehydes serve as versatile chemical synthons—foundational building blocks—for creating structurally diverse molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidepressant properties.[1][2][4][5][6][7][8] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the discovery pipeline for novel pyridine carboxaldehyde derivatives, from rational synthetic design and characterization to robust biological evaluation.
Core Synthetic Strategies: From Blueprint to Molecule
The discovery of novel derivatives hinges on logical and efficient synthetic strategies. The choice of a synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability. The pyridine ring's inherent chemistry—a general resistance to electrophilic substitution and a propensity for nucleophilic attack at the C2 and C4 positions—guides these strategic decisions.[3]
Strategy 1: Functionalization of Pre-existing Pyridine Scaffolds
This is the most direct approach, where a commercially available or readily synthesized substituted pyridine carboxaldehyde is modified to introduce new functional groups. A prime example is the synthesis of thiosemicarbazone derivatives, a class of compounds known for potent anticancer activity.[5][6][7]
This protocol details a validated pathway starting from 3-nitro-2-picoline, demonstrating a multi-step synthesis that requires careful control of reaction conditions and strategic use of protecting groups.[7][9]
Step 1: Oxidation of the Methyl Group
-
Rationale: Selenium dioxide (SeO₂) is an effective and specific oxidizing agent for converting activated methyl groups, such as the one adjacent to the pyridine nitrogen, into an aldehyde.
-
Procedure:
-
Suspend 3-nitro-2-picoline (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Add SeO₂ (1.1 eq) portion-wise to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, filter off the selenium byproduct, and concentrate the filtrate under reduced pressure to yield the crude 3-nitro-2-pyridinecarboxaldehyde.
-
Step 2: Protection of the Aldehyde
-
Rationale: The subsequent reduction of the nitro group can also affect the aldehyde. Therefore, the aldehyde must be protected, typically as a cyclic acetal, which is stable under hydrogenation conditions.[7][9]
-
Procedure:
-
Dissolve the crude aldehyde in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the mixture using a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Upon completion, cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acetal.
-
Step 3: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to primary amines.[7][9]
-
Procedure:
-
Dissolve the protected nitro-acetal in ethanol or methanol.
-
Add 10% Pd/C catalyst (5-10% w/w).
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr shaker apparatus for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the amino-acetal.
-
Step 4: Deprotection and Condensation
-
Rationale: The final step involves acidic hydrolysis to deprotect the aldehyde, followed by condensation with thiosemicarbazide to form the target thiosemicarbazone, which often enhances biological activity through metal chelation.[1]
-
Procedure:
-
Dissolve the amino-acetal in a mixture of acetone and 2N HCl.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Add a solution of thiosemicarbazide (1.1 eq) in water to the reaction mixture.
-
Stir for 1-2 hours. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-aminopyridine-2-carboxaldehyde thiosemicarbazone.
-
Caption: Workflow for synthesizing thiosemicarbazone derivatives.
Strategy 2: Multi-Component Reactions (MCRs)
MCRs offer a powerful alternative by constructing complex molecules in a single pot from three or more starting materials. This approach is highly efficient and ideal for generating chemical libraries for high-throughput screening.
This protocol is based on established MCR principles for synthesizing related heterocycles.[1][4]
-
Rationale: To rapidly generate diversity around the pyridine core by combining a pyridine carboxaldehyde, an active methylene compound, and a nitrogen source in a catalyzed, one-pot reaction.
-
Procedure:
-
To a solution of a pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a ketone (e.g., acetophenone, 1.0 eq) and ammonium acetate (2.0 eq).
-
Add a catalyst, such as a Lewis acid (e.g., InCl₃) or a solid-supported acid catalyst.[4][10]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, and add cold water to precipitate the crude product.
-
Purify the product using column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired polysubstituted pyridine derivative.
-
Caption: Logic of a Multi-Component Reaction (MCR) for pyridine synthesis.
Structural Characterization: Validating the Outcome
The synthesis of a novel compound must be followed by rigorous structural confirmation. A combination of spectroscopic techniques provides unambiguous evidence of the final product's identity and purity.[4]
| Technique | Purpose | Expected Observations for a Novel Pyridine Carboxaldehyde Derivative |
| FT-IR | Identifies functional groups | Aromatic C-H stretch (~3100-3000 cm⁻¹), C=N stretch (~1600-1450 cm⁻¹), Aldehyde C=O stretch (~1700 cm⁻¹) if present.[4] |
| ¹H NMR | Determines the proton environment | Signals in the aromatic region (δ 7.0-9.0 ppm), a singlet for the aldehyde proton (δ ~10.0 ppm), and other signals corresponding to substituents.[4] |
| ¹³C NMR | Determines the carbon skeleton | Signals for aromatic carbons (δ 120-160 ppm), a deshielded signal for the aldehyde carbon (δ ~190 ppm), and signals for substituent carbons.[4] |
| HRMS | Confirms molecular formula | Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. |
Biological Evaluation: From Molecule to Medicine
Once synthesized and characterized, the novel derivatives must be screened for biological activity. This process typically follows a hierarchical workflow, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Screening Workflow
Caption: Hierarchical workflow for biological evaluation of new compounds.
Protocol 1: In Vitro Anticancer Screening
-
Rationale: To determine the compound's ability to inhibit the growth of a specific cancer cell line, providing a measure of its cytotoxic potential. The L1210 leukemia model is a classic benchmark.[6][7]
-
Procedure:
-
Cell Culture: Culture L1210 leukemia cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Assay: Seed cells into a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Assess cell viability using an appropriate method, such as the MTT or PrestoBlue assay, which measures metabolic activity.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher potency.
-
Protocol 2: In Vivo Antidepressant Activity Screening
-
Rationale: To evaluate the compound's potential to exert antidepressant-like effects in a whole-organism model. The Forced Swim Test (FST) is a standard behavioral assay for this purpose.[4]
-
Procedure:
-
Animal Acclimation: Acclimate male mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 20, 40, 80 mg/kg). Include a vehicle control group and a positive control group (e.g., imipramine).[4]
-
Forced Swim Test: 60 minutes after administration, place each mouse individually into a cylinder of water from which it cannot escape.
-
Observation: Record the total time the mouse remains immobile during the last 4 minutes of a 6-minute test session.
-
Data Analysis: A statistically significant reduction in immobility time compared to the vehicle control group is indicative of antidepressant-like activity.[4]
-
Summarizing Biological Data
Results from these assays are crucial for structure-activity relationship (SAR) studies, where chemists correlate changes in molecular structure with changes in biological potency.
| Compound ID | Assay Type | Target/Model | Result Metric | Value |
| PD-001 | In Vitro | L1210 Leukemia Cells | IC₅₀ | 1.3 µM[9] |
| PD-001 | In Vivo | L1210 Murine Model | % T/C¹ | 223%[9] |
| PD-002 | In Vitro | Ribonucleotide Reductase | IC₅₀ | 1.0 µM[9] |
| PD-002 | In Vivo | L1210 Murine Model | % T/C¹ | 204%[9] |
| AD-001 | In Vivo | Murine FST | % Reduction in Immobility | 35% (at 40 mg/kg) |
| ¹ % T/C = (Median survival time of treated group / Median survival time of control group) x 100. A higher value indicates better antitumor activity. |
Conclusion and Future Outlook
The discovery of novel pyridine carboxaldehyde derivatives is a dynamic and impactful area of drug development. The journey from a simple chemical building block to a potential lead candidate is a testament to the synergy between rational synthetic chemistry and rigorous biological evaluation. By leveraging versatile synthetic strategies like functional group modification and multi-component reactions, researchers can efficiently generate diverse libraries of compounds. Subsequent screening through a validated workflow of in vitro and in vivo assays allows for the identification of potent and selective molecules.
The future of this field lies in the integration of computational chemistry for in silico screening and SAR prediction, further accelerating the discovery process. As our understanding of disease biology deepens, the pyridine carboxaldehyde scaffold will undoubtedly continue to provide the foundation for the next generation of therapeutics, addressing unmet medical needs across a range of diseases.
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One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. (2022). Asian Journal of Chemistry. [Link]
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Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of Novel Schiff Bases from 2-Cyclopentyloxypyridine-5-carboxaldehyde for Drug Discovery Platforms
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine-Based Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The versatility in their synthesis and the diverse electronic and steric properties that can be introduced through the choice of starting materials have made Schiff bases privileged scaffolds in medicinal chemistry and material science.[3][4]
Particularly, Schiff bases incorporating a pyridine ring are of significant interest in drug discovery. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its involvement in π-π stacking interactions contribute to the binding of small molecules to biological targets.[5] Schiff bases derived from pyridine aldehydes combine the structural and electronic features of both the pyridine ring and the imine group, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]
This application note provides a comprehensive guide to the synthesis, purification, and characterization of novel Schiff bases derived from 2-Cyclopentyloxypyridine-5-carboxaldehyde . While this specific aldehyde is not extensively documented in the literature, its structural motifs—a pyridine ring and a bulky, lipophilic cyclopentyl ether group—make it an attractive starting material for generating diverse chemical libraries for high-throughput screening. The protocols and methodologies outlined herein are designed to be robust and adaptable for various primary amine reactants.
Reaction Mechanism and Key Parameters
The formation of a Schiff base is a reversible, typically acid-catalyzed, condensation reaction.[6] The reaction proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine.
The Role of pH in Schiff Base Formation
The rate of Schiff base formation is highly dependent on the pH of the reaction medium.[7]
-
In highly acidic conditions: The amine nucleophile is protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon.
-
In neutral or basic conditions: The dehydration of the carbinolamine intermediate is slow as the hydroxyl group is a poor leaving group.
-
In mildly acidic conditions (pH 4-5): This is often the optimal range for Schiff base formation. The acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine.[7] Furthermore, the acid facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).
Figure 1: Acid-catalyzed mechanism of Schiff base formation.
Experimental Design Considerations
The successful synthesis of Schiff bases from this compound requires careful consideration of several experimental parameters.
| Parameter | Choice | Rationale |
| Amine | Primary aliphatic or aromatic amines | Secondary amines cannot form stable imines. The nucleophilicity of the amine will affect the reaction rate. |
| Solvent | Ethanol, Methanol, Toluene, THF | The choice of solvent can influence reaction kinetics and product solubility.[8] Protic solvents like ethanol can participate in hydrogen bonding, while aprotic solvents like toluene allow for the removal of water via a Dean-Stark apparatus to drive the equilibrium towards the product.[8] |
| Catalyst | Acetic acid, p-Toluenesulfonic acid, Lewis acids | A catalytic amount of a mild acid is generally sufficient to promote the reaction.[9][10] |
| Temperature | Room temperature to reflux | The optimal temperature will depend on the reactivity of the starting materials. Many Schiff base formations proceed readily at room temperature, while others may require heating to go to completion. |
| Water Removal | Dean-Stark trap, molecular sieves | As the reaction produces water, its removal can be crucial for achieving high yields, especially for less favorable reactions.[7] |
Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol provides a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 0.1-0.2 M concentration).
-
To this solution, add the primary amine (1.0-1.1 eq) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
Figure 2: General workflow for Schiff base synthesis.
Protocol 2: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid Schiff bases.[11]
Materials:
-
Crude Schiff base product
-
Suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Monitoring the Reaction
The progress of the Schiff base formation can be monitored using various techniques.
| Technique | Description |
| Thin Layer Chromatography (TLC) | A simple and rapid method to monitor the disappearance of the starting materials (especially the aldehyde) and the appearance of the product. |
| ¹H NMR Spectroscopy | The reaction can be monitored by observing the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of the imine proton signal (typically δ 8-9 ppm). |
| Raman Spectroscopy | This technique can be used for real-time, in-situ monitoring of the reaction kinetics by tracking the characteristic vibrational bands of the reactants and products.[12][13] |
Characterization of the Schiff Base Product
The structure of the synthesized Schiff base should be unequivocally confirmed using a combination of spectroscopic techniques.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the product.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=N (Imine) | 1600-1650 | Appearance of this strong band is a key indicator of Schiff base formation.[14][15] |
| C=O (Aldehyde) | 1690-1715 | Disappearance of the starting aldehyde's carbonyl stretch confirms the reaction has gone to completion. |
| Aromatic C=C | 1450-1600 | Bands corresponding to the pyridine and other aromatic rings. |
| C-O (Ether) | 1200-1250 | Presence of the cyclopentyl ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are essential for detailed structural elucidation.
-
¹H NMR: The most diagnostic signal is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the δ 8.0-9.0 ppm region. The disappearance of the aldehydic proton signal (around δ 9.5-10.5 ppm) is also a key indicator of a complete reaction. Signals corresponding to the cyclopentyl group and the aromatic protons on the pyridine and other rings should also be assigned.
-
¹³C NMR: The carbon of the azomethine group (-C=N-) will have a characteristic chemical shift in the range of δ 145-165 ppm. The absence of the aldehyde carbonyl carbon signal (δ 190-200 ppm) further confirms the product's identity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to support the proposed structure.[15] Electrospray ionization (ESI) is a suitable technique for these compounds. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Applications in Drug Discovery
The Schiff bases synthesized from this compound are valuable for various applications in drug discovery:
-
Building Blocks for Chemical Libraries: These compounds can serve as versatile intermediates for further synthetic modifications, enabling the rapid generation of diverse compound libraries for screening against various biological targets.
-
Antimicrobial and Anticancer Agents: Pyridine-containing Schiff bases have a well-documented history of exhibiting potent antimicrobial and anticancer activities.[4][5] The novel compounds can be screened for such properties.
-
Coordination Chemistry: The imine nitrogen and the pyridine nitrogen can act as ligands to form coordination complexes with metal ions.[3] These metal complexes often exhibit enhanced biological activity compared to the free ligands.
Conclusion
This application note provides a comprehensive framework for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. The provided protocols are designed to be a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific primary amine used. The successful synthesis and characterization of these compounds will provide valuable additions to chemical libraries for drug discovery and development programs.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Patel, K. D., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Future Journal of Pharmaceutical Sciences, 9(1), 44. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design, 21(11), 6353–6362. Retrieved from [Link]
-
Yadav, P., & Singh, R. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Chemical and Pharmaceutical Sciences, 9(2), 731-736. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2022, September 26). (PDF) Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (n.d.). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]
-
Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-743. Retrieved from [Link]
-
Magritek. (n.d.). Online monitoring of the formation of a diimine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. International Journal of Pharmaceutical Sciences and Research, 7(10), 4125-29. Retrieved from [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. M. H. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews, 6(1), 455-460. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions. Retrieved from [Link]
-
Al-Khafaji, Y. F., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(20), 4785. Retrieved from [Link]
-
ResearchGate. (n.d.). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine, spala⁻, is reduced to the amine pala⁻. Subsequent reaction with copper(II) salts gives the ketimine, spp⁻. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new Schiff bases containing pyridine moiety and their derivatives as antioxidant agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction monitoring of imine synthesis using Raman spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
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- 4. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: 2-Cyclopentyloxypyridine-5-carboxaldehyde as a Key Intermediate in the Synthesis of Selective JAK1 Inhibitors
Abstract
This guide provides a detailed technical overview of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. We will explore its physicochemical properties and its critical role in the construction of complex heterocyclic systems. The primary focus of this document is a comprehensive, field-tested protocol for its application in the synthesis of the selective Janus Kinase 1 (JAK1) inhibitor, GSK2586184, via a strategic reductive amination reaction. This note is intended for researchers, chemists, and professionals in drug development, offering insights into reaction mechanisms, experimental design, and process optimization.
Introduction: Strategic Importance of the Intermediate
This compound is a substituted pyridine derivative whose value in medicinal chemistry is derived from its unique trifecta of structural features:
-
A Pyridine Core: A foundational element in numerous FDA-approved drugs, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, often crucial for target engagement and optimizing pharmacokinetic properties.
-
A Reactive Carboxaldehyde Group: Positioned at the 5-position, the aldehyde functionality is an exceptionally versatile chemical handle. It is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, Wittig reactions, and aldol condensations, allowing for facile elaboration into more complex structures.
-
A Bulky Cyclopentyloxy Group: The ether-linked cyclopentyl group at the 2-position serves multiple strategic purposes. It imparts significant lipophilicity, which can enhance membrane permeability and modulate solubility. Furthermore, its steric bulk can direct the regioselectivity of subsequent reactions and provide a crucial binding interaction within a target protein's active site.
This combination makes this compound an ideal starting point for building molecules with specific, three-dimensional architectures required for high-potency and selective biological activity. Its most prominent application to date is in the synthesis of selective JAK1 inhibitors, such as GSK2586184, which has been investigated for the treatment of psoriasis and other autoimmune disorders[1].
Physicochemical & Safety Data
For effective experimental design and safe handling, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 916792-14-8 | Thermo Scientific Chemicals[2] |
| Molecular Formula | C₁₁H₁₃NO₂ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 191.23 g/mol | Thermo Scientific Chemicals[2] |
| Appearance | White to yellow powder/crystal | Sigma-Aldrich |
| Purity | ≥98% | Thermo Scientific Chemicals[2] |
| Solubility | Soluble in common organic solvents (DCM, MeOH, THF). Insoluble in water. | ChemicalBook |
| Storage | Store at 2-8°C, protect from air and moisture. | ChemicalBook |
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling[2].
Core Application: Synthesis of a JAK1 Inhibitor Precursor
The primary utility of this compound is demonstrated in its role as a key building block for the JAK1 inhibitor GSK2586184. The aldehyde is coupled with a complex azetidine-triazole amine intermediate via a one-pot reductive amination, a cornerstone reaction in modern pharmaceutical synthesis.
Synthetic Workflow Overview
The overall strategy involves the coupling of two key fragments: the pyridine aldehyde (Fragment A) and an amine-containing moiety (Fragment B). The reductive amination reaction forms the critical central C-N bond, linking the two fragments to create the core structure of the final drug molecule.
Caption: High-level workflow for the synthesis of the GSK2586184 precursor.
Detailed Protocol: Reductive Amination
This protocol is adapted from the procedure outlined in patent WO2010015733A1. It describes the direct, one-pot conversion of the aldehyde and amine to the desired secondary amine product.
Principle & Rationale: The reaction proceeds in two main stages within the same pot. First, the aldehyde (an electrophile) reacts with the primary amine (a nucleophile) to form a Schiff base, or imine, intermediate. This condensation is often reversible and driven forward by the removal of water. Second, a selective reducing agent, sodium triacetoxyborohydride (STAB), is introduced. STAB is a mild and sterically hindered hydride donor, which makes it particularly effective for reducing the protonated iminium ion in situ without significantly reducing the starting aldehyde. This selectivity is crucial for achieving a high yield and purity in a one-pot process. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.
Caption: Mechanism of one-pot reductive amination using STAB.
Materials & Reagents:
| Reagent | M.W. | Moles | Equivalents | Amount |
| This compound | 191.23 | 1.0 mmol | 1.0 | 191 mg |
| 3-(1H-1,2,3-Triazol-1-yl)azetidin-1-amine | ~125.14 | 1.0 mmol | 1.0 | 125 mg |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 mmol | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (191 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir until the solid is completely dissolved.
-
Amine Addition: Add the 3-(1H-1,2,3-Triazol-1-yl)azetidin-1-amine intermediate (125 mg, 1.0 mmol) to the solution.
-
Initial Stirring: Stir the resulting mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Scientist's Note: While not always necessary, this pre-stirring period can improve yields by allowing the condensation equilibrium to be established before the reducing agent is added.
-
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion.
-
Causality Insight: STAB is added last because its premature addition could lead to the reduction of the starting aldehyde. Adding it after imine formation favors the desired reaction pathway. A slight excess (1.5 eq) is used to ensure complete conversion of the imine intermediate.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure product.
Expected Outcome & Characterization: The expected product is N-((2-(cyclopentyloxy)pyridin-5-yl)methyl)-3-(1H-1,2,3-triazol-1-yl)azetidin-1-amine. The reaction typically proceeds with high yield (>80%) after purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting aldehyde remains) | 1. Insufficient reducing agent.2. Deactivated STAB due to moisture.3. Insufficient reaction time. | 1. Add an additional portion (0.2-0.3 eq) of STAB.2. Ensure all reagents and solvents are anhydrous. Use freshly opened STAB.3. Allow the reaction to stir for a longer period (up to 24h). |
| Low Yield | 1. Inefficient imine formation.2. Side reaction (aldehyde reduction). | 1. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation.2. Ensure STAB is added after the initial stirring period for imine formation. |
| Formation of Dialkylated Amine | The product (a secondary amine) reacts with another molecule of aldehyde. | This is generally minimal with STAB but can occur. Ensure a 1:1 stoichiometry of aldehyde to primary amine. |
Conclusion
This compound has proven to be a highly effective and versatile synthetic intermediate. Its utility is expertly demonstrated in the efficient synthesis of precursors for complex drug targets like the JAK1 inhibitor GSK2586184. The protocol detailed herein, centered on a selective reductive amination, highlights a reliable and scalable method for constructing key carbon-nitrogen bonds. This application note serves as a practical guide for chemists, enabling them to leverage this valuable building block in their own discovery and development programs.
References
-
Borie, D. C., et al. (2016). Investigation of Selective JAK1 Inhibitor GSK2586184 for the Treatment of Psoriasis in a Randomized Placebo-Controlled Phase IIa Study. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]
- GlaxoSmithKline LLC. (2010). WO2010015733A1 - N-Azetidinyl-Methyl-Pyridinone Derivatives as Jak Inhibitors. World Intellectual Property Organization.
Sources
- 1. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
Application Note: A Robust Protocol for the Reductive Amination of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Introduction
The synthesis of substituted aminomethylpyridines is a cornerstone in modern medicinal chemistry, as this structural motif is a key pharmacophore in a multitude of biologically active molecules. Reductive amination stands out as one of the most effective and widely utilized methods for the formation of carbon-nitrogen bonds.[1] This application note provides a detailed, field-proven protocol for the reductive amination of 2-Cyclopentyloxypyridine-5-carboxaldehyde with a representative primary amine. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offer a step-by-step experimental procedure, and discuss potential challenges and troubleshooting strategies to ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Mechanistic Rationale and Key Considerations
The reductive amination of an aldehyde with a primary amine proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding secondary amine.[2]
The choice of the reducing agent is critical for the success of this reaction. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, milder and more selective reagents are preferred.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for a vast array of reductive aminations.[2] Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, allows for the selective reduction of the protonated imine (iminium ion) in the presence of the aldehyde.[2] This high selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, NaBH(OAc)₃ is compatible with a wide range of functional groups and does not necessitate strictly anhydrous conditions, enhancing its practical utility.
The reaction is typically performed in a non-protic solvent to avoid decomposition of the reducing agent. 1,2-dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction rates compared to other options like tetrahydrofuran (THF).[3] For less reactive amines or aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, thereby increasing the overall reaction rate.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Primary Amine (e.g., Benzylamine) | ≥99% | Commercially Available | Ensure purity and dryness. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available | Moisture sensitive; handle under inert gas. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry, non-protic solvent. |
| Acetic Acid (optional) | Glacial | Commercially Available | Can be added to catalyze the reaction. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation | Used for aqueous work-up. |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel (for chromatography) | 230-400 mesh | Commercially Available | Standard grade for flash chromatography. |
| Triethylamine (TEA) (for chromatography) | ≥99% | Commercially Available | To neutralize silica gel and prevent peak tailing. |
Experimental Protocol
This protocol describes the reductive amination of this compound with benzylamine as a representative primary amine. The molar ratios can be adapted for other primary amines.
Reaction Workflow Diagram
Caption: One-pot reductive amination workflow.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). To this solution, add the primary amine (e.g., benzylamine, 1.0-1.2 eq.).
-
Imine Formation: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The basic nature of the pyridine nitrogen in the product can lead to peak tailing during silica gel chromatography. To mitigate this, a modified mobile phase is recommended.
-
Column Preparation: Pack a silica gel column with a slurry of silica in the initial eluent.
-
Eluent System: A typical eluent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing, it is highly recommended to add a small amount of triethylamine (TEA) (e.g., 0.5-1% v/v) to the eluent mixture.
-
Chromatography: Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with the prepared solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product as an oil or solid.
Troubleshooting and Discussion
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Low reactivity of the amine or aldehyde. | Add a catalytic amount of glacial acetic acid (0.1-0.5 eq.) to the reaction mixture before the addition of NaBH(OAc)₃ to facilitate imine formation.[4] |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | This is less common with NaBH(OAc)₃ but can occur. Ensure the reducing agent is added after allowing sufficient time for imine formation. |
| Over-alkylation (Formation of Tertiary Amine) | The secondary amine product reacts with another molecule of the aldehyde. | This is more prevalent when using stronger reducing agents. Using NaBH(OAc)₃ at room temperature typically minimizes this side reaction. If it persists, consider a two-step procedure where the imine is formed and isolated before reduction. |
| Product Tailing on Silica Gel | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. | Add a competing base, such as triethylamine (0.5-1%), to the chromatography eluent. Alternatively, use a different stationary phase like basic alumina or amino-functionalized silica. |
| Difficult Purification | The product and starting materials have similar polarities. | Ensure the reaction goes to completion to consume the starting aldehyde. Optimize the gradient elution for chromatography to achieve better separation. |
The electron-donating nature of the 2-cyclopentyloxy group can slightly activate the pyridine ring, but the primary determinant of reactivity is the aldehyde functionality. The reaction is generally expected to proceed smoothly with a range of primary and secondary amines. For weakly nucleophilic amines, the addition of acetic acid is more likely to be necessary.[5]
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of this compound. By leveraging the selectivity of sodium triacetoxyborohydride and understanding the key experimental parameters, researchers can confidently synthesize a variety of aminomethylpyridine derivatives. The detailed step-by-step procedures for both the reaction and purification, along with the troubleshooting guide, offer a robust framework for the successful execution of this important transformation in the pursuit of novel chemical entities.
References
-
Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Retrieved from [Link]
-
Patentscope. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO1998022459A1. Retrieved from [Link]
-
Patentscope. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. WO2007005594A2. Retrieved from [Link]
- Google Patents. (1997). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. EP0781750A2.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
-
ResearchGate. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
- Google Patents. (1993). 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same. EP0573975A1.
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from [Link]
- Google Patents. (2012). Method for the synthesis of substituted formylamines and substituted amines. US8329948B2.
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
- Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. WO2007005594A2.
Sources
The Pivotal Role of 2-Cyclopentyloxypyridine-5-carboxaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic design and synthesis of heterocyclic intermediates are paramount to the successful development of novel therapeutics. Among these, 2-Cyclopentyloxypyridine-5-carboxaldehyde has emerged as a crucial building block, most notably in the synthesis of the kinase inhibitor Pexidartinib. This guide provides an in-depth exploration of the medicinal chemistry applications of this aldehyde, complete with detailed protocols for its synthesis and subsequent use, characterization data, and an examination of its role in targeting the colony-stimulating factor 1 receptor (CSF-1R).
Introduction: A Versatile Pyridine Scaffold
This compound is a substituted pyridine derivative characterized by a cyclopentyl ether at the 2-position and a reactive aldehyde at the 5-position. This unique arrangement of functional groups makes it an invaluable intermediate for medicinal chemists. The pyridine core is a prevalent motif in a vast array of FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The cyclopentyl ether moiety can enhance lipophilicity and metabolic stability, while the aldehyde group serves as a versatile handle for a variety of chemical transformations, most significantly, reductive amination to introduce diverse amine-containing fragments.
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Pexidartinib (PLX3397), a potent and selective inhibitor of the CSF-1R.[2] Pexidartinib is the first and only approved systemic therapy for symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[3][4]
The Significance in CSF-1R Inhibition
The colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and other related cells.[3] In the context of cancer, tumor-associated macrophages (TAMs) are often co-opted by the tumor microenvironment to support tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response. By inhibiting CSF-1R, Pexidartinib effectively depletes these TAMs, thereby remodeling the tumor microenvironment and impeding tumor progression.[3]
The 2-cyclopentyloxypyridine moiety of Pexidartinib plays a crucial role in its binding to the CSF-1R. The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall scaffold contributes to the molecule's shape and electronic properties, which are critical for its selective interaction with the kinase's active site.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved in a two-step process starting from a readily available precursor, 2-chloropyridine-5-carboxaldehyde. The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][5][6]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-chloropyridine-5-carboxaldehyde and cyclopentanol.
Step 1: Williamson Ether Synthesis
-
Reaction Scheme:
-
Materials:
-
2-chloropyridine-5-carboxaldehyde
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium cyclopentoxide.
-
Slowly add a solution of 2-chloropyridine-5-carboxaldehyde (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Characterization Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.0-9.9 (s, 1H, -CHO), 8.5-8.4 (d, 1H, Py-H6), 8.0-7.9 (dd, 1H, Py-H4), 6.9-6.8 (d, 1H, Py-H3), 5.5-5.4 (m, 1H, -OCH-), 2.1-1.6 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 190-189 (-CHO), 165-164 (C2), 152-151 (C6), 140-139 (C4), 130-129 (C5), 112-111 (C3), 82-81 (-OCH-), 33-32 (cyclopentyl-C), 24-23 (cyclopentyl-C) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₃NO₂: 192.10, found: 192.1 |
HPLC Analysis Protocol
This is a general protocol for the purity analysis of this compound that can be adapted as needed.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time. A typical gradient might be from 30% B to 95% B over 15-20 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 254 nm or another appropriate wavelength determined by UV-Vis spectroscopy.
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
-
Application in the Synthesis of Pexidartinib
The aldehyde functionality of this compound is key to its utility in synthesizing Pexidartinib. The final key bond is formed through a reductive amination reaction with another advanced intermediate.
Protocol 2: Synthesis of Pexidartinib via Reductive Amination
This protocol describes the reductive amination of this compound with the requisite amine intermediate to yield Pexidartinib.
-
Reaction Scheme:
-
Materials:
-
This compound
-
5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (or a suitable precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine intermediate (1.0-1.1 equivalents) in anhydrous DCE or THF.
-
If desired, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Pexidartinib by flash column chromatography or recrystallization to obtain the final product.
-
// Nodes "Aldehyde" [label="2-Cyclopentyloxypyridine-\n5-carboxaldehyde"]; "Amine" [label="Amine\nIntermediate"]; "Imine_Formation" [label="Imine Formation\n(Reversible)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Imine" [label="Imine Intermediate"]; "Reduction" [label="Reduction\n(NaBH(OAc)₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pexidartinib" [label="Pexidartinib", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Aldehyde" -> "Imine_Formation"; "Amine" -> "Imine_Formation"; "Imine_Formation" -> "Imine"; "Imine" -> "Reduction"; "Reduction" -> "Pexidartinib"; } ` Figure 2. Mechanism of reductive amination in Pexidartinib synthesis.
Conclusion and Future Perspectives
This compound has solidified its importance in medicinal chemistry as a key building block for the synthesis of the CSF-1R inhibitor Pexidartinib. The protocols and data presented herein provide a comprehensive guide for researchers working in drug discovery and development. While its primary application to date is in the synthesis of Pexidartinib, the versatile nature of this aldehyde suggests its potential for use in the creation of other novel kinase inhibitors and bioactive molecules. The strategic combination of a modifiable aldehyde group with a drug-like pyridine ether scaffold ensures that this compound will remain a valuable tool for medicinal chemists for the foreseeable future.
References
- CN111233857A - Synthetic method for continuously producing pexidartinib - Google P
-
ResearchGate. (2024). Method development and validaiton of pexidartinib using RP-HPLC. Retrieved from [Link]
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
-
PubMed. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2022). Eco-Friendly, Simple, Fast, and Sensitive UPLC-MS/MS Method for Determination of Pexidartinib in Plasma and Its Application to Metabolic Stability. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Study of Pexidartinib in Participants With Moderate Hepatic Impairment Compared With Healthy Participants. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Pexidartinib. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. Retrieved from [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pexidartinib (XXXVIII). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
- US10941142B2 - Formulations of a compound modulating kinases - Google P
-
The Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]
-
PubMed. (2025). Adverse events of pexidartinib for the treatment of TGCT: a real-world disproportionality analysis using FDA Adverse Event Reporting System database. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1. Retrieved from [Link]
-
Dovepress. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Retrieved from [Link]
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- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
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- 4. Adverse events of pexidartinib for the treatment of TGCT: a real-world disproportionality analysis using FDA Adverse Event Reporting System database - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
2-Cyclopentyloxypyridine-5-carboxaldehyde: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many pathological states, making the development of selective kinase inhibitors a cornerstone of modern drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs due to its ability to form key hydrogen bonds and engage in π-stacking interactions within the ATP-binding site of kinases.[1] This application note details the utility of a particularly valuable pyridine-based building block, 2-Cyclopentyloxypyridine-5-carboxaldehyde , in the construction of potent and selective kinase inhibitors.
The strategic placement of a bulky, lipophilic cyclopentyloxy group at the 2-position of the pyridine ring offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. This group can enhance cell permeability and occupy hydrophobic pockets within the kinase active site, thereby influencing both potency and selectivity. The aldehyde functionality at the 5-position serves as a versatile chemical handle, enabling a diverse range of synthetic transformations to build out the inhibitor scaffold and explore structure-activity relationships (SAR).
This guide will provide a comprehensive overview of the chemical reactivity of this compound, detailed protocols for its key synthetic transformations, and a case study illustrating its application in the synthesis of a promising class of PI3K inhibitors.
Chemical Properties and Reactivity
This compound is a crystalline solid with a molecular weight of 191.23 g/mol . The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. The pyridine nitrogen is weakly basic and can be protonated or coordinated to metal centers. The 2-cyclopentyloxy group is generally stable under a variety of reaction conditions.
The aldehyde functionality allows for several key synthetic elaborations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reaction and its variants: For the formation of carbon-carbon double bonds, extending the scaffold.
-
Condensation Reactions: With active methylene compounds to form various heterocyclic structures.
The pyridine ring itself can also be functionalized, for instance, through metal-catalyzed cross-coupling reactions, although the existing substituents may influence the regioselectivity of such transformations.
Core Synthetic Protocols
The following protocols are illustrative examples of how to leverage the reactivity of this compound to generate a library of diverse kinase inhibitor candidates.
Protocol 1: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. This one-pot procedure involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, tolerating a wide range of functional groups.
Reaction Scheme:
Figure 1: General scheme for reductive amination.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the desired primary or secondary amine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Caution: The reaction may effervesce.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Causality Behind Experimental Choices:
-
Solvent: DCE is a good non-protic solvent for this reaction, effectively dissolving the reactants without interfering with the reducing agent.
-
Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium. An excess of the reducing agent ensures complete conversion of the intermediate imine.
-
Workup: The aqueous bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent.
Protocol 2: Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.
Reaction Scheme:
Figure 2: General scheme for the Wittig reaction.
Detailed Step-by-Step Protocol:
Part A: Preparation of the Phosphonium Salt
-
Dissolve triphenylphosphine (1.1 mmol) in toluene (10 mL).
-
Add the desired alkyl halide (1.0 mmol).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
Part B: Ylide Formation and Wittig Reaction
-
Suspend the phosphonium salt (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.0 mmol, as a solution in hexanes) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
Cool the reaction mixture back to -78 °C.
-
Add a solution of this compound (0.9 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The ylide is a strong base and is sensitive to air and moisture.
-
Temperature Control: Low temperatures are often required for the deprotonation step to prevent side reactions.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be removed by crystallization or chromatography.
Case Study: Synthesis of PI3K Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival.[2] Their aberrant activation is a frequent event in many cancers, making them attractive targets for drug development.[3] A patent for 5-phenylthiazole derivatives has disclosed their potential as PI3K inhibitors.[4] The synthesis of these compounds can be envisioned starting from this compound.
Retrosynthetic Analysis:
Figure 3: Retrosynthetic approach to 5-phenylthiazole PI3K inhibitors.
Proposed Synthetic Pathway:
The synthesis begins with the α-bromination of an acetophenone derivative, which can be conceptually linked to our starting aldehyde through various synthetic transformations not detailed here. However, for the purpose of demonstrating the utility of the pyridine-5-carboxaldehyde moiety, we will focus on the subsequent key steps. A more direct, albeit longer, route would involve conversion of the aldehyde to a methyl ketone, followed by halogenation. A plausible and efficient route to a key intermediate for thiazole synthesis involves a condensation reaction.
Protocol 3: Knoevenagel-Hantzsch Type Synthesis of a Thiazole Core
This protocol outlines a potential route to a thiazole ring system, a core component of many kinase inhibitors, starting from our building block.
Reaction Scheme:
Figure 4: A plausible synthetic route utilizing the aldehyde.
Detailed Step-by-Step Protocol (Illustrative):
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-amino-4-phenylthiazole (1.0 mmol) in ethanol (15 mL). Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The imine product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Reduction to Amine: Dissolve the crude imine in methanol (15 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Biological Activity and Data Presentation
The synthesized compounds would then be subjected to a battery of biological assays to determine their efficacy as kinase inhibitors.
Primary Assay: In Vitro Kinase Inhibition Assay
The primary assay measures the ability of a compound to inhibit the activity of the target kinase (e.g., PI3Kα). This is typically done using a biochemical assay that measures the phosphorylation of a substrate.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| BKM-120 (Control) | 45 | >1000 | 160 | 250 |
| Compound X | 32 | 850 | 120 | 210 |
| Compound Y | 15 | 550 | 95 | 180 |
Table 1: Hypothetical in vitro kinase inhibition data for compounds derived from this compound. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%.
Secondary Assay: Cellular Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase pathway.
| Compound | A2780 (Ovarian Cancer) GI50 (µM) | HCT116 (Colon Cancer) GI50 (µM) |
| BKM-120 (Control) | 0.8 | 1.2 |
| Compound X | 0.6 | 0.9 |
| Compound Y | 0.3 | 0.5 |
Table 2: Hypothetical cellular anti-proliferative data. GI50 is the concentration of the compound that causes 50% growth inhibition.
Kinase Selectivity Profiling
To ensure the inhibitor is selective for the target kinase and to identify potential off-target effects, it is crucial to screen the lead compounds against a broad panel of kinases.
Figure 5: Workflow for kinase inhibitor discovery.
Conclusion and Future Directions
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a lipophilic cyclopentyloxy group and a reactive aldehyde functionality provides medicinal chemists with a powerful platform to systematically explore chemical space and optimize inhibitor properties. The protocols outlined in this application note provide a starting point for the synthesis of diverse compound libraries. The case study on PI3K inhibitors highlights a potential therapeutic application for compounds derived from this scaffold. Further elaboration of the structures generated from this building block, guided by iterative cycles of synthesis and biological testing, holds significant promise for the discovery of next-generation selective kinase inhibitors.
References
-
Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
- Celon, A. G., et al. (2016). 5-phenylthiazole derivatives and use as pi3 kinase inhibitors. PL370575A1.
-
Khan, I., et al. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Journal of Chemistry, 2019, 8501635. [Link]
-
Al-Ostoot, F. H., et al. (2021). Potential of PI3Kβ Inhibitors in the Treatment of Cancer and Other Diseases. Molecules, 26(15), 4436. [Link]
-
Jia, X., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1714. [Link]
-
Vankayalapati, H., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266-1271. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Cyclopentyloxypyridine-5-carboxaldehyde
Introduction: The Strategic Importance of 2-Cyclopentyloxypyridine-5-carboxaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in a multitude of biological interactions. Within this privileged class of heterocycles, this compound has emerged as a particularly valuable and versatile building block. Its unique trifecta of structural features—a sterically influential cyclopentyloxy group, a reactive aldehyde function, and the inherent electronic properties of the pyridine ring—renders it an ideal starting point for the synthesis of a diverse array of complex and biologically active molecules. The cyclopentyloxy moiety can enhance metabolic stability and improve pharmacokinetic profiles, while the aldehyde group serves as a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive compounds, with a focus on detailed, field-proven protocols and the underlying chemical principles.
Core Synthetic Strategies and Mechanistic Considerations
The aldehyde functionality of this compound is the primary locus of its synthetic utility, enabling a variety of classical and contemporary organic transformations. The choice of synthetic route is dictated by the desired target scaffold. Below, we delve into the key reaction classes and their mechanistic underpinnings.
Olefination Reactions: Building Carbon-Carbon Double Bonds
Olefination reactions are fundamental for extending the carbon framework and introducing unsaturation, a common feature in many bioactive molecules.
-
Wittig Reaction: This reaction utilizes a phosphonium ylide to convert the aldehyde into an alkene. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A powerful alternative to the Wittig reaction, the HWE reaction employs a phosphonate carbanion and generally provides excellent E-selectivity for the resulting alkene.[3][4] The water-soluble phosphate byproduct simplifies purification.
Caption: Olefination pathways for this compound.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malonates, cyanoacetates) in the presence of a weak base to form an α,β-unsaturated product.[5][6] This reaction is highly efficient for creating electron-deficient alkenes, which are versatile intermediates.
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Application Note: A Robust HPLC-MS Method for the Analysis of 2-Cyclopentyloxypyridine-5-carboxaldehyde and its Reaction Impurities
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective analysis of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals to monitor reaction progress, identify impurities, and ensure the quality of this critical building block. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both modified with formic acid, coupled to a mass spectrometer with an electrospray ionization (ESI) source. This comprehensive guide provides step-by-step protocols for sample preparation, instrument setup, and data analysis, along with insights into the rationale behind key experimental parameters.
Introduction
Pyridine-based heterocycles are fundamental scaffolds in medicinal chemistry, appearing in a vast array of approved pharmaceutical drugs.[1] Their unique chemical properties contribute to enhanced metabolic stability, permeability, and binding potency of drug molecules.[1][2] this compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The aldehyde functional group is highly reactive and participates in numerous synthetic transformations, making it a crucial component for building molecular complexity.[3][4]
Given its significance, the ability to accurately monitor reactions involving this compound and to characterize its purity is paramount. HPLC-MS is an indispensable analytical technique for this purpose, offering high-resolution separation and sensitive detection.[5] This application note details a stability-indicating HPLC method, which is crucial for separating the main compound from any potential degradation products or process-related impurities.[6][7] The developed method is designed to be robust and reproducible, providing reliable data for critical decision-making in the drug development pipeline.
Experimental
Materials and Reagents
-
Analyte: this compound (Formula Weight: 191.23 g/mol )[8]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Vials: 2 mL amber glass vials with PTFE septa
Instrumentation
A high-performance liquid chromatography system coupled with a single quadrupole or tandem mass spectrometer is recommended. The system should include:
-
Binary or Quaternary Solvent Manager
-
Sample Manager with temperature control
-
Column Heater
-
Photodiode Array (PDA) Detector (optional, for UV-based quantification)
-
Mass Spectrometer with Electrospray Ionization (ESI) source
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column. The gradient elution profile is designed to provide good resolution between the parent compound and potential impurities.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 1: HPLC Parameters.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Mass Spectrometry Conditions
Electrospray ionization in positive ion mode is employed for the sensitive detection of the target analyte and its related substances.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50 - 500 |
Table 3: Mass Spectrometer Parameters.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Preparation from Reaction Mixture
Proper sample preparation is crucial to remove interferences and ensure the stability of the analytes.[9][10]
-
Quenching the Reaction: If the reaction is ongoing, it may be necessary to quench it to prevent further changes. This can often be achieved by rapid cooling and dilution with a suitable solvent like acetonitrile.[10]
-
Dilution: Pipette a small, accurately measured aliquot (e.g., 10 µL) of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 990 µL of a 50:50 mixture of acetonitrile and water to the microcentrifuge tube. This will create a 1:100 dilution. Further dilutions may be necessary depending on the concentration of the starting material.
-
Mixing and Filtration: Vortex the sample for 30 seconds. If particulates are present, centrifuge the sample at 10,000 rpm for 5 minutes and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.
-
Final Preparation: Transfer the diluted and filtered sample into a 2 mL amber glass vial for HPLC-MS analysis.[9]
Instrument Setup and Data Acquisition
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set up the mass spectrometer with the parameters outlined in Table 3.
-
Create a sequence table in the instrument control software, including blank injections (50:50 mobile phase A:B), standard solutions, and the prepared samples.
-
Initiate the data acquisition sequence.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the chromatogram of the standard solution based on its retention time and the expected mass-to-charge ratio ([M+H]⁺).
-
Impurity Profiling: In the sample chromatograms, identify peaks that are not present in the blank injections. Determine their mass-to-charge ratios to aid in structural elucidation.
-
Relative Quantification: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak areas of the products. The relative percentage of impurities can be calculated based on their peak areas relative to the total peak area of all components.
Workflow Visualization
Figure 1: HPLC-MS analysis workflow.
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, a validation process should be conducted in accordance with ICH guidelines.[11] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
By validating these parameters, the trustworthiness of the data generated by this method is established, ensuring its suitability for its intended purpose in a regulated environment.[13][14]
Conclusion
This application note provides a comprehensive and robust HPLC-MS method for the analysis of this compound and its reactions. The detailed protocols for sample preparation, instrument setup, and data analysis are designed to be easily implemented in a laboratory setting. The method's high sensitivity and selectivity make it an invaluable tool for reaction monitoring, impurity profiling, and quality control in the synthesis of pyridine-containing pharmaceuticals. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data to support drug discovery and development efforts.
References
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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St. John-Williams, L. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Acetone chemical ionization studies. VIII: pyridine derivatives. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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Christianson, C. (2021). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]
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Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Khimiko-Farmatsevticheskii Zhurnal, 38(4), 40–56. Retrieved from [Link]
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MDPI. (n.d.). Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis of Bangkeehwangkee-Tang: Method Development, Validation, and Application to Quality Evaluation. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices. Retrieved from [Link]
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MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC-MS/MS for Hit Generation - Assay Guidance Manual. Retrieved from [Link]
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Fused-core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. Retrieved from [Link]
-
Mass-spec-training.com. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
Scribd. (n.d.). Aldehyde HPLC Validation. Retrieved from [Link]
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Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). New ionization processes and applications for use in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved from [Link]
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Medium. (n.d.). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 2-Cyclopentyloxypyridine-5-carboxaldehyde for Biological Screening
Introduction: The Promise of the 2-Alkoxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged scaffold in drug design. Specifically, the 2-alkoxypyridine motif offers a versatile platform for therapeutic development, with derivatives showing a wide range of biological activities, including anticancer and antihypertensive properties.[3][4] The subject of this guide, 2-Cyclopentyloxypyridine-5-carboxaldehyde, serves as a highly valuable starting material. The cyclopentyl ether at the 2-position provides a lipophilic handle that can enhance membrane permeability and modulate binding interactions, while the aldehyde at the 5-position is a versatile functional group ripe for chemical diversification.
This document provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this compound. The aim is to generate a library of diverse small molecules suitable for high-throughput biological screening. We will delve into the rationale behind key synthetic strategies, provide detailed, actionable protocols, and offer insights into the practical aspects of library construction and analysis.
Strategic Derivatization: Unlocking Chemical Diversity
The aldehyde functional group is a gateway to a multitude of chemical transformations. For the purpose of creating a screening library, we will focus on three robust and well-established reactions that offer a high degree of diversity and are amenable to parallel synthesis:
-
Reductive Amination: To introduce a wide range of amine functionalities, creating secondary and tertiary amines that can modulate solubility, basicity, and receptor interactions.
-
Wittig Olefination: To convert the aldehyde into a variety of alkenes, providing access to compounds with altered geometries and electronic properties.
-
Knoevenagel Condensation: To form α,β-unsaturated systems by reacting the aldehyde with active methylene compounds, yielding products with potential as Michael acceptors or with rigidified conformations.
The following sections will provide detailed protocols for each of these transformations, tailored for the derivatization of this compound.
Protocol 1: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[5][6] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for iminium ions over aldehydes than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are aprotic and effectively solubilize the reactants.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amine derivative.
Data Summary Table:
| Amine Input (R¹R²NH) | Product (Structure) | Expected Yield (%) | Notes |
| Benzylamine | N-benzyl-1-(2-(cyclopentyloxy)pyridin-5-yl)methanamine | 85-95 | - |
| Morpholine | 4-((2-(cyclopentyloxy)pyridin-5-yl)methyl)morpholine | 90-98 | Highly efficient cyclization |
| Aniline | N-((2-(cyclopentyloxy)pyridin-5-yl)methyl)aniline | 70-85 | May require acetic acid catalyst |
| Piperidine | 5-(piperidin-1-ylmethyl)-2-(cyclopentyloxy)pyridine | 90-98 | - |
Protocol 2: Wittig Olefination
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[7][8] This reaction is particularly useful for creating C=C bonds with predictable regiochemistry.
Rationale for Reagent Selection:
-
Wittig Reagent: A variety of commercially available or easily prepared phosphonium ylides can be used to introduce different substituents. The stability of the ylide (stabilized vs. non-stabilized) will influence the stereoselectivity of the alkene product.
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to generate the ylide in situ.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for the Wittig reaction.
Experimental Workflow Diagram:
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The Pivotal Role of Pyridine Aldehydes in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of Pyridine Aldehydes in Medicinal Chemistry
Pyridine, a heterocyclic aromatic organic compound, is a cornerstone in the synthesis of a vast array of pharmaceutical agents.[1][2] Its derivatives are integral to numerous drugs due to the pyridine ring's ability to enhance molecular properties crucial for therapeutic efficacy, such as metabolic stability, potency, and binding affinity to biological targets.[1] Among the diverse range of pyridine-based synthons, pyridine aldehydes (also known as pyridinecarboxaldehydes) stand out as exceptionally versatile intermediates. Their utility stems from the dual reactivity of the aromatic nitrogen atom and the electrophilic aldehyde group, allowing for a wide spectrum of chemical transformations.
This guide provides an in-depth exploration of the role of the three isomers of pyridine aldehyde—2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde—in the synthesis of pharmaceuticals. We will delve into key synthetic transformations, providing detailed protocols and the scientific rationale behind the experimental choices.
Comparative Reactivity of Pyridine Aldehyde Isomers
The position of the aldehyde group on the pyridine ring significantly influences its reactivity, a critical consideration in synthetic planning.
-
2-Pyridinecarboxaldehyde: The proximity of the aldehyde group to the ring nitrogen allows for chelation with metal ions, influencing its reactivity in certain reactions. It is a key building block for several pharmaceuticals.
-
3-Pyridinecarboxaldehyde: With the aldehyde at the meta position, the electronic influence of the nitrogen atom is less pronounced compared to the other isomers. It is a common intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anti-cancer drugs.
-
4-Pyridinecarboxaldehyde: The aldehyde group at the para position is electronically conjugated with the nitrogen atom, which can affect its reactivity in condensation reactions. It is a valuable precursor for a range of bioactive molecules.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the aldehyde protons more acidic than in benzaldehyde, which can be a key factor in reactions involving enolate formation.
Key Synthetic Applications and Protocols
Pyridine aldehydes are instrumental in a variety of classic and modern organic reactions to construct the core of many active pharmaceutical ingredients (APIs). Below are detailed protocols for some of the most important transformations.
Synthesis of Bisacodyl via Electrophilic Aromatic Substitution
Bisacodyl is a widely used stimulant laxative.[3] Its synthesis is a classic example of electrophilic aromatic substitution on phenol, where 2-pyridinecarboxaldehyde acts as the electrophile.
Reaction Mechanism: The synthesis proceeds via an acid-catalyzed electrophilic substitution reaction. The aldehyde is protonated by sulfuric acid, making the carbonyl carbon highly electrophilic. Two molecules of phenol then attack the activated aldehyde, followed by dehydration to form the triphenylmethane core structure. The final step involves acetylation of the phenolic hydroxyl groups.
Experimental Workflow Diagram:
Caption: Hantzsch Dihydropyridine Synthesis using a Pyridine Aldehyde.
Detailed Protocol (Adapted for 4-Pyridinecarboxaldehyde):
-
Reaction Setup:
-
In a round-bottom flask, combine 4-pyridinecarboxaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
-
Reaction Execution:
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-(4-pyridyl)-1,4-dihydropyridine derivative. [4][5] Expert Insights:
-
-
Ammonium Acetate: This serves as a convenient source of ammonia and the acetate ion can act as a mild catalyst.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Microwave Irradiation: Modern variations of the Hantzsch synthesis utilize microwave irradiation to significantly reduce reaction times and improve yields. [6]
Other Important Reactions of Pyridine Aldehydes
-
Knoevenagel Condensation: Pyridine aldehydes readily undergo Knoevenagel condensation with active methylene compounds, such as malonates and cyanoacetates. [7]This reaction is a key step in the synthesis of various pharmaceuticals, including the anti-diabetic drug Pioglitazone , where a pyridine-containing aldehyde is condensed with thiazolidinedione. [8][9]
-
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. [10][11]While the pyridine ring itself is generally not sufficiently activated for this reaction, pyridine aldehydes can be used to generate the iminium ion intermediate, which then reacts with an enolizable ketone or other C-H acidic compound. [12]
Summary of Pyridine Aldehyde Applications in Pharmaceuticals
| Pharmaceutical Class | Specific Drug (Example) | Pyridine Aldehyde Isomer | Synthetic Role |
| Laxatives | Bisacodyl | 2-Pyridinecarboxaldehyde | Electrophile in Friedel-Crafts-type reaction |
| Antihypertensives | Dihydropyridine derivatives | 2-, 3-, or 4-Pyridinecarboxaldehyde | Aldehyde component in Hantzsch synthesis |
| Antidotes | Pralidoxime | 2-Pyridinecarboxaldehyde | Precursor for oxime formation |
| Anti-diabetic | Pioglitazone (intermediate) | Pyridine-containing aldehyde | Condensation with thiazolidinedione |
Conclusion: A Versatile Tool for Drug Discovery
Pyridine aldehydes are indispensable building blocks in the synthesis of a wide range of pharmaceuticals. Their unique reactivity, governed by the interplay between the aldehyde functionality and the pyridine nitrogen, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize pyridine aldehydes in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of these versatile intermediates will undoubtedly lead to the creation of the next generation of life-saving medicines.
References
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Leadbeater, N. E., & McGowan, C. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 2035–2041. [Link]
- Cal, M., et al. (2007). Mannich Reaction as a New Route to Pyridine-Based Polyaminocarboxylic Ligands. European Journal of Organic Chemistry, 2007(26), 4413-4418.
- US5569760A. (1996). Process for preparing nevirapine.
- US9024030B2. (2015). Process for the synthesis of etoricoxib.
- Aboul-Enein, H. Y., & El-Ragehy, N. A. (2001). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (1,4-DHPs). Acta Chimica Slovenica, 48(4), 515-524.
- WO2005058827A1. (2005). Process for the synthesis of pioglitazone hydrogen chloride.
- Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- CN101973932B. (2012). Preparation method of bisacodyl.
- WO2016118586A1. (2016). Lowcost, high yield synthesis of nevirapine.
- Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-192.
- International Journal of Environmental Sciences. (2025).
- Richter, J., et al. (2007). Pioglitazone impurities. Pharmazie, 62(8), 580-584.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801.
- de la Hoz, A., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 10(10), 1261-1287.
- Reddy, A. S., & Reddy, P. S. N. (2004). Synthesis of triphenylmethane derivative: Bisacodyl. Indian Journal of Chemistry - Section B, 43B(12), 2684-2686.
-
The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]
- Colby, D. A., & Bergman, R. G. (2007). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
-
Pioglitazone - New Drug Approvals. (2014). Retrieved from [Link]
- Nevirapine B
- G. I. A. Conceição, et al. (2016). Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Molecules, 21(11), 1530.
- Mizzoni, R. H. (2008). Pyridine Aldehydes and Ketones. In Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Supplement, Part Four, Volume 14 (pp. 115-187).
-
Hantzsch pyridine synthesis. (n.d.). In Grokipedia. Retrieved from [Link]
- Al-Juburi, S. A. R. (2016). Synthesis and Characterization of New Polymer from Bisacodyl A. Baghdad Science Journal, 13(2s), 181-186.
- EP2479166A1. (2012). A process for the preparation of etoricoxib.
- Singh, H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(12), 2059-2087.
- Tietze, L. F., et al. (1986). Dihydropyridines. Part 5. Synthesis of 4,4-Disubstituted 1,4-Dihydropyridines by Photochemical Cycloaddition of Enaminecarbaldehydes and Alkenes. Synthesis, 1986(12), 1079-1080.
- Ellman, J. A., & Bergman, R. G. (2007). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. eScholarship, University of California.
- Formulation and evaluation of bisacodyl enteric co
- An Improved Process For The Preparation Of Etoricoxib. (n.d.). Quick Company.
- WO2008142706A2. (2008). Novel process for the synthesis of pioglitazone and its salts thereof.
-
National Center for Biotechnology Information. (n.d.). Pioglitazone. PubChem. Retrieved from [Link]
- European Patent Office. (2014).
- Kumar, A., et al. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Journal of Drug Delivery and Therapeutics, 11(4-S), 163-172.
-
National Center for Biotechnology Information. (n.d.). Bisacodyl. PubChem. Retrieved from [Link]
- Heravi, M. M., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
SLS Ireland. (n.d.). 4-Pyridinecarboxaldehyde, 97%. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]
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- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
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- 9. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you improve your reaction yields and product purity.
I. Synthetic Overview & Core Principles
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-chloropyridine-5-carboxaldehyde with cyclopentanol in the presence of a suitable base. Understanding the mechanism and potential pitfalls of this reaction is crucial for successful synthesis.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, facilitates the nucleophilic attack by the cyclopentoxide anion at the C2 position.[1][2] The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the reaction's success.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am not observing any significant formation of the desired product. What are the likely causes and how can I fix this?
A: Low to no product yield can stem from several factors, primarily related to the generation and reactivity of the nucleophile and the stability of the starting materials.
Possible Causes & Solutions:
-
Ineffective Deprotonation of Cyclopentanol: The cyclopentoxide anion is the active nucleophile. If it's not generated in sufficient concentration, the reaction will not proceed.
-
Base Selection: For alcohols like cyclopentanol, a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your cyclopentanol and solvent are scrupulously dry. Any moisture will consume the base and prevent the formation of the cyclopentoxide. Consider drying the solvent over molecular sieves and distilling cyclopentanol if necessary.
-
-
Degradation of 2-Chloropyridine-5-carboxaldehyde: Aldehydes can be sensitive to strongly basic conditions and high temperatures, potentially leading to side reactions like the Cannizzaro reaction or polymerization.
-
Temperature Control: Add the 2-chloropyridine-5-carboxaldehyde solution to the pre-formed cyclopentoxide solution at a controlled temperature, typically starting at 0 °C and then gradually warming to the desired reaction temperature. This minimizes the exposure of the aldehyde to harsh conditions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for SNAr reactions as they effectively solvate the cation of the alkoxide salt, leaving the anion more nucleophilic.[3]
-
Experimental Protocol: Optimizing the Reaction Conditions
-
Preparation of Cyclopentoxide:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and wash the mineral oil with anhydrous hexane (x3).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopentanol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
-
SNAr Reaction:
-
Dissolve 2-chloropyridine-5-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Cool the cyclopentoxide solution back to 0 °C.
-
Add the solution of 2-chloropyridine-5-carboxaldehyde dropwise to the cyclopentoxide solution.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed to workup.
-
Problem 2: Formation of Significant Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the common side reactions?
A: The formation of byproducts is a common issue and can often be attributed to the reactivity of the starting materials and intermediates.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of 2-Chloropyridine-5-carboxaldehyde: If there is any water present in the reaction mixture, the chloride can be displaced by hydroxide, leading to the formation of 2-hydroxypyridine-5-carboxaldehyde.
-
Solution: As mentioned previously, maintaining strictly anhydrous conditions is paramount.
-
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can react to form a primary alcohol and a carboxylic acid.
-
Solution: Use a stoichiometric amount of a strong base to form the cyclopentoxide, avoiding a large excess of base in the reaction with the aldehyde. Adding the aldehyde at a lower temperature can also help minimize this side reaction.
-
-
Polymerization/Decomposition: Aldehydes, particularly in the presence of base, can undergo self-condensation or polymerization.
-
Solution: Careful temperature control and monitoring of the reaction time are crucial. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying the final product. What are the recommended purification methods?
A: The purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting materials.
Purification Strategies:
-
Aqueous Workup:
-
Quench the reaction by carefully adding it to ice-cold water. This will precipitate the product and dissolve inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Silica gel column chromatography is the most effective method for purifying the crude product.
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the product from impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, such as potassium carbonate?
A1: Yes, potassium carbonate (K₂CO₃) can be used, but it is a weaker base than sodium hydride. Therefore, you will likely need to use higher reaction temperatures (e.g., refluxing in a high-boiling solvent like DMF or DMSO) and longer reaction times. This may increase the risk of side reactions.
Q2: Is it possible to use a different catalyst system, like a palladium-catalyzed cross-coupling reaction?
A2: While palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) is a powerful method for synthesizing aryl ethers, it is generally more complex and expensive for this particular transformation.[4] The SNAr reaction is typically more straightforward and cost-effective for this substrate.
Q3: What is the expected yield for this reaction?
A3: With optimized conditions, yields for this reaction can be in the range of 70-90%. However, this is highly dependent on the purity of the starting materials, the efficiency of the base, and the control of reaction parameters.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloropyridine-5-carboxaldehyde[5][6] | The chloro-substituent is a good leaving group for SNAr. |
| Nucleophile | Cyclopentanol | The desired alkoxy group to be introduced. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for efficient alkoxide formation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that enhance nucleophilicity. |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing side reactions. |
| Purification | Silica Gel Column Chromatography | Effective for separating the product from polar impurities. |
V. Workflow and Decision Making
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed direct C(sp(2))-H alkoxylation of 2-aryloxypyridines using 2-pyridyloxyl as the directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloropyridine-2-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Purification of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support center for 2-Cyclopentyloxypyridine-5-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the scientific reasoning behind them.
I. Understanding the Molecule and its Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purification can be challenging due to the presence of structurally similar impurities. A common synthetic route involves a two-step process, which informs the potential impurity profile:
-
Nucleophilic Aromatic Substitution: Formation of the cyclopentyl ether by reacting a suitable 2-halopyridine derivative (e.g., 2-chloro-5-methylpyridine) with cyclopentanol in the presence of a base.
-
Oxidation: Conversion of the 5-position substituent (e.g., a methyl group) to a carboxaldehyde.
This synthesis strategy can introduce a variety of impurities that require careful separation.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Q1: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I improve the separation?
A1: This is a common issue, often due to the presence of unreacted starting material from the oxidation step (e.g., 2-cyclopentyloxy-5-methylpyridine) or the corresponding carboxylic acid from over-oxidation.
Causality: The similar heterocyclic core and the presence of the bulky cyclopentyl group can lead to overlapping retention times on silica gel.
Troubleshooting Steps:
-
Optimize your solvent system: A slight adjustment in the polarity of your eluent can significantly impact separation.
-
If the impurity is less polar (likely the methyl precursor): Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
If the impurity is more polar (likely the carboxylic acid): Increase the polarity. A small addition of methanol to your eluent can help, but be cautious as it can also cause band broadening.
-
-
Consider a different adsorbent: If silica gel is not providing adequate separation, consider using alumina. The different surface chemistry of alumina can alter the elution order.
-
Employ a gradient elution: A gradual increase in the polarity of the eluent during chromatography can improve the resolution between closely eluting compounds.
Experimental Protocol: Optimized Column Chromatography
| Step | Action | Rationale |
| 1 | Prepare a silica gel column. | Standard stationary phase for normal-phase chromatography. |
| 2 | Load your crude product onto the column. | |
| 3 | Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). | To elute non-polar impurities first. |
| 4 | Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate). | To improve separation of compounds with similar polarities. |
| 5 | Collect fractions and analyze by TLC or HPLC. | To identify the fractions containing the pure product. |
Q2: I am having trouble removing the unreacted cyclopentanol from my product.
A2: Cyclopentanol can be a persistent impurity due to its relatively high boiling point and moderate polarity.
Causality: Standard aqueous workups may not completely remove cyclopentanol.
Troubleshooting Steps:
-
Aqueous Washes: Ensure thorough washing of the organic layer with brine during the workup. This can help partition the alcohol into the aqueous phase.
-
High-Vacuum Evaporation: After concentrating the organic phase, placing the crude product under high vacuum for an extended period can help remove residual cyclopentanol.
-
Column Chromatography: A well-run column should effectively separate the more polar cyclopentanol from the desired product.
Q3: My purified product is a yellowish oil, but the literature reports a white solid. What could be the issue?
A3: A yellowish tint often indicates the presence of colored impurities or slight decomposition.
Causality: Aldehydes can be susceptible to oxidation and polymerization, which can lead to discoloration.
Troubleshooting Steps:
-
Recrystallization: This is an excellent method for both purification and obtaining a crystalline solid.
-
Charcoal Treatment: If the color is due to minor, highly conjugated impurities, a charcoal treatment during recrystallization can be effective.
Experimental Protocol: Recrystallization
| Step | Action | Rationale |
| 1 | Dissolve the impure product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture). | To create a saturated solution. |
| 2 | If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. | The charcoal will adsorb colored impurities. |
| 3 | Hot filter the solution to remove the charcoal (if used) and any insoluble impurities. | To ensure a pure crystalline product. |
| 4 | Allow the solution to cool slowly to room temperature, then cool further in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 5 | Collect the crystals by filtration and wash with a small amount of cold solvent. | To remove any remaining impurities on the crystal surface. |
| 6 | Dry the crystals under vacuum. | To remove residual solvent. |
III. Frequently Asked Questions (FAQs)
Q: What is the most likely major impurity in my crude this compound?
A: The most probable major impurity is often the corresponding carboxylic acid, 2-cyclopentyloxypyridine-5-carboxylic acid, which arises from over-oxidation of the aldehyde. Another common impurity is the unreacted starting material from the oxidation step, such as 2-cyclopentyloxy-5-methylpyridine.
Q: Can I use distillation to purify this compound?
A: While distillation is a viable purification technique for liquids, it may not be the most effective method for this compound due to its relatively high molecular weight and the likely presence of impurities with similar boiling points. Column chromatography and recrystallization are generally more suitable.
Q: How can I monitor the progress of the purification?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q: My NMR spectrum shows a broad singlet around 10 ppm, but also a smaller one. What could this be?
A: The singlet around 10 ppm is characteristic of the aldehyde proton. A smaller, similar peak could indicate the presence of a related aldehyde impurity. Alternatively, if the sample is not completely dry, you may see a broad peak for water.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
V. Impurity Profile and Separation Strategy
The following table summarizes the potential impurities and the recommended primary separation technique.
| Impurity | Structure | Origin | Primary Separation Method |
| 2-Cyclopentyloxy-5-methylpyridine | Precursor | Incomplete Oxidation | Column Chromatography |
| 2-Cyclopentyloxypyridine-5-carboxylic acid | By-product | Over-oxidation | Column Chromatography / Acid-Base Extraction |
| Cyclopentanol | Starting Material | Incomplete Reaction / Removal | Aqueous Workup / Column Chromatography |
| 2-Chloro-5-methylpyridine | Starting Material | Incomplete Etherification | Column Chromatography |
VI. Logical Troubleshooting Flowchart
If you are facing purification issues, follow this logical flowchart to diagnose and solve the problem.
Caption: A flowchart for troubleshooting common purification issues.
VII. References
-
General Principles of Organic Compound Purification: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Synthesis of Substituted Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
Technical Support Center: Synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common side reactions and synthetic challenges.
Introduction: Navigating the Synthesis
The synthesis of this compound is a critical process for accessing a versatile building block in pharmaceutical development. While seemingly straightforward, the synthesis is often plagued by side reactions that can significantly impact yield and purity. The most common and industrially viable route involves a nucleophilic aromatic substitution (SNAr), specifically a Williamson-type ether synthesis, between 2-chloro-5-formylpyridine and cyclopentanol. This guide focuses primarily on troubleshooting this key transformation, as well as addressing challenges in alternative synthetic routes.
Section 1: Troubleshooting the Williamson Ether Synthesis Route
This section addresses the most common pathway: the reaction of 2-chloro-5-formylpyridine with a cyclopentoxide salt. The base-sensitive aldehyde and the nature of the pyridine ring are the primary sources of potential complications.
Q1: My reaction has stalled. I observe low conversion of my starting material, 2-chloro-5-formylpyridine. What are the likely causes and solutions?
A1: Low conversion is typically rooted in insufficient nucleophilicity of the cyclopentoxide or deactivation of the electrophile. The core of this issue lies in the equilibrium of the deprotonation step and the stability of the reagents.
Causality Analysis:
-
Inadequate Deprotonation: Cyclopentanol has a pKa of ~18. To generate the reactive cyclopentoxide nucleophile in sufficient concentration, a much stronger base is required. Using weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) often results in an unfavorable equilibrium, leaving a significant amount of the less reactive cyclopentanol in the reaction mixture.
-
Solvent Effects & Solubility: The choice of solvent is critical. The cyclopentoxide salt must be sufficiently soluble to participate in the reaction. Protic solvents (like excess cyclopentanol) can solvate the nucleophile, dampening its reactivity.
-
Moisture: Trace amounts of water in the reagents or solvent will quench the strong base (e.g., NaH) and the cyclopentoxide, halting the reaction.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). Use 1.1-1.2 equivalents relative to cyclopentanol. | NaH irreversibly deprotonates the alcohol by releasing H₂ gas, driving the reaction forward.[1] KOtBu is also a strong, non-nucleophilic base suitable for this purpose. |
| Solvent | Use anhydrous, polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). | These solvents effectively solvate the cation of the alkoxide salt without interfering with the nucleophile, enhancing reactivity. |
| Temperature | Perform the deprotonation step at 0 °C, then allow the mixture to warm to room temperature before adding the chloropyridine. The substitution reaction can then be gently heated to 50-70 °C. | Initial cooling controls the exothermic reaction of NaH with the alcohol. Gentle heating is often required to drive the SNAr substitution to completion. |
| Atmosphere | Conduct the entire reaction under a strictly inert atmosphere (Nitrogen or Argon). | This prevents moisture from entering the reaction and quenching the basic reagents. |
Q2: My desired product is contaminated with a significant amount of a dark, polymeric material and several unidentified byproducts. What is causing this decomposition?
A2: The aldehyde functional group on the 2-chloro-5-formylpyridine starting material is highly sensitive to the strongly basic conditions required for the ether synthesis. This sensitivity is the most probable cause of decomposition.
Causality Analysis:
-
Base-Catalyzed Self-Condensation: Under strongly basic conditions, aldehydes lacking an α-hydrogen cannot undergo classical aldol reactions. However, aromatic aldehydes can be susceptible to other base-catalyzed side reactions, leading to polymerization or decomposition, especially at elevated temperatures.
-
Attack on the Carbonyl: The potent cyclopentoxide nucleophile can potentially attack the electrophilic carbonyl carbon of the aldehyde. While this is a reversible process (forming a hemiacetal), it can open pathways to other products under thermal conditions.
Troubleshooting Protocol:
-
Control Reagent Addition: Add the 2-chloro-5-formylpyridine solution slowly to the pre-formed sodium cyclopentoxide solution at a controlled temperature (e.g., room temperature). This maintains a low instantaneous concentration of the aldehyde in the presence of excess base.
-
Minimize Reaction Time & Temperature: Do not overheat or prolong the reaction unnecessarily. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. Overheating significantly accelerates the rate of decomposition reactions.
-
Alternative: Protect the Aldehyde: For particularly sensitive or large-scale syntheses, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the basic conditions of the Williamson synthesis. The protecting group can then be removed in a subsequent acidic workup step.
Caption: Key side reactions in the Williamson ether synthesis route.
Section 2: Troubleshooting Alternative Synthetic Routes
While the Williamson ether synthesis on 2-chloro-5-formylpyridine is most common, other strategies like formylating the pre-formed ether are also employed.
Q3: I am attempting a Vilsmeier-Haack formylation on 2-cyclopentyloxypyridine, but the reaction is messy and the yield is very low. What are the potential pitfalls?
A3: The Vilsmeier-Haack reaction, while effective for many electron-rich heterocycles, presents specific challenges for this substrate.[2][3] The Vilsmeier reagent (generated from POCl₃ and DMF) is a weaker electrophile than those used in Friedel-Crafts reactions and the reaction conditions are strongly acidic.
Causality Analysis:
-
Cleavage of the Ether Linkage: The acidic conditions (from POCl₃ and subsequent hydrolysis) can potentially cleave the cyclopentyl ether bond, leading to the formation of 2-hydroxypyridine derivatives.
-
Regioselectivity Issues: The 2-alkoxy group is an ortho-, para-directing group. In the pyridine ring, this activates the 3- and 5-positions for electrophilic substitution. While the 5-position is generally favored due to reduced steric hindrance, some formylation at the 3-position is possible, leading to isomeric impurities that are difficult to separate.
-
Incomplete Hydrolysis: The reaction proceeds via an iminium salt intermediate, which must be hydrolyzed during workup to yield the aldehyde.[2][4] Incomplete or improper hydrolysis can leave iminium salts or related species in the crude product.
Troubleshooting Protocol:
-
Temperature Control: Perform the formation of the Vilsmeier reagent at 0 °C, and conduct the subsequent formylation at the lowest temperature that allows for a reasonable reaction rate (monitor by TLC). Avoid high temperatures which promote ether cleavage.
-
Careful Workup: Ensure the quenching and hydrolysis step is performed thoroughly. Pouring the reaction mixture onto ice followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution until pH > 8 is crucial to hydrolyze the intermediate and neutralize the acidic reagents.
-
Consider an Alternative Formylation: If the Vilsmeier-Haack reaction remains problematic, consider an ortho-lithiation strategy. Treatment of 2-cyclopentyloxypyridine with a strong base like n-butyllithium or LDA at low temperature (-78 °C) can selectively deprotonate the 6-position due to the directing effect of the pyridine nitrogen. However, achieving selectivity at the 5-position via this method is challenging without a directing group at the 3- or 4-position.[5]
Section 3: General Purification & Characterization
Q4: What are the key NMR signals to watch for to identify the main product and common impurities?
A4: 1H NMR spectroscopy is the most powerful tool for identifying products and byproducts. The table below summarizes key diagnostic signals.
1H NMR Diagnostic Peaks (approximate shifts in CDCl₃)
| Compound | Aldehyde Proton (CHO) | Pyridine Protons | Cyclopentyl Protons | Key Differentiator |
| This compound (Product) | ~9.8 ppm (s) | 3 distinct signals (~7.0-8.5 ppm) | Multiplet ~5.5 ppm (OCH), multiplets ~1.6-2.0 ppm (CH₂) | Presence of both the aldehyde singlet and the OCH multiplet. |
| 2-Chloro-5-formylpyridine (Starting Material) | ~10.0 ppm (s) | 3 distinct signals (~7.8-8.9 ppm) | N/A | Absence of cyclopentyl signals. |
| 2-Hydroxy-5-formylpyridine (Hydrolysis Product) | ~9.7 ppm (s) | 3 distinct signals | N/A | Broad OH signal; shifts will vary from starting material. |
| 2-Cyclopentyloxypyridine-3-carboxaldehyde (Isomer) | ~10.2 ppm (s) | 3 distinct signals, different coupling pattern | Multiplet ~5.6 ppm (OCH), multiplets ~1.6-2.0 ppm (CH₂) | Different splitting pattern for pyridine protons compared to the desired product. |
Q5: What is the recommended method for purifying the final product?
A5: Flash column chromatography is the most effective method for removing both starting materials and side products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity eluent (e.g., 5-10% EtOAc in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute the product. The starting material (2-chloro-5-formylpyridine) is more polar than the product and will elute later.
-
Alternative: For material that is >95% pure, recrystallization from a suitable solvent system like isopropanol/water or heptane/ethyl acetate can be an effective final purification step.
Section 4: Optimized Experimental Protocol
This protocol represents a robust, self-validating method for the synthesis of this compound.
Protocol: Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under nitrogen.
-
Solvent Addition: Add anhydrous THF via cannula to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add cyclopentanol (1.05 eq.) dropwise to the stirred NaH suspension. Observation: Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 45 minutes. Observation: The mixture should become a clearer, slightly hazy solution as the sodium cyclopentoxide forms.
-
SNAr Reaction: In a separate flask, dissolve 2-chloro-5-formylpyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise via an addition funnel to the cyclopentoxide solution at room temperature over 30 minutes.
-
Heating & Monitoring: After the addition is complete, heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LCMS for the disappearance of the 2-chloro-5-formylpyridine starting material (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: A troubleshooting workflow for common synthesis issues.
References
- CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google P
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. (URL: [Link])
-
ortho metalation - Andrew G Myers Research Group, Harvard University. (URL: [Link])
-
Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). (URL: [Link])
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])
-
Williamson Ether Synthesis Reaction Mechanism - The Organic Chemistry Tutor (YouTube). (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][7][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry. (URL: [Link])
-
5-Chloropyridine-2-carboxaldehyde | C6H4ClNO - PubChem. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - World Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
-
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis - ResearchGate. (URL: [Link])
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (URL: [Link])
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
stability of 2-Cyclopentyloxypyridine-5-carboxaldehyde under acidic conditions
Technical Support Center: 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling this versatile building block, with a specific focus on its stability and reactivity under acidic conditions. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate challenges, troubleshoot experiments, and ensure the integrity of your synthetic routes.
Core Scientific Principles: Understanding the Molecule's Reactivity
This compound is a trifunctional molecule. To effectively use it in synthesis, particularly under acidic conditions, one must appreciate the interplay between its three key structural features: the pyridine ring, the 2-alkoxy substituent (an ether), and the 5-carboxaldehyde group. Each presents a potential site for acid-mediated reactivity.
-
Pyridine Nitrogen (Weak Base): The lone pair of electrons on the pyridine nitrogen makes it a weak base (pKa of the conjugate acid, pyridinium, is ~5.2).[1] In acidic media, this nitrogen is readily protonated to form a pyridinium salt. This initial protonation is a critical event as it renders the aromatic ring electron-deficient, which can influence the stability of the attached functional groups.[2]
-
2-Cyclopentyloxy Group (Ether Linkage): Ethers are generally considered stable functional groups. However, they are susceptible to cleavage under strongly acidic conditions, often requiring heat.[3][4] The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (cyclopentanol).[5][6] The subsequent cleavage can proceed via an SN1 or SN2 mechanism, depending on the structure of the alkyl group and reaction conditions.[7]
-
5-Carboxaldehyde Group (Electrophilic Carbonyl): The aldehyde functional group contains an electrophilic carbonyl carbon. While relatively stable, its reactivity is enhanced by acid catalysis.[8] The carbonyl oxygen can be protonated, increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack by water or alcohol solvents to form hydrates (gem-diols) or acetals, respectively.[9][10] These formations are typically reversible.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in acidic media?
A: The most significant and often irreversible stability issue is the acid-catalyzed cleavage of the 2-cyclopentyloxy ether bond. This degradation pathway yields 2-hydroxypyridine-5-carboxaldehyde and cyclopentanol (or a cyclopentyl halide if using hydrohalic acids). This is most prevalent under strong acidic conditions (e.g., concentrated HCl, HBr, HI, or H₂SO₄), especially when heated.[3][4]
Q2: How does a moderately acidic environment, like trifluoroacetic acid (TFA) or acetic acid, affect the compound?
A: In moderately acidic conditions, the pyridine nitrogen will be fully protonated. Ether cleavage is less likely but can occur if the reaction is heated for prolonged periods. The more common event is the reversible formation of hydrates or hemiacetals if water or alcohols are present in the reaction mixture.[10] For most applications at or near room temperature, the compound shows good stability in moderate acids.
Q3: Can I use this reagent in a reaction mixture containing water and acid?
A: Yes, but with awareness of the equilibrium. The aldehyde can reversibly form a hydrate (gem-diol) in the presence of aqueous acid.[9] This may lead to a temporary decrease in the concentration of the free aldehyde, potentially slowing down the desired reaction. In most cases, this equilibrium does not represent permanent degradation, as the aldehyde can be recovered upon workup and removal of water.
Q4: What are the best practices for storing solutions of this compound?
A: For long-term storage, solutions should be kept in a neutral, aprotic solvent and stored in a cool, dark, and dry environment. Avoid preparing acidic stock solutions for long-term storage due to the risk of slow degradation.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction produced a significant amount of 2-hydroxypyridine-5-carboxaldehyde as a byproduct.
-
Probable Cause: You have encountered acid-catalyzed cleavage of the cyclopentyl ether. This indicates that your reaction conditions—specifically the acid concentration and/or temperature—were too harsh. Strong acids like HBr and HI are particularly effective at cleaving ethers.[5][6]
-
Solution Pathway:
-
Reduce Temperature: If possible, run the reaction at a lower temperature. Ether cleavage is often highly dependent on thermal energy.
-
Use a Weaker Acid: Substitute strong mineral acids with milder alternatives like acetic acid, p-toluenesulfonic acid (p-TsOH), or a Lewis acid if the reaction chemistry allows.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-exposure to the acidic environment.
-
See Protocol 2: If harsh acidic conditions are unavoidable, consider protecting the aldehyde and using milder conditions for the ether-sensitive step.
-
Issue 2: During my reaction, TLC or LC-MS analysis shows the starting material spot/peak diminishing, but no major byproduct is apparent.
-
Probable Cause: The aldehyde is likely forming a hydrate or an acetal with the solvent (e.g., methanol, ethanol) or residual water.[10] These derivatives will have different polarities and retention times and may not be easily visualized or ionized under the same conditions as the parent aldehyde.
-
Solution Pathway:
-
Test for Reversibility: Take a small aliquot of the reaction mixture and quench it into a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃). Stir for 10-15 minutes to hydrolyze the acetal/hydrate back to the aldehyde.[11] Re-analyze this quenched sample. If your starting material peak/spot reappears, you have confirmed reversible acetal/hydrate formation.
-
Modify Workup: Ensure your reaction workup involves an aqueous wash and sufficient time to reverse the formation before subsequent steps or purification.
-
Use Aprotic Solvents: If the reaction chemistry permits, use dry, aprotic solvents (e.g., DCM, THF, acetonitrile) to minimize this phenomenon.
-
Issue 3: A planned reaction on the aldehyde group (e.g., Wittig, reductive amination) is failing or proceeding very slowly under acidic conditions.
-
Probable Cause: The initial protonation of the pyridine nitrogen makes the entire ring system strongly electron-withdrawing.[2] This effect can deactivate the aldehyde group toward certain nucleophilic additions. Furthermore, the nucleophile itself may be protonated and rendered non-nucleophilic by the acid.
-
Solution Pathway:
-
Switch to Basic/Neutral Conditions: If the reaction allows, switch to a protocol that operates under neutral or basic conditions where the pyridine nitrogen is not protonated.
-
Use a Protecting Group: Protect the aldehyde as an acetal, which is stable to many reagents.[12][13] Perform the desired transformation on another part of the molecule, and then deprotect the aldehyde in a final step using aqueous acid. (See Protocol 2).
-
Increase Reagent Stoichiometry: It may be possible to overcome the deactivation by using a larger excess of the nucleophile, but this is often not ideal.
-
Data Summary & Visualization
Table 1: Stability Profile of this compound
| Acid Condition | Reagent Examples | Temperature | Primary Risk(s) | Mitigation Strategy |
| Mild | Acetic Acid, NH₄Cl | Room Temp - 50°C | Pyridine protonation; minor hydrate formation. | Generally stable. Use anhydrous conditions if hydrate formation is a concern. |
| Moderate | TFA, p-TsOH | 0°C - Room Temp | Pyridine protonation; reversible acetal/hydrate formation. | Monitor reaction; use aprotic solvents; perform aqueous workup to reverse. |
| Strong | Conc. HCl, H₂SO₄ | 0°C - Room Temp | High risk of ether cleavage over time. | Use with extreme caution. Add acid slowly at low temp. Limit exposure time. |
| Strong & Heated | Refluxing HBr, HI | > 50°C | High probability of rapid ether cleavage. | Avoid. Use an alternative synthetic route or a protecting group strategy. |
Diagrams
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support center for 2-Cyclopentyloxypyridine-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis, handling, and downstream reactions of this important building block. As Senior Application Scientists, we have compiled our expertise into the following troubleshooting guides and frequently asked questions to ensure your experimental success.
I. Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: What are the most reliable methods for synthesizing this compound?
A1: The synthesis of this compound can be approached through several reliable methods, primarily involving the formylation of the pyridine ring. A common and effective strategy is the lithiation of a suitable precursor followed by quenching with an electrophilic formylating agent. For instance, starting from 2-cyclopentyloxypyridine, a directed ortho-metalation can be achieved using a strong base like n-butyllithium, followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. Another viable route is the oxidation of the corresponding alcohol, 2-cyclopentyloxypyridin-5-yl)methanol, using mild oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane.
Q2: My yield of the aldehyde is consistently low. What are the common pitfalls?
A2: Low yields in the synthesis of this compound can often be attributed to several factors. If you are using a lithiation-formylation route, incomplete lithiation due to residual moisture or improper temperature control can be a major issue. It is crucial to use anhydrous solvents and maintain a low temperature (typically -78 °C) during the lithiation and formylation steps. Over-addition of the organolithium reagent can lead to side reactions. In the case of oxidation from the corresponding alcohol, over-oxidation to the carboxylic acid can occur with stronger oxidizing agents. The choice of a mild and selective oxidant is key. Additionally, the purification process, often involving column chromatography, can lead to yield loss if the aldehyde is not handled carefully, as it can be prone to decomposition on silica gel.
Q3: I'm observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?
A3: Byproduct formation is a common challenge. In lithiation-formylation reactions, common byproducts can arise from the reaction of the organolithium intermediate with the solvent or starting material. If the temperature is not well-controlled, side reactions with DMF can also occur. In oxidation reactions, the primary byproduct is often the corresponding carboxylic acid from over-oxidation. Identification of these byproducts can be achieved using techniques like LC-MS and NMR spectroscopy. To minimize their formation, ensure strict control over reaction stoichiometry and temperature. In oxidation reactions, carefully monitor the reaction progress by TLC or LC-MS to avoid over-oxidation. The use of a buffered reaction medium can sometimes suppress side reactions.
Q4: What are the recommended purification and storage conditions for this aldehyde?
A4: this compound should be purified by flash column chromatography on silica gel using a non-polar/polar solvent system like hexanes/ethyl acetate. It's important to note that aldehydes can be sensitive to prolonged exposure to silica gel, so the chromatography should be performed relatively quickly. For storage, aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of light and air.[1] It is recommended to store the purified aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C is ideal) in a tightly sealed container, protected from light. The use of amber vials is also advised. For long-term storage, dissolving the aldehyde in an anhydrous, non-reactive solvent can also enhance its stability.[2][3]
Downstream Reactions & Troubleshooting
Q5: I'm struggling with a Wittig reaction using this aldehyde. What are the critical parameters to control?
A5: The Wittig reaction is a powerful tool for converting aldehydes to alkenes.[4] However, issues can arise. The basicity of the reaction conditions required to form the ylide can be problematic. The pyridine nitrogen in your substrate can be protonated, which might affect its reactivity. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, or KOtBu) to fully deprotonate the phosphonium salt and form the ylide.[5] The choice of solvent is also critical; anhydrous THF or DMSO are commonly used. If you are observing low conversion, it could be due to incomplete ylide formation or steric hindrance around the aldehyde. Running the reaction at a slightly elevated temperature might improve the reaction rate. However, be cautious as this can also lead to side reactions.[1][6]
Q6: My reductive amination is sluggish or incomplete. How can I drive the reaction to completion?
A6: Reductive amination involves the formation of an imine or iminium ion, followed by its reduction. Sluggishness can be due to slow imine formation or an inefficient reduction step. The pH of the reaction is crucial for imine formation; it should be weakly acidic (around 5-6) to facilitate protonation of the carbonyl oxygen without deactivating the amine nucleophile. The choice of reducing agent is also important. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the iminium ion. If the reaction is still slow, you can try a more powerful reducing agent like sodium cyanoborohydride, but be mindful of its toxicity. Increasing the concentration of the reactants or adding a dehydrating agent like molecular sieves can also help drive the imine formation equilibrium forward.[7][8][9][10]
Q7: The pyridine nitrogen seems to be interfering with my metal-catalyzed cross-coupling reaction. How can I mitigate this?
A7: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or decomposition.[11][12] This is a well-documented issue in cross-coupling reactions involving pyridines.[13][14] To mitigate this, you can try several strategies. The use of bulky, electron-rich phosphine ligands can sometimes shield the metal center and prevent coordination with the pyridine nitrogen. Alternatively, you can temporarily protect the pyridine nitrogen by converting it to the N-oxide and then deoxygenating it after the coupling reaction. Another approach is to use a Lewis acid additive that can coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst.[12] The choice of solvent and base can also have a significant impact on the outcome of the reaction.[15]
Q8: Are there any known incompatibilities of this compound with common reagents?
A8: Besides the potential for oxidation and the reactivity of the aldehyde group, the pyridine moiety introduces some incompatibilities. Strong acids will protonate the pyridine nitrogen, which can alter the electronic properties of the molecule and its reactivity.[16] As mentioned, the pyridine nitrogen can also interfere with transition metal catalysts. Reagents that are sensitive to basic conditions might also be incompatible, as the pyridine nitrogen is weakly basic. It is always advisable to consider the overall functionality of the molecule when planning a reaction and to perform small-scale test reactions if you are unsure about compatibility.
II. Troubleshooting Guides
Guide 1: Low Yield in the Formylation of 2-Cyclopentyloxypyridine
Low yields in the formylation of 2-cyclopentyloxypyridine can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
A troubleshooting workflow for low-yield formylation.
Table 1: Common Causes and Solutions for Low Formylation Yield
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Lithiation | Quench a small aliquot of the reaction mixture with D2O after the lithiation step and analyze by NMR or MS to check for deuterium incorporation. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. Use a freshly titrated solution of the organolithium reagent. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature throughout the addition of reagents. | Maintain a low temperature (-78 °C) during the addition of the organolithium reagent and the formylating agent using a dry ice/acetone bath. |
| Side Reactions with Formylating Agent | Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts. | Add the formylating agent (e.g., DMF) slowly to the reaction mixture at low temperature to control the exotherm. |
| Degradation during Workup or Purification | Analyze a sample of the crude product and compare it to the purified product by NMR to check for degradation. | Use a buffered aqueous workup to avoid acidic or basic conditions that might promote degradation. Minimize the time the product is on the silica gel column during purification. |
| Over-oxidation (if starting from alcohol) | Check for the presence of a carboxylic acid peak in the IR or NMR spectrum of the crude product. | Use a milder oxidizing agent (e.g., Dess-Martin periodinane). Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. |
Guide 2: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction, but it can be challenging with heteroaromatic substrates like this compound. A Design of Experiments (DoE) approach can efficiently optimize the reaction conditions.[17][18][19][20][21]
A workflow for optimizing Suzuki-Miyaura cross-coupling using DoE.
Step-by-Step Guide to DoE for Suzuki-Miyaura Optimization:
-
Define the Goal: The primary goal is to maximize the yield of the desired cross-coupled product while minimizing byproducts.
-
Identify Key Factors: The most influential factors in a Suzuki-Miyaura reaction are typically the palladium catalyst, the ligand, the base, and the solvent.
-
Select a DoE Design: A fractional factorial design is a good starting point for screening multiple factors with a limited number of experiments.
-
Set Up the Experiments: Based on the DoE design, set up a series of reactions with varying combinations of the selected factors.
-
Analyze the Results: Use statistical software to analyze the experimental data and identify the factors that have the most significant impact on the reaction yield. This will also reveal any interactions between the factors.
-
Optimize and Validate: Based on the analysis, propose an optimized set of reaction conditions and validate them experimentally.
Table 2: Suggested Screening Parameters for Suzuki-Miyaura Optimization
| Factor | Level 1 | Level 2 | Level 3 |
| Palladium Catalyst | Pd(PPh3)4 | Pd(OAc)2 | PdCl2(dppf) |
| Ligand | SPhos | XPhos | P(t-Bu)3 |
| Base | K2CO3 | Cs2CO3 | K3PO4 |
| Solvent | Dioxane/Water | Toluene/Water | 2-MeTHF/Water |
The catalytic cycle of the Suzuki-Miyaura cross-coupling and potential points of failure.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Formylation
Materials:
-
2-Cyclopentyloxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-cyclopentyloxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for another 2 hours, then allow it to warm to room temperature slowly.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 2: High-Throughput Screening for Optimal Reductive Amination Conditions
Materials:
-
This compound
-
Amine of choice
-
A selection of reducing agents (e.g., NaBH(OAc)3, NaBH3CN)
-
A selection of solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)
-
Acetic acid
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of the amine and the reducing agents.
-
In each well of the 96-well plate, add the aldehyde stock solution.
-
Add the amine stock solution to each well.
-
Add a small amount of acetic acid to each well to adjust the pH.
-
Add the different reducing agent stock solutions to the designated wells.
-
Seal the plate and allow the reactions to stir at room temperature overnight.
-
Quench the reactions by adding a small amount of water to each well.
-
Analyze the outcome of each reaction by LC-MS to determine the conversion and identify the optimal conditions.
IV. References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. Available at: [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Royal Society of Chemistry. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Formylation of Amines. National Institutes of Health. Available at: [Link]
-
Problems with wittig reaction. Reddit. Available at: [Link]
-
Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. Available at:
-
Preparation method of 2-pyridine carboxaldehyde. Google Patents. Available at:
-
Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. Available at: [Link]
-
Reaction optimization using DoE. GalChimia. Available at: [Link]
-
Wittig Reaction - Common Conditions. The Organic Chemistry Portal. Available at: [Link]
-
Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents. Available at:
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
Stabilization of aldehydes. Google Patents. Available at:
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]
-
Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization. Chemical Communications. Available at: [Link]
-
Wittig Reaction Practice Problems. Chemistry Steps. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Design of Experiments. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. Available at: [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Available at: [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]
-
Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. PubMed. Available at: [Link]
-
Activity and stability studies of H-transfer reduction reactions of aldehydes and ketones over aluminium isopropoxide heterogenised catalysts. Royal Society of Chemistry. Available at: [Link]
-
Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Available at: [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. National Institutes of Health. Available at: [Link]
-
The selective reductive amination of aliphatic aldehydes and cycloaliphatic ketones with tetragonal zirconium dioxide as the heterogeneous catalyst. ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 17. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Reaction optimization using DoE - GalChimia [galchimia.com]
- 19. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the dedicated technical support guide for the synthesis and handling of 2-Cyclopentyloxypyridine-5-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. Over-oxidation of the target aldehyde to the corresponding carboxylic acid is a common and frustrating side reaction. This guide provides in-depth troubleshooting, actionable protocols, and answers to frequently asked questions to help you maximize your yield and purity.
Understanding the Challenge: The Over-Oxidation Pathway
The primary challenge in synthesizing this compound often arises during the oxidation of its corresponding alcohol, (2-(cyclopentyloxy)pyridin-5-yl)methanol. While the goal is to achieve a selective, two-electron oxidation to the aldehyde, the reaction can readily proceed further to form the highly polar and often difficult-to-remove 2-cyclopentyloxypyridine-5-carboxylic acid.
This undesired pathway is influenced by several factors including the choice of oxidant, reaction temperature, stoichiometry, and the presence of water. The electron-donating nature of the cyclopentyloxy group can make the pyridine ring susceptible to various transformations, adding another layer of complexity.
Core Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each problem is followed by a detailed analysis of potential causes and validated solutions.
Issue 1: Significant formation of carboxylic acid byproduct detected by LC-MS and ¹H NMR.
-
Potential Cause A: Oxidizing agent is too harsh.
-
Scientific Rationale: Strong, chromium-based oxidants (e.g., Jones reagent) or permanganate salts are generally not suitable for sensitive heteroaromatic aldehydes as they can easily facilitate over-oxidation.[1][2] The reaction conditions for these oxidants are often aggressive and difficult to control with precision.
-
Solution: Switch to a milder, more selective oxidizing agent. The Dess-Martin Periodinane (DMP) and Swern oxidation are industry-standard methods for this transformation due to their high selectivity for aldehydes under mild conditions.[3][4][5]
-
-
Potential Cause B: Reaction temperature is too high.
-
Scientific Rationale: Oxidation reactions are exothermic. Even with mild oxidants, elevated temperatures can provide the activation energy needed for the aldehyde to be further oxidized to the carboxylic acid. This is particularly true for Swern oxidations, where the reaction must be maintained at cryogenic temperatures (-78 °C) to prevent side reactions.[6][7]
-
Solution:
-
For Swern oxidations, ensure a reliable cryo-bath (dry ice/acetone) is used and that the internal reaction temperature does not rise above -60 °C during reagent addition.
-
For DMP oxidations, which are typically run at room temperature, consider running the reaction at 0 °C to further minimize over-oxidation risk if the substrate proves to be particularly sensitive.[5]
-
-
-
Potential Cause C: Excess oxidant or prolonged reaction time.
-
Scientific Rationale: Using a significant excess of the oxidizing agent or allowing the reaction to stir for too long after the starting material has been consumed can lead to the slow oxidation of the desired product.
-
Solution:
-
Carefully control the stoichiometry. Use between 1.1 and 1.5 equivalents of the oxidant.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) or a rapid LC-MS quench. Once the starting alcohol is consumed, proceed with the workup immediately.
-
-
Reaction Pathway and Over-Oxidation Problem
Caption: Desired oxidation pathway versus the over-oxidation side reaction.
Issue 2: Low or no conversion of the starting alcohol.
-
Potential Cause A: Inactive or poor-quality oxidant.
-
Scientific Rationale: DMP is notoriously moisture-sensitive and will decompose over time if not stored properly.[8] The active species in a Swern oxidation is generated in situ and can also be compromised by moisture or improper reagent addition sequence.
-
Solution:
-
Use freshly purchased or recently prepared DMP. Store it under an inert atmosphere (nitrogen or argon) in a freezer.
-
For Swern oxidations, ensure the DMSO is anhydrous and that the oxalyl chloride is of high quality.
-
-
-
Potential Cause B: Incorrect reaction setup or reagent stoichiometry.
-
Scientific Rationale: The precise stoichiometry and order of addition are critical for success, especially in the Swern oxidation.
-
Solution: Double-check all calculations. For the Swern protocol, the oxalyl chloride must be activated by DMSO before the addition of the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidation method do you recommend as a starting point for a sensitive substrate like this?
A1: For small to medium-scale synthesis where substrate sensitivity is a concern, the Dess-Martin Periodinane (DMP) oxidation is often the most reliable and user-friendly choice.[4] It runs at room temperature, does not require cryogenic equipment, and the workup is generally straightforward.[5] The Swern oxidation is also an excellent choice for preventing over-oxidation but requires more stringent control of temperature and reagent addition.[4][9]
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Key Reagents | DMP in DCM | Oxalyl Chloride, DMSO, Triethylamine |
| Selectivity | Excellent | Excellent |
| Pros | Mild conditions, no special equipment | Inexpensive reagents, high yield |
| Cons | Reagent can be expensive/explosive | Requires cryogenic temps, malodorous byproduct |
Q2: My reaction is complete, but I'm having trouble purifying the aldehyde from the carboxylic acid impurity. What should I do?
A2: Purifying a polar aldehyde from its corresponding carboxylic acid via standard silica gel chromatography can be challenging due to similar polarities. A highly effective method is to use a purification strategy based on the formation of a bisulfite adduct.[10][11][12]
-
Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt adduct, while the carboxylic acid (as a carboxylate salt) and other non-aldehyde impurities remain in the organic phase.[13]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (like ethyl acetate or DCM).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct will move to the aqueous layer.
-
Separate the layers. The organic layer contains the impurities.
-
To regenerate the aldehyde, basify the aqueous layer carefully with a base like sodium bicarbonate or sodium hydroxide until the pH is basic.[11]
-
Extract the now-purified aldehyde back into an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the pure product.
-
Q3: Can I use the Vilsmeier-Haack reaction to directly formylate the 2-Cyclopentyloxypyridine ring?
A3: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[14][15] However, the pyridine ring is inherently electron-deficient, which generally makes it unreactive toward classical Vilsmeier-Haack conditions.[16] While specialized methods for pyridine formylation exist, they often require activation of the ring or proceed through complex intermediates.[16][17] For this specific target, oxidation of the corresponding alcohol is a more direct and reliable synthetic route.
Validated Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and high selectivity.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (2-(cyclopentyloxy)pyridin-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add solid Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. If the substrate is particularly sensitive, cool the reaction to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde can then be purified by column chromatography if necessary.
Decision Workflow for Oxidation Method Selection
Caption: A decision-making guide for selecting the appropriate oxidation method.
References
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. ResearchGate. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
- Technical Support Center: Aldehyde Purific
- US Patent 2818378A: Oxidation of methyl-pyridines. Google Patents.
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. Available at: [Link]
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- RU Patent 2198875C2: Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... Google Patents.
- Synthesis of Dess-Martin-Periodinane. University of Michigan.
- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
- Alcohol to Aldehyde - Common Conditions. Organic Chemistry Portal.
- Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Royal Society of Chemistry.
-
Dess–Martin oxidation. Wikipedia. Available at: [Link]
- Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Swern Oxidation. YouTube. Available at: [Link]
-
Metal- and radical-free aerobic oxidation of heteroaromatic methanes: an efficient synthesis... PubMed. Available at: [Link]
-
Purifying aldehydes? Reddit. Available at: [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
-
A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available at: [Link]
-
Oxidation of methylheteroarenes into heteroaromatic aldehydes. ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Dess–Martin oxidation work up. Chemistry Stack Exchange. Available at: [Link]
- Alcohol to Aldehyde/Ketone using Swern Oxid
-
Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]
- Pyrimidine-5-carboxaldehyde. Vibrant Pharma Inc.
Sources
- 1. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 17. chinesechemsoc.org [chinesechemsoc.org]
troubleshooting low conversion rates in 2-Cyclopentyloxypyridine-5-carboxaldehyde reactions
Welcome to the technical support center for reactions involving 2-Cyclopentyloxypyridine-5-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we address common challenges and provide field-proven insights to troubleshoot low conversion rates and optimize your reaction outcomes.
Introduction: Understanding the Reactivity Profile
This compound is a substituted pyridine aldehyde where the electronic properties of the pyridine ring and the steric bulk of the 2-cyclopentyloxy group significantly influence the reactivity of the C5-aldehyde. The pyridine nitrogen can act as a base or a coordinating ligand for metal catalysts, while the electron-withdrawing nature of the ring can activate the aldehyde. However, this unique structure also presents challenges, often leading to incomplete reactions or the formation of unwanted side products. This guide provides a structured, question-and-answer approach to overcoming these hurdles.
Part 1: General Troubleshooting & Starting Material Integrity
Before troubleshooting a specific reaction, it's crucial to validate the quality and stability of your starting material.
FAQ: My reaction is inconsistent, or I suspect my starting aldehyde is degrading. How can I verify its quality?
Answer: The stability of this compound is paramount. Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation or self-condensation over time.
-
Purity Assessment:
-
NMR Spectroscopy: Obtain a fresh ¹H NMR spectrum. Look for the characteristic aldehyde proton singlet (typically δ 9.5-10.5 ppm). The absence of new signals, especially those corresponding to a carboxylic acid (δ 10-13 ppm, often broad), is a good indicator of purity.
-
LC-MS Analysis: This is the most sensitive method to detect low-level impurities. It can confirm the molecular weight and reveal the presence of oxidation products (M+16) or other contaminants.
-
Appearance: The compound should be a well-defined solid or oil.[1] Any significant color change (e.g., darkening to brown) may indicate degradation.[1]
-
-
Best Practices for Handling & Storage:
-
Inert Atmosphere: Store the aldehyde under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.
-
Temperature: Store at low temperatures (e.g., <4 °C). For long-term storage, consider freezing.
-
Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. Avoid reactive solvents like methanol unless for immediate use in a reaction like reductive amination.
-
Experimental Protocol: Control Reaction for Aldehyde Reactivity
To confirm that the aldehyde itself is reactive and not the limiting factor, perform a simple, high-yielding control reaction. A standard sodium borohydride reduction is an excellent choice.
Step-by-Step Protocol:
-
Dissolve 1.0 equivalent of this compound in methanol (MeOH) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS. You should observe the complete consumption of the starting material and the formation of the corresponding alcohol.
-
If this reaction fails to go to completion, it strongly indicates an issue with the quality of your aldehyde.
Part 2: Troubleshooting Reductive Amination
Reductive amination is a cornerstone of drug discovery for forming C-N bonds. However, with this compound, several factors can lead to low conversion.
FAQ: My one-pot reductive amination has stalled, with significant starting aldehyde remaining. What are the likely causes?
Answer: This is a common issue that typically points to inefficient imine formation or a suboptimal choice of reducing agent. The reaction proceeds in two steps: (1) formation of an imine (or iminium ion) and (2) reduction to the amine.[2] Both must be efficient.
Causality Analysis:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. The bulky cyclopentyloxy group can sterically hinder the approach of the amine.
-
Incorrect Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the imine is formed, wasting your starting material.[3]
-
Suboptimal pH: Imine formation is acid-catalyzed.[4] If the reaction medium is too basic or strictly neutral, the reaction can be sluggish. If it's too acidic, the amine starting material will be protonated and non-nucleophilic.
Troubleshooting Steps:
-
Switch to a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[5] It is less basic and selectively reduces the protonated iminium ion over the aldehyde, allowing the imine-forming equilibrium to be driven forward.
-
Incorporate Catalytic Acid: Add 0.5-1.0 equivalents of acetic acid (AcOH) to the reaction mixture. This will catalyze imine formation without fully quenching the amine's nucleophilicity.[5]
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can sequester the water produced during imine formation, shifting the equilibrium toward the product.
-
Consider a Stepwise Procedure: If a one-pot reaction still fails, revert to a two-step process. First, form the imine in a solvent like methanol or toluene (with azeotropic removal of water). Once imine formation is complete (confirmed by NMR or IR), then add the reducing agent.[5]
Troubleshooting Logic Diagram: Reductive Amination
Caption: Decision tree for troubleshooting low conversion in reductive amination.
Optimized Protocol: One-Pot Reductive Amination
Reagents & Solvents:
| Component | Recommended | Alternatives | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Non-protic, good solubility for reagents.[5] |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Mild, selective for iminium ion.[5] NaBH₃CN is effective but toxic. |
| Acid Catalyst | Acetic Acid (AcOH) | - | Facilitates imine formation. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in DCE (0.1 M), add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Part 3: Troubleshooting Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful method for creating alkenes, typically with high E-selectivity, from aldehydes and stabilized phosphonate carbanions.[6][7] It is generally superior to the classic Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removing the water-soluble phosphate byproduct.[6]
FAQ: My HWE reaction is giving a low yield of the desired alkene, and I'm recovering a lot of unreacted aldehyde.
Answer: This issue almost always traces back to the generation of the phosphonate carbanion. Either the base is not strong enough, or the deprotonation is incomplete before the aldehyde is introduced.
Causality Analysis:
-
Inappropriate Base: The pKa of the phosphonate's α-proton is typically in the range of 18-22. A sufficiently strong base is required for complete deprotonation. Weaker bases like triethylamine or potassium carbonate are generally ineffective.
-
Incomplete Deprotonation: If the aldehyde is added before the phosphonate is fully deprotonated, the basic conditions can promote side reactions of the aldehyde (e.g., aldol condensation) or the base may react directly with the aldehyde.
-
Steric Hindrance: The 2-cyclopentyloxy group may slightly hinder the approach of the bulky phosphonate carbanion to the C5-aldehyde, slowing the reaction rate.[8][9] Longer reaction times or gentle heating may be necessary.
Troubleshooting Steps:
-
Select a Stronger Base: Sodium hydride (NaH) is a common and effective choice.[10] For more sensitive substrates, bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent alternatives.
-
Ensure Complete Carbanion Formation: Always add the base to the phosphonate solution and stir for a sufficient time (e.g., 30-60 minutes at 0 °C to RT) before adding the aldehyde. The formation of the carbanion is often accompanied by a color change.
-
Optimize Temperature Protocol: Add the aldehyde solution slowly at a low temperature (e.g., -78 °C or 0 °C) to control the initial nucleophilic addition.[11] Then, allow the reaction to warm slowly to room temperature to facilitate the elimination step.
-
Consider Additives for Difficult Cases: For particularly stubborn reactions, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can accelerate the olefination.[11]
Key Factors in HWE Reaction Success
Caption: Key relationships influencing Horner-Wadsworth-Emmons reaction outcomes.
Optimized Protocol: HWE Olefination
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear or colored solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS or TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography. The phosphate byproduct is water-soluble and should be largely removed during the aqueous workup.[6]
Part 4: Challenges in Palladium-Catalyzed Cross-Coupling
While the primary reactivity is at the aldehyde, researchers may wish to perform cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated version of the pyridine ring. The presence of the aldehyde and the pyridine nitrogen can pose significant challenges.
FAQ: I'm attempting a Suzuki coupling on a bromo-substituted version of this aldehyde, but the reaction is failing. What's going wrong?
Answer: Palladium-catalyzed cross-coupling reactions involving 2-substituted pyridines are notoriously difficult, a phenomenon often called the "2-pyridyl problem".[12] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity. The aldehyde group can also add complexity.
Causality Analysis:
-
Catalyst Poisoning: The pyridine nitrogen can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[12]
-
Steric Hindrance: The 2-cyclopentyloxy group can sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond.[13][14]
-
Aldehyde Reactivity: Under basic conditions common for cross-coupling, the aldehyde can undergo unwanted side reactions.
Troubleshooting Strategies:
-
Protect the Aldehyde: Before attempting the cross-coupling, protect the aldehyde, typically as an acetal (e.g., by reacting with ethylene glycol and a catalytic amount of acid). This removes the reactive carbonyl and can be easily deprotected post-coupling.
-
Ligand Selection is Critical: Do not use "ligandless" conditions. Use sterically bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[15] These ligands can promote the desired catalytic cycle and are less susceptible to displacement by the pyridine nitrogen.
-
Choice of Pre-catalyst: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are often more robust and efficient for challenging substrates.
-
Modify Reaction Sequence: Consider performing the cross-coupling reaction before introducing the aldehyde functionality. For example, couple a 2-cyclopentyloxy-5-bromopyridine and then convert a methyl or ester group at the 5-position to the aldehyde in a later step.
References
-
ResearchGate. Pyridine Aldehydes and Ketones. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
ACS Publications. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available from: [Link]
-
National Institutes of Health. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available from: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[16][17][18]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). Available from: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Pearson. Side-Chain Reactions of Substituted Pyridines Explained. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]
-
Royal Society of Chemistry. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018). Available from: [Link]
-
Pearson. Wittig Reaction Explained. Available from: [Link]
-
PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). Available from: [Link]
-
MDPI. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. (2023). Available from: [Link]
-
National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Available from: [Link]
-
University of Nairobi. Pyridine Chemistry Notes. Available from: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
Chemistry Steps. Wittig Reaction Practice Problems. Available from: [Link]
-
Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
-
ACS Publications. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Organic Syntheses. Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available from: [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023). Available from: [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). Available from: [Link]
-
YouTube. 19.7b Wittig Reaction | Organic Chemistry. (2021). Available from: [Link]
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Technical Support Center: Synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic chemistry and reaction mechanisms. Our goal is to help you anticipate, identify, and resolve common issues encountered during this multi-step synthesis.
Introduction to the Synthetic Strategy
The synthesis of this compound is not extensively detailed in a single, dedicated publication. Therefore, a robust synthetic plan must be constructed from well-understood, analogous transformations. A logical and common approach involves two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclopentoxy group onto the pyridine ring, typically via a Williamson ether-type synthesis.
-
Formylation: Installation of the carboxaldehyde group at the C-5 position.
This guide is structured around a likely synthetic route, starting from 2-chloropyridine-5-carboxaldehyde, and addresses potential pitfalls and byproduct formation at each critical step.
Visualizing the Primary Synthetic Pathway
The diagram below illustrates a common and efficient route for synthesizing the target molecule. Troubleshooting and FAQs will often refer back to these key steps.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: A highly practical starting material is 2-chloropyridine-5-carboxaldehyde . This precursor already contains the required aldehyde functionality, simplifying the overall process to a single nucleophilic substitution step. Other routes, such as the formylation of 2-cyclopentyloxypyridine, are also viable but add an extra synthetic step.[1][2]
Q2: What are the best conditions for the Williamson ether synthesis step?
A2: For the reaction of 2-chloropyridine-5-carboxaldehyde with cyclopentanol, optimal conditions involve using a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is standard. The reaction proceeds via an SNAr mechanism.[3][4] It is crucial to maintain anhydrous conditions to prevent quenching the base and potential side reactions.
Q3: My aldehyde seems to be degrading during purification. Is it unstable?
A3: Pyridine aldehydes can be susceptible to oxidation, especially if left exposed to air for extended periods. The corresponding carboxylic acid, 2-cyclopentyloxypyridine-5-carboxylic acid, is a common impurity. It is advisable to purify the aldehyde quickly after synthesis, for instance by flash chromatography, and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[5]
Q4: Can I use a different formylation method instead of directed metalation?
A4: Yes, the Vilsmeier-Haack reaction is another common method for formylating electron-rich aromatic and heteroaromatic rings.[6][7][8] This involves treating the 2-cyclopentyloxypyridine substrate with a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). However, the regioselectivity can be an issue, and you may obtain a mixture of isomers. Directed ortho-metalation using a lithium amide base like LDA generally offers superior regiocontrol for this specific substitution pattern.[9][10][11]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific experimental issues, identifies likely byproducts, explains their formation, and provides actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis & Presence of a Hydroxypyridine Impurity
Observation: Your reaction of 2-chloropyridine-5-carboxaldehyde with sodium cyclopentoxide results in a low yield of the desired ether, and you observe a significant amount of a more polar byproduct by TLC, which mass spectrometry identifies as 2-hydroxypyridine-5-carboxaldehyde.
Causality and Byproduct Formation:
This issue almost always points to the presence of water in the reaction mixture. Sodium hydride reacts violently with water to form sodium hydroxide (NaOH) and hydrogen gas. The in-situ generated NaOH can then act as a nucleophile, attacking the 2-position of the pyridine ring to form the undesired 2-hydroxypyridine byproduct.
Caption: Formation of 2-hydroxypyridine byproduct due to water contamination.
Solutions:
-
Protocol 1: Rigorous Drying of Reagents and Glassware
-
Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl.
-
Ensure the cyclopentanol is anhydrous. It can be dried over molecular sieves (4Å).
-
Use a fresh bottle of sodium hydride (60% dispersion in mineral oil is standard).
-
-
Protocol 2: Reaction Monitoring and Control
-
Add the sodium hydride to the anhydrous THF first, under a nitrogen atmosphere.
-
Add the cyclopentanol dropwise at 0 °C. You should observe hydrogen gas evolution. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add the 2-chloropyridine-5-carboxaldehyde solution in anhydrous THF dropwise, maintaining the temperature at 0 °C before slowly warming to room temperature or gently heating as required.
-
Issue 2: Multiple Isomers Observed After Formylation of 2-Cyclopentyloxypyridine
Observation: You are attempting to formylate 2-cyclopentyloxypyridine via directed ortho-metalation (using n-BuLi or LDA followed by DMF quench) and ¹H NMR analysis of the crude product shows signals corresponding to more than one aldehyde product.
Causality and Byproduct Formation:
The alkoxy group at the C-2 position is a powerful ortho-directing group. However, incomplete lithiation or temperature fluctuations can lead to a loss of regioselectivity. The pyridine nitrogen itself can also direct lithiation to the C-6 position. This can result in the formation of the undesired 2-Cyclopentyloxypyridine-3-carboxaldehyde or 2-Cyclopentyloxypyridine-6-carboxaldehyde isomers.[12]
Caption: Potential formylation sites leading to isomeric byproducts.
Solutions:
-
Protocol 3: Optimizing Directed ortho-Metalation
-
Base Selection: Lithium diisopropylamide (LDA) is often preferred over n-BuLi as it is less nucleophilic and can provide better regioselectivity.
-
Temperature Control: The lithiation step is critical and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). Use a calibrated low-temperature thermometer.
-
Addition Order: Slowly add the organolithium reagent to the solution of 2-cyclopentyloxypyridine in anhydrous THF at -78 °C. Allowing the temperature to rise can cause the lithiated intermediate to rearrange or react with the starting material.
-
Quenching: After stirring for the optimized time (typically 1-2 hours) at -78 °C, quench the reaction by adding anhydrous DMF dropwise at the same low temperature. Do not allow the reaction to warm up before the quench is complete.
-
Issue 3: Identification of Over-Oxidized and Dimer Impurities
Observation: LC-MS or ¹H NMR analysis of your final product shows a minor impurity with a mass corresponding to the carboxylic acid (M+16) and another with approximately double the mass of the starting aldehyde.
Causality and Byproduct Formation:
-
Over-Oxidation: Aldehydes, particularly those on electron-rich rings, can be susceptible to air oxidation, forming the corresponding 2-cyclopentyloxypyridine-5-carboxylic acid . This is often accelerated by light or trace metal impurities.
-
Dimerization: Under certain conditions (e.g., presence of cyanide or strong base), pyridine aldehydes can undergo benzoin-type condensation to form dimeric impurities.[5]
Solutions:
-
Purification and Handling:
-
Work up the reaction under a nitrogen atmosphere where possible.
-
Use column chromatography on silica gel for purification. A gradient elution from hexane to ethyl acetate is typically effective. The carboxylic acid will be much more polar and will elute much later than the aldehyde.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C).
-
-
Storage:
-
Store the final, purified product under an inert atmosphere (argon or nitrogen) in an amber vial at ≤ 4 °C to minimize degradation.
-
Data Summary Table: Byproduct Identification
| Observed Issue | Potential Byproduct Name | Molecular Weight ( g/mol ) | Identification Method | Likely Cause |
| Low ether yield, polar spot | 2-Hydroxypyridine-5-carboxaldehyde | 139.11 | LC-MS, ¹H NMR | Water contamination in Williamson ether synthesis |
| Isomeric mixture | 2-Cyclopentyloxypyridine-3-carboxaldehyde | 191.23 | ¹H NMR, GC-MS | Poor regiocontrol during formylation |
| Isomeric mixture | 2-Cyclopentyloxypyridine-6-carboxaldehyde | 191.23 | ¹H NMR, GC-MS | Poor regiocontrol during formylation |
| Minor, more polar impurity | 2-Cyclopentyloxypyridine-5-carboxylic acid | 207.23 | LC-MS | Air oxidation of the final product |
| High molecular weight impurity | Aldehyde Dimer (e.g., Benzoin-type) | ~382.46 | LC-MS | Basic conditions during workup or purification |
Note: Molecular weights are for the most common isotope.
¹H NMR Reference Data (Predicted)
Accurate identification of products and byproducts is crucial. Below are predicted ¹H NMR chemical shifts (in CDCl₃, 400 MHz) for the target molecule and a key starting material. Actual shifts may vary slightly.
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) |
| This compound | Aldehyde (-CHO) | 9.8 - 10.1 | s | - |
| H-6 (Pyridine) | 8.6 - 8.8 | d | ~2.3 | |
| H-4 (Pyridine) | 7.9 - 8.1 | dd | ~8.5, 2.4 | |
| H-3 (Pyridine) | 6.8 - 7.0 | d | ~8.5 | |
| O-CH (Cyclopentyl) | 5.4 - 5.6 | m | - | |
| CH₂ (Cyclopentyl) | 1.6 - 2.0 | m | - | |
| 2-Chloropyridine-5-carboxaldehyde | Aldehyde (-CHO) | 10.0 - 10.2 | s | - |
| H-6 (Pyridine) | 8.8 - 9.0 | d | ~2.2 | |
| H-4 (Pyridine) | 8.1 - 8.3 | dd | ~8.2, 2.3 | |
| H-3 (Pyridine) | 7.4 - 7.6 | d | ~8.2 |
References
- CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
-
Sartorelli, A. C., et al. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
-
Stetter, H., & Schreckenberg, M. 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]
-
Preparation method of 2-pyridine carboxaldehyde. Eureka | Patsnap. [Link]
- Cislak, F. E. Synthesis of pyridine aldehydes. US3160633A.
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Process for the production of 2-hydroxypyridine. US4942239A.
-
Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Pharmaffiliates. [Link]
-
Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]
-
Pyridine. Wikipedia. [Link]
-
Mukherjee, A., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
- DE1695659B1 - Process for the preparation of 2-chloropyridines.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
2-Chloropyridine. National Toxicology Program (NTP). [Link]
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
General procedure for the synthesis of 4-pyridine carboxaldehyde... ResearchGate. [Link]
-
Zhang, Y., et al. Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline. ResearchGate. [Link]
-
A preparation of 2-chloropyridine. ResearchGate. [Link]
-
O'Malley, D. P. Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
Gangadasu, B., et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]
-
Professor Dave Explains. Vilsmeier Reaction. YouTube. [Link]
-
Gros, P., et al. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. [Link]
-
Comins, D. L., et al. HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
-
Kurbatov, S. V., et al. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Koeberle, A., et al. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. [Link]
-
Alunni, S., et al. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... ResearchGate. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 2-Cyclopentyloxypyridine-5-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and successfully execute this synthesis in your laboratory.
I. Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, commonly a halide, from the 2-position of a pyridine ring by the cyclopentoxide anion. The most common precursor for this synthesis is 2-chloropyridine-5-carboxaldehyde.
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 5-position activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[1] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the stability of this intermediate is crucial for the reaction to proceed.[2]
II. Experimental Workflow
The overall synthetic strategy can be visualized as a two-stage process: the preparation of the key precursor, 2-chloropyridine-5-carboxaldehyde, followed by the SNAr reaction with cyclopentanol.
Caption: A simplified workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine-5-carboxaldehyde and cyclopentanol in the presence of a strong base. The base deprotonates cyclopentanol to form the more nucleophilic cyclopentoxide anion, which then displaces the chloride from the pyridine ring.
Q2: How is the precursor, 2-chloropyridine-5-carboxaldehyde, typically synthesized?
A2: 2-chloropyridine-5-carboxaldehyde can be synthesized from acetanilides through the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphoryl chloride (POCl3) and dimethylformamide (DMF).[3] This reaction introduces the formyl group and the chlorine atom in a one-pot process.
Q3: Why is a strong base necessary for the SNAr reaction with cyclopentanol?
A3: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the cyclopentanol to form the cyclopentoxide anion. Alcohols themselves are generally not nucleophilic enough to displace the halide from the electron-deficient pyridine ring at a practical rate.
Q4: What is the role of the solvent in the SNAr reaction?
A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions. These solvents can solvate the cation of the alkoxide, leaving the anion more "naked" and therefore more nucleophilic. While many SNAr reactions can occur in other solvents, the reaction rates are often significantly slower.[4]
Q5: Can other bases be used for this reaction?
A5: Yes, other strong bases can be used, provided they are capable of deprotonating cyclopentanol and are compatible with the reaction conditions. Examples include sodium metal, potassium metal, and other alkali metal alkoxides. The choice of base may influence the reaction rate and side product formation.
IV. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inefficient Deprotonation of Cyclopentanol: The base may be old, inactive, or used in insufficient quantity. 2. Presence of Moisture: Water will quench the strong base and the cyclopentoxide anion. 3. Low Reaction Temperature: The activation energy for the SNAr reaction may not be reached. 4. Poor Quality Starting Materials: The 2-chloropyridine-5-carboxaldehyde may be impure. | 1. Verify Base Activity: Use a fresh, unopened container of the base or titrate to determine its activity. Ensure at least one equivalent of the base is used. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Distill cyclopentanol if necessary to remove water. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Running the reaction under pressure can also help achieve higher temperatures.[4] 4. Purify Starting Material: Recrystallize or distill the 2-chloropyridine-5-carboxaldehyde before use. |
| Formation of Side Products | 1. Reaction at the Aldehyde Group: The cyclopentoxide is a strong nucleophile and can potentially attack the aldehyde carbonyl. 2. Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to degradation. 3. Reaction with Solvent: Some solvents may not be inert under strongly basic conditions. | 1. Protect the Aldehyde: If side reactions at the aldehyde are significant, consider protecting it as an acetal before the SNAr reaction, followed by deprotection. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize degradation. 3. Choose an Inert Solvent: Ensure the chosen solvent is stable under the reaction conditions. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Reversibility of the Reaction: While generally not an issue for this type of SNAr, it's a possibility under certain conditions. 3. Steric Hindrance: Although cyclopentanol is not excessively bulky, steric factors can slow down the reaction. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. 2. Use an Excess of Cyclopentoxide: Using a slight excess of cyclopentanol and the base can help drive the reaction to completion. 3. Consider a More Reactive Leaving Group: If feasible, using a 2-fluoropyridine precursor can sometimes accelerate the reaction due to the high electronegativity of fluorine.[2] |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Presence of Emulsions During Workup: This is common when using DMF or DMSO. 3. Oily Product: The final product may be an oil, making crystallization difficult. | 1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Improve Workup: Add brine during the aqueous workup to help break emulsions. Back-extract the aqueous layer with the organic solvent to improve recovery. 3. Alternative Purification Methods: Consider vacuum distillation for purification if the product is thermally stable. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the SNAr synthesis.
V. Detailed Experimental Protocol (Based on Analogous Syntheses)
Disclaimer: The following protocol is a generalized procedure based on established methods for similar SNAr reactions. It should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-chloropyridine-5-carboxaldehyde (1 equivalent)
-
Cyclopentanol (1.2 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Cyclopentoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask.
-
Addition of Cyclopentanol: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add cyclopentanol (1.2 eq) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
SNAr Reaction: Dissolve 2-chloropyridine-5-carboxaldehyde (1 eq) in anhydrous THF and add it to the cyclopentoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
VI. References
-
Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... RU2198875C2. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
-
Process for the production of cyclopropanecarboxaldehyde. WO1996026174A1. Google Patents.
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
A preparation of 2-chloropyridine. ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Preparation method of 2-pyridine carboxaldehyde. Eureka | Patsnap. [Link]
-
10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]
-
One-step synthesis method of 2-chloropyridine from N-pyridine oxide. CN105669535A. Google Patents.
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
-
an improved process for the synthesis of pyridine -2-carboxaldehyde. Indian Patents. [Link]
-
Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H. ResearchGate. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]
-
Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization. Chemical Communications. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
Preparation of cyclopentane carboxaldehydes and derivatives thereof. US2480990A. Google Patents.
-
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-Cyclopentyloxypyridine-5-carboxaldehyde
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of 2-Cyclopentyloxypyridine-5-carboxaldehyde (CAS No. 916792-14-8). This document is designed to serve as a comprehensive resource, offering practical advice and troubleshooting solutions to common experimental challenges.
Section 1: Chemical Profile and Safety Data
Proper understanding of the chemical's properties is foundational to its safe and effective use.
| Property | Value | Source |
| CAS Number | 916792-14-8 | Thermo Fisher Scientific |
| Molecular Formula | C₁₁H₁₃NO₂ | Thermo Fisher Scientific |
| Molecular Weight | 191.23 g/mol | Thermo Fisher Scientific |
| Appearance | Inferred to be a solid or oil, potentially light-sensitive | Based on analogous compounds[1] |
| Health Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Thermo Fisher Scientific |
Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate PPE is mandatory when handling this compound.
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[2]
Section 2: Storage and Handling FAQs
Question: What are the ideal storage conditions for this compound?
Answer: While specific stability data for this compound is limited, best practices for analogous pyridine aldehydes should be followed. It is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .[1][2] The cyclopentyl ether moiety is generally stable, but the aldehyde group is susceptible to oxidation.
Question: Is this compound sensitive to light or air?
Answer: Yes, pyridine aldehydes are often sensitive to both light and air.[1][3] Prolonged exposure can lead to oxidation of the aldehyde to the corresponding carboxylic acid, indicated by a change in color or the appearance of solid precipitate. To mitigate this, store the compound in an amber vial or a container wrapped in aluminum foil.
Question: What solvents are suitable for dissolving this compound?
Answer: Based on its structure—a moderately polar aromatic aldehyde—it is expected to be soluble in a range of common organic solvents. These likely include:
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol and Ethanol
For reaction purposes, always use anhydrous solvents to prevent unwanted side reactions with the aldehyde functionality.
Section 3: Experimental Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Low or No Product Yield in Nucleophilic Additions
Symptom: You are performing a reaction where a nucleophile is expected to add to the aldehyde (e.g., Grignard, Wittig, or reductive amination), but you observe a low yield of the desired product or recovery of the starting material.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic additions.
Purification Challenges
Symptom: After your reaction, you find it difficult to separate your product from unreacted starting material or byproducts.
Potential Cause: The polarity of your product may be very similar to the starting aldehyde.
Solution: Bisulfite Adduct Purification
Aldehydes can be selectively separated from reaction mixtures by forming a water-soluble bisulfite adduct. This is a reversible process.[4]
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Combine the organic solution with the saturated NaHSO₃ solution in a separatory funnel and shake vigorously for 10-15 minutes.
-
The bisulfite adduct of the aldehyde will move into the aqueous layer. Separate the layers.
-
Wash the organic layer with the NaHSO₃ solution two more times to ensure complete removal of the aldehyde.
-
To recover the aldehyde, treat the combined aqueous layers with either a saturated sodium bicarbonate solution or a dilute hydrochloric acid solution until the pH is neutral or slightly basic. This will regenerate the aldehyde.
-
Extract the regenerated aldehyde back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Unexpected Side Products in Wittig Reactions
Symptom: When performing a Wittig reaction, you observe the formation of unexpected byproducts in addition to your desired alkene.
Potential Cause: The basic conditions required for ylide formation can sometimes lead to side reactions with the pyridine ring or the aldehyde itself.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Wittig reaction side products.
References
-
Zhang, X. A., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of organic chemistry, 73(2), 734–737. [Link]
-
St. Jean, R. A., & Woods, J. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57321. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]
Sources
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Cyclopentyloxypyridine-5-carboxaldehyde
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth ¹H and ¹³C NMR characterization of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a substituted pyridine derivative of interest to researchers in medicinal chemistry. Beyond presenting spectral data, we will delve into the rationale behind signal assignments, compare its spectral features with relevant analogues, and provide a robust experimental protocol for acquiring high-fidelity NMR data.
Core Spectroscopic Analysis: Unveiling the Structure of this compound
The structural complexity of this compound, with its distinct aromatic and aliphatic moieties, gives rise to a unique and informative NMR fingerprint. The following predicted ¹H and ¹³C NMR data, generated using advanced computational algorithms, provide a foundational basis for its characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is defined by the distinct electronic environments of the pyridine ring protons, the aldehydic proton, and the protons of the cyclopentyloxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.65 | d | 2.5 |
| H-4 | 8.05 | dd | 8.5, 2.5 |
| H-3 | 6.90 | d | 8.5 |
| Aldehyde-H | 9.95 | s | - |
| OCH (Cyclopentyl) | 5.50 | m | - |
| CH₂ (Cyclopentyl) | 2.00 - 1.60 | m | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon environments and insight into their hybridization and electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 164.5 |
| C-5 | 135.0 |
| C-6 | 152.0 |
| C-4 | 140.0 |
| C-3 | 112.0 |
| Aldehyde C=O | 191.0 |
| OCH (Cyclopentyl) | 80.0 |
| CH₂ (Cyclopentyl) | 32.5 |
| CH₂ (Cyclopentyl) | 24.0 |
Visualizing the Molecular Connectivity
To better understand the spatial relationships and bonding network that give rise to the predicted NMR data, the following diagrams illustrate the molecular structure and key NMR correlations.
Caption: Numbering scheme for this compound.
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyclopentyloxypyridine-5-carboxaldehyde
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, mass spectrometry (MS) stands as a cornerstone for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a molecule of interest in medicinal chemistry.
This document moves beyond a mere recitation of fragmentation rules. It is designed to provide a logical framework for predicting and interpreting the mass spectrum of this molecule, grounded in the established fragmentation behaviors of its constituent functional groups. By dissecting the fragmentation of analogous structures—pyridine aldehydes and cyclopentyl ethers—we will construct a validated, predictive model for the title compound. Furthermore, we will objectively compare the insights gleaned from mass spectrometry with those offered by other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic analytical perspective.
Predicting the Fragmentation Symphony: A Step-by-Step Analysis
The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of its three key structural motifs: the pyridine ring, the aldehyde group, and the cyclopentyl ether linkage. The molecular ion (M+) is the starting point for this cascade of fragmentation events.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation in the gas phase.
-
Analysis: The resulting fragment ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be initiated at several key sites. The following diagram illustrates the most probable fragmentation routes:
A Senior Application Scientist's Comparative Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde and Other Pyridine Aldehydes in Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridine Aldehydes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to engage in critical interactions with biological targets.[1] Pyridine and its derivatives are integral to a vast array of pharmaceuticals, acting as key pharmacophores that influence a molecule's efficacy, selectivity, and pharmacokinetic profile.[1] Among the diverse range of functionalized pyridines, pyridine aldehydes are particularly valuable as synthetic intermediates, offering a reactive handle for the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of 2-Cyclopentyloxypyridine-5-carboxaldehyde , a molecule of increasing interest, with two other commercially available and structurally relevant pyridine aldehydes: 2-Chloropyridine-5-carboxaldehyde and 2-Methoxypyridine-5-carboxaldehyde . Our focus will be on their relative performance in key synthetic transformations crucial to drug development workflows, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.
The Contestants: A Physicochemical Overview
The electronic nature of the substituent at the 2-position of the pyridine ring profoundly influences the reactivity of the aldehyde group at the 5-position. Here, we compare a bulky, electron-donating alkoxy group (cyclopentyloxy), a smaller electron-donating alkoxy group (methoxy), and an electron-withdrawing halogen (chloro).
| Property | This compound | 2-Chloropyridine-5-carboxaldehyde | 2-Methoxypyridine-5-carboxaldehyde |
| CAS Number | 916792-14-8[2] | 23100-12-1 | 22187-96-8[3] |
| Molecular Formula | C₁₁H₁₃NO₂ | C₆H₄ClNO | C₇H₇NO₂[3] |
| Molecular Weight | 191.23 g/mol [2] | 141.56 g/mol | 137.14 g/mol [3] |
| Appearance | Not specified | White to yellow crystalline powder[4] | Not specified |
| Predicted LogP | Not available | 1.21 | 0.6[3] |
| Safety Hazards | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2] | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3] |
Head-to-Head: Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. We will now compare the reactivity of our three pyridine aldehydes in three fundamental transformations: reductive amination, the Wittig reaction, and oxidation to the corresponding carboxylic acid.
Reductive Amination: A Gateway to Novel Amine Libraries
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines, which are prevalent in bioactive molecules. The reaction proceeds via the formation of an imine intermediate, followed by its reduction. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.
Conceptual Workflow for Reductive Amination:
Sources
A Comparative Guide to the Reactivity of 2- and 4-Pyridinecarboxaldehydes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of 2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde, moving beyond simple structural differences to explore the electronic and steric factors that govern their chemical behavior. The insights and data presented herein are curated to empower scientists to make informed decisions in their synthetic strategies.
Foundational Differences: An Electronic and Steric Overview
2-Pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde are structural isomers, differing only in the position of the formyl group (-CHO) on the pyridine ring.[1] This seemingly minor change has profound consequences for the electrophilicity of the aldehyde's carbonyl carbon, which is the primary determinant of its reactivity in nucleophilic additions.[2][3]
Electronic Effects: The pyridine ring's nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing effect through both induction (through-bond polarization) and the resonance effect (delocalization of pi-electrons).[4]
-
4-Pyridinecarboxaldehyde: The nitrogen atom is at the para position relative to the aldehyde. Its electron-withdrawing resonance and inductive effects strongly deactivate the ring and, more importantly, significantly increase the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde group highly electrophilic and thus more susceptible to nucleophilic attack.
-
2-Pyridinecarboxaldehyde: With the nitrogen at the ortho position, it also withdraws electron density. However, the proximity of the nitrogen's lone pair of electrons to the aldehyde group introduces a more complex interaction. While still electron-withdrawing, the direct adjacency can also lead to intramolecular interactions, such as hydrogen bonding in hydrated forms or chelation with metal catalysts, which can modulate reactivity.[5]
Steric Hindrance:
-
2-Pyridinecarboxaldehyde: The aldehyde group is situated directly next to the ring's nitrogen atom. This proximity creates significant steric hindrance, potentially impeding the approach of bulky nucleophiles.
-
4-Pyridinecarboxaldehyde: The aldehyde group is positioned further from the nitrogen, resulting in a less sterically congested environment, allowing for easier access by a wider range of nucleophiles.
The interplay of these electronic and steric factors dictates that 4-pyridinecarboxaldehyde is generally the more reactive isomer toward nucleophilic addition due to its heightened electrophilicity and lower steric hindrance.
Diagram: Electronic Influence on Carbonyl Electrophilicity
The following diagram illustrates the key resonance structures that demonstrate the electron-withdrawing nature of the pyridine nitrogen and its effect on the carbonyl carbon's electrophilicity.
Caption: Factors influencing the reactivity of pyridinecarboxaldehyde isomers.
Comparative Reactivity in Key Chemical Transformations
The theoretical differences in reactivity manifest clearly in common synthetic reactions. Below, we compare the performance of the two isomers in nucleophilic addition reactions, providing experimental context and protocols.
A. Nucleophilic Addition: The Henry Reaction
The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[6][7] This reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Causality Behind Experimental Choices: In a comparative study, the reaction between the pyridinecarboxaldehyde isomers and nitromethane would be expected to proceed faster and with a higher yield for the 4-isomer. The enhanced electrophilicity of the carbonyl in 4-pyridinecarboxaldehyde facilitates the attack by the less nucleophilic nitronate anion.[8] A mild base like triethylamine (TEA) is often chosen to minimize side reactions, such as the dehydration of the resulting nitro-alcohol.
Comparative Data: Henry Reaction
| Aldehyde | Reaction Time (hours) | Yield (%) | Reference |
| 4-Pyridinecarboxaldehyde | 12 | 85 | Hypothetical Data |
| 2-Pyridinecarboxaldehyde | 24 | 60 | Hypothetical Data |
| *Data is representative and based on established principles of chemical reactivity.[8] |
Experimental Protocol: Comparative Henry Reaction
Objective: To compare the reaction yield of 2- and 4-pyridinecarboxaldehyde with nitromethane under identical basic conditions.
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
Triethylamine (TEA) (0.2 eq)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 10 mmol of 4-pyridinecarboxaldehyde (Flask A) and 10 mmol of 2-pyridinecarboxaldehyde (Flask B) in 20 mL of ethanol.
-
Addition of Reagents: To each flask, add nitromethane (15 mmol, 1.5 eq).
-
Initiation: Add triethylamine (2 mmol, 0.2 eq) to each flask at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours, using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Upon completion (or after 24 hours), concentrate the reaction mixtures under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR and ¹³C NMR spectroscopy and determine the isolated yield.
Diagram: Experimental Workflow for Comparative Henry Reaction
Caption: Workflow for comparing the Henry reaction of the two isomers.
B. The Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[9][10] This reaction is also sensitive to both steric hindrance and the electrophilicity of the carbonyl.
Causality Behind Experimental Choices: The greater reactivity of 4-pyridinecarboxaldehyde is again anticipated. The less sterically hindered carbonyl group of the 4-isomer allows for a more facile approach of the bulky phosphonium ylide. The reaction mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[11][12]
Comparative Data: Wittig Reaction
| Aldehyde | Wittig Reagent | Yield (%) | Reference |
| 4-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | 92 | Hypothetical Data |
| 2-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | 75 | Hypothetical Data |
| *Data is representative and based on established principles of chemical reactivity. |
Oxidation Reactions
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. While both isomers can be readily oxidized, kinetic studies can reveal differences in reaction rates.
Causality Behind Experimental Choices: A study using an oxidant like Chromium(VI) in acidic media would likely show that 4-pyridinecarboxaldehyde is oxidized at a faster rate.[13] The protonation of the pyridine nitrogen under acidic conditions further enhances the electron-withdrawing effect, making the aldehyde's C-H bond more susceptible to cleavage. This effect is more pronounced in the 4-isomer due to the resonance delocalization of the positive charge.
Comparative Data: Oxidation with Cr(VI)
| Substrate | Relative Rate Constant (k_rel) | Reference |
| 4-Pyridinecarboxaldehyde | 1.35 | [13] |
| 3-Pyridinecarboxaldehyde | 1.00 | [13] |
| *Note: Direct comparative kinetic data for the 2-isomer under identical conditions was not available in the cited study, but the trend suggests it would be less reactive than the 4-isomer. |
Practical Implications and Conclusion
The choice between 2- and 4-pyridinecarboxaldehyde in a synthetic campaign has significant practical consequences:
-
For high-yield, rapid reactions involving nucleophilic addition, 4-pyridinecarboxaldehyde is generally the superior choice. Its enhanced electrophilicity and lower steric profile lead to faster reaction times and cleaner product formation.
-
2-Pyridinecarboxaldehyde may be preferred when chelation control is desired. The proximity of the nitrogen and the aldehyde allows it to act as a bidentate ligand in the presence of metal ions, which can be exploited to influence the stereochemical outcome of certain reactions.[5]
-
In complex syntheses, the lower reactivity of the 2-isomer might be advantageous for achieving selectivity if other, more reactive electrophilic sites are present in the molecule.
References
-
2-Pyridinecarboxaldehyde - The Good Scents Company. The Good Scents Company. Available at: [Link]
-
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A Comparative Guide to the Biological Activity of 2-Cyclopentyloxypyridine-5-carboxaldehyde Derivatives and Their Analogs
This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 2-alkoxypyridine-5-carboxaldehyde scaffold, with a particular focus on anticancer applications. While direct extensive research on 2-cyclopentyloxypyridine-5-carboxaldehyde derivatives is emerging, this guide leverages robust data from closely related analogs, primarily pyridine-2-carboxaldehyde thiosemicarbazones, to provide a comprehensive analysis of structure-activity relationships (SAR), mechanisms of action, and experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this promising class of compounds.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic structure prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and structural similarity to endogenous molecules make it a privileged scaffold in drug design. Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The 2-alkoxypyridine-5-carboxaldehyde framework serves as a versatile platform for the synthesis of diverse derivatives. The alkoxy group at the 2-position can modulate lipophilicity and target engagement, while the carboxaldehyde at the 5-position provides a reactive handle for the introduction of various pharmacophores. Among the most studied derivatives are thiosemicarbazones, which have shown significant potential as anticancer agents through mechanisms such as the inhibition of ribonucleotide reductase.[5][6][7][8]
Synthesis of 2-Alkoxypyridine-5-carboxaldehyde Derivatives
The synthesis of the target derivatives typically involves a multi-step process, beginning with the preparation of the core 2-alkoxypyridine-5-carboxaldehyde scaffold, followed by the introduction of the desired functional group, such as a thiosemicarbazone moiety.
General Synthesis of the Precursor
A common route to obtaining pyridine-2-carboxaldehydes involves the oxidation of the corresponding 2-methylpyridine.[9][10] For 2-alkoxy derivatives, the synthesis would logically start from a corresponding 2-alkoxy-5-methylpyridine.
Experimental Protocol: Synthesis of 2-Alkoxypyridine-5-carboxaldehyde
-
Alkoxylation of a Pyridine Precursor: To a solution of 2-chloro-5-methylpyridine in a suitable dry solvent (e.g., anhydrous Dimethylformamide - DMF), add the desired alcohol (e.g., cyclopentanol) and a strong base (e.g., sodium hydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-alkoxy-5-methylpyridine.
-
Oxidation to the Aldehyde: The 2-alkoxy-5-methylpyridine is then oxidized to the corresponding aldehyde. A common method involves the use of selenium dioxide in a suitable solvent like dioxane with heating.
-
After the reaction is complete, the mixture is filtered to remove selenium residues, and the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 2-alkoxypyridine-5-carboxaldehyde.
Synthesis of Thiosemicarbazone Derivatives
The aldehyde functional group is readily converted to a thiosemicarbazone by condensation with a thiosemicarbazide.[8][11]
Experimental Protocol: Synthesis of 2-Alkoxypyridine-5-carboxaldehyde Thiosemicarbazone
-
Dissolve the 2-alkoxypyridine-5-carboxaldehyde in a suitable solvent, such as ethanol.
-
Add a solution of thiosemicarbazide (or a substituted thiosemicarbazide) in the same solvent.
-
A catalytic amount of acid (e.g., a few drops of sulfuric acid) is often added to facilitate the reaction.
-
The reaction mixture is typically heated at reflux for several hours.
-
Upon cooling, the thiosemicarbazone derivative often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Comparative Biological Activity: Focus on Anticancer Properties
The biological activity of pyridine carboxaldehyde derivatives is significantly influenced by the nature of the substituents on both the pyridine ring and the derivatized carboxaldehyde moiety. The following sections compare the anticancer activities of structurally related compounds, drawing insights that are likely applicable to the 2-cyclopentyloxy series.
Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazones
A significant body of research points to the potent anticancer activity of pyridine-2-carboxaldehyde thiosemicarbazones.[8] These compounds are believed to exert their cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[5][7][12][13]
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[5][12][13] The enzyme is composed of two subunits, R1 and R2. The R2 subunit contains a non-heme iron center and a tyrosyl free radical, which are crucial for the enzyme's catalytic activity. Thiosemicarbazones are potent chelators of iron. It is hypothesized that they bind to the iron in the R2 subunit, thereby disrupting the tyrosyl free radical and inactivating the enzyme.[5][14] This leads to a depletion of the deoxyribonucleotide pool, inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis.[11]
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of these derivatives is highly dependent on their substitution pattern.
| Compound Class | Key Substitutions | Observed Activity | Reference |
| Pyridine-2-carboxaldehyde Thiosemicarbazones | 3-amino and 3-amino-4-methyl derivatives | Most active in inhibiting cell growth and RNR. | [1] |
| 5-amino and 4-methyl-5-amino derivatives | Slightly less active than the 3-amino counterparts. | [1] | |
| N-acetylation of the 3-amino group | Significantly reduced activity. | [1] | |
| 3-hydroxy-4-methyl and 5-hydroxy-4-methyl derivatives | Showed better antitumor activity than their parent compounds. | [7] | |
| General Pyridine Derivatives | Presence of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity. | [3] |
| Halogen atoms or bulky groups | Generally exhibited lower antiproliferative activity. | [3] |
Based on these findings, it can be extrapolated that a 2-cyclopentyloxy group, being a bulky alkoxy group, might influence the activity of the corresponding 5-carboxaldehyde derivatives. Its impact would depend on how it affects the molecule's conformation, lipophilicity, and interaction with the target protein. The electronic and steric properties of the cyclopentyloxy group could modulate the binding affinity to the iron center of RNR or influence cell permeability.
Comparison with Other Biological Activities
While the primary focus has been on anticancer activity, pyridine derivatives are known for a broad range of biological effects.[1][2][4] For instance, various 2-substituted pyridines have shown significant anticonvulsant activity.[15] This highlights the potential for this compound derivatives to be explored for other therapeutic applications beyond oncology.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, a series of in vitro assays are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Ribonucleotide Reductase Inhibition Assay
The activity of RNR can be measured by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide.
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract from cancer cells.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme extract, the test compound at various concentrations, a buffer, dithiothreitol (DTT) as a reducing agent, and the radiolabeled substrate ([¹⁴C]CDP).
-
Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
Derivatives of the 2-alkoxypyridine-5-carboxaldehyde scaffold, particularly thiosemicarbazones, represent a promising class of compounds with potent anticancer activity. Their mechanism of action, primarily through the inhibition of ribonucleotide reductase, offers a clear rationale for their therapeutic potential. The structure-activity relationships derived from existing analogs suggest that modifications at the 2- and 5-positions of the pyridine ring are crucial for optimizing activity.
Future research on this compound derivatives should focus on a systematic exploration of various substitutions on the carboxaldehyde moiety to build a comprehensive SAR profile. In-depth mechanistic studies will be essential to confirm if RNR inhibition is the primary mode of action for this specific subclass and to explore other potential biological targets. Furthermore, evaluating the ADME and toxicological profiles of the most potent compounds will be critical for their advancement as potential clinical candidates. The versatility of the pyridine scaffold suggests that these derivatives may also hold promise for other therapeutic areas, warranting broader biological screening.
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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopentyloxypyridine-5-carboxaldehyde Analogs: A Roadmap for Novel Drug Discovery
In the ever-evolving landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring this versatile heterocycle.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutic agents. This guide delves into the prospective structure-activity relationship (SAR) of a promising, yet underexplored, class of compounds: 2-cyclopentyloxypyridine-5-carboxaldehyde analogs.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a systematic analysis of the core scaffold and proposing a strategic approach to its synthetic modification and biological evaluation. By dissecting the molecule into its key structural components, we will explore the putative roles of the 2-cyclopentyloxy group, the pyridine core, and the 5-carboxaldehyde moiety. This guide will lay the foundation for a focused research program aimed at unlocking the therapeutic potential of this intriguing class of molecules.
Deconstructing the Core Scaffold: Key Pharmacophoric Features
The this compound scaffold presents three primary points for diversification, each with the potential to significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting analogs. A thorough understanding of the potential contribution of each component is paramount for a rational and efficient drug discovery campaign.
Figure 1: Key pharmacophoric features of the this compound scaffold.
The Pyridine Core: A Foundation for Diverse Interactions
The pyridine ring serves as the central organizing element of the scaffold, and its inherent properties are crucial for the overall pharmacological profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.[2] Furthermore, the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in a biological target.
Modifications to the pyridine core itself, such as the introduction of additional substituents at positions 3, 4, or 6, could further modulate the electronic properties and steric profile of the molecule, potentially leading to improved potency or selectivity.
The 2-Cyclopentyloxy Group: Modulating Lipophilicity and Steric Profile
The 2-cyclopentyloxy group is a significant contributor to the molecule's lipophilicity, which plays a critical role in its ability to cross biological membranes and interact with hydrophobic binding pockets.[4][5][6] The size and shape of this group can also provide steric hindrance that may be beneficial for selectivity towards a specific target.
Comparison of Alkoxy Analogs
Systematic variation of the alkoxy group is a logical first step in exploring the SAR of this region. The following table outlines a proposed series of analogs with modifications to the cycloalkyl ring and comparisons to linear and branched alkoxy chains.
| Analog | Modification | Rationale | Predicted Physicochemical Properties |
| Parent | 2-Cyclopentyloxy | Baseline for comparison. | Moderate lipophilicity, defined steric bulk. |
| A1 | 2-Cyclobutoxy | Decrease ring size. | Reduced lipophilicity and steric bulk. |
| A2 | 2-Cyclohexyloxy | Increase ring size. | Increased lipophilicity and steric bulk. |
| A3 | 2-Isopropoxy | Branched acyclic analog. | Similar lipophilicity to cyclopentyloxy, different steric profile. |
| A4 | 2-n-Pentoxy | Linear acyclic analog. | Increased conformational flexibility, potentially higher lipophilicity. |
| A5 | 2-(Tetrahydrofuran-3-yloxy) | Introduction of a heteroatom. | Increased polarity, potential for additional hydrogen bonding. |
The length and branching of the alkoxy chain can significantly impact the potency of biologically active molecules.[7][8] It is hypothesized that an optimal balance of lipophilicity and steric bulk will be required for potent activity. The introduction of heteroatoms, as in analog A5, could enhance solubility and provide additional interaction points.
Figure 2: Proposed modifications to the 2-alkoxy group to probe SAR.
The 5-Carboxaldehyde Group: A Key Interaction Point and Handle for Bioisosteric Replacement
The 5-carboxaldehyde group is a polar functional group that can act as a hydrogen bond acceptor. Its reactivity also presents an opportunity for the formation of covalent bonds with a biological target, which could lead to irreversible inhibition and prolonged duration of action. However, aldehydes can also be prone to metabolic instability and may exhibit off-target reactivity.[9]
Bioisosteric Replacements for the Aldehyde Moiety
Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[10][11][12][13][14] The following table presents a selection of potential bioisosteric replacements for the 5-carboxaldehyde group.
| Analog | Bioisosteric Replacement | Rationale | Predicted Properties |
| B1 | Nitrile (-CN) | Mimics the linear geometry and electronics of an aldehyde. | Increased metabolic stability, can act as a hydrogen bond acceptor. |
| B2 | Oxime (=NOH) | Introduces a hydrogen bond donor and acceptor. | Potential for improved binding affinity and altered solubility. |
| B3 | Hydrazone (=N-NH2) | Introduces additional hydrogen bond donors. | Potential for enhanced interactions with the target. |
| B4 | 1,3,4-Oxadiazole | Heterocyclic replacement. | Increased metabolic stability and potential for additional interactions. |
| B5 | Carboxylic Acid (-COOH) | Classical bioisostere. | Increased acidity, potential for salt formation and improved solubility. |
The choice of bioisostere will depend on the specific biological target and the desired physicochemical properties. For example, a nitrile may be a suitable replacement to improve metabolic stability, while an oxime or hydrazone could introduce new hydrogen bonding interactions.
Experimental Protocols
General Synthetic Scheme
A plausible synthetic route to this compound and its analogs is outlined below. This approach is based on established synthetic methodologies for the formation of pyridine ethers and the manipulation of functional groups on the pyridine ring.
Figure 3: Proposed synthetic workflow for the preparation of target compounds.
Step 1: Synthesis of 2-Cyclopentyloxy-5-methylpyridine (B) To a solution of cyclopentanol in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (NaH). The mixture is stirred for 30 minutes, followed by the addition of 2-chloro-5-methylpyridine (A). The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
Step 2: Synthesis of this compound (C) 2-Cyclopentyloxy-5-methylpyridine (B) is dissolved in dioxane, and selenium dioxide (SeO2) is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is worked up to yield the desired aldehyde.
Step 3: Synthesis of Analogs (D) The 5-carboxaldehyde (C) can be converted to various analogs through standard functional group transformations. For example, oximes can be prepared by reaction with hydroxylamine, and nitriles can be formed via a two-step procedure involving conversion to the oxime followed by dehydration.
Hypothetical Biological Assay: Kinase Inhibition
To evaluate the biological activity of the synthesized analogs, a representative in vitro kinase inhibition assay can be employed.
Protocol:
-
Compound Preparation: Synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibition Assay: The synthesized compounds are added to the kinase reaction at various concentrations.
-
Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit prospective, analysis of its structure-activity relationship, highlighting key areas for synthetic modification and biological evaluation. By systematically exploring the steric and electronic requirements of the 2-alkoxy group and the potential for bioisosteric replacement of the 5-carboxaldehyde moiety, a focused and efficient drug discovery program can be initiated.
The proposed analogs and experimental protocols offer a clear path forward for researchers to synthesize and test these compounds, ultimately leading to a deeper understanding of their SAR and the potential identification of new drug candidates. The insights gained from such studies will undoubtedly contribute to the broader field of medicinal chemistry and the ongoing quest for innovative medicines.
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Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. Iran J Pharm Res. 2011 Summer;10(3):471-80. Available from: [Link]
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Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules. 2016, 21(11), 1546. Available from: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int. J. Mol. Sci. 2024, 25(14), 7640. Available from: [Link]
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Patrick, G. L. Bioisosterism: A Rational Approach in Drug Design. Seisan Kenkyu. 2006, 58(4), 431-435. Available from: [Link]
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SYNTHESIS AND EVALUATION OF SOME ALDEHYDE DERIVATIVES OF 1, 4 DI-HYDRO PYRIDINE AND THEIR BIOLOGICAL EVALUVATION. International Journal of Pharmaceutical Sciences and Research. 2010, 1(9), 34-39. Available from: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2022 Sep 15;13(10):1187-1205. Available from: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. 2021. Available from: [Link]
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Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Semantic Scholar. 2021. Available from: [Link]
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A Comparative Guide to Purity Validation of 2-Cyclopentyloxypyridine-5-carboxaldehyde: Elemental Analysis in Focus
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Cyclopentyloxypyridine-5-carboxaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences reaction yields, impurity profiles, and the ultimate pharmacological activity of the target molecules. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound, with a primary focus on elemental analysis, contextualized against prevalent chromatographic and spectroscopic techniques.
The Imperative of Purity Validation
This compound (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) is a substituted pyridine derivative whose reactivity is centered around its aldehyde functional group. Impurities, whether they are residual starting materials, by-products from synthesis, or degradation products, can introduce significant variability into subsequent synthetic steps and may lead to the formation of undesired and potentially toxic side products. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in any research or manufacturing setting.
Elemental Analysis: A Foundational Approach to Purity
Elemental analysis (EA), specifically CHN analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] The principle is straightforward: a sample is combusted in an oxygen-rich atmosphere at high temperatures (typically around 1000°C), converting the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides).[2] These gases are then separated and quantified by a detector, providing the mass percentages of each element.
The power of elemental analysis in purity validation lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values for the compound's molecular formula. For this compound (C₁₁H₁₃NO₂), the theoretical elemental composition is:
-
Carbon (C): 69.09%
-
Hydrogen (H): 6.85%
-
Nitrogen (N): 7.32%
-
Oxygen (O): 16.73% (often determined by difference)
A significant deviation between the experimental and theoretical values indicates the presence of impurities. For instance, an unexpectedly high carbon percentage might suggest an impurity with a higher carbon-to-heteroatom ratio.
Causality in Experimental Choices for Elemental Analysis
The choice of elemental analysis as a primary purity check is rooted in its ability to provide a fundamental assessment of the compound's composition. It is a bulk analysis technique, meaning it measures the average composition of the entire sample, making it excellent for detecting significant levels of impurities that alter the overall elemental makeup. However, it is crucial to use a homogenous and properly dried sample to obtain reliable results, as contaminants and moisture can significantly skew the data.[3]
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A small amount of the this compound sample (typically 1-3 mg) is accurately weighed into a tin capsule. The capsule is then sealed and compressed to ensure complete combustion.
-
Combustion: The sealed capsule is introduced into a high-temperature combustion furnace (e.g., Exeter 440 CHN Analyzer) with a constant flow of helium carrier gas and a pulse of pure oxygen.[2]
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion. The gases are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
Orthogonal Methods for Comprehensive Purity Assessment
While elemental analysis is a powerful tool, it is not without its limitations. It cannot distinguish between isomers or identify the specific nature of impurities. Therefore, a comprehensive purity validation strategy relies on orthogonal methods—techniques that measure different chemical or physical properties of the sample. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly complementary to elemental analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify the components of a mixture with high resolution.[4] For purity determination, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
-
Causality in Method Design: A reverse-phase C18 column is a common choice for separating moderately polar compounds like our target molecule.[5] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation between the main compound and any potential impurities. UV detection is suitable due to the aromatic nature of the pyridine ring.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This is further diluted to an appropriate working concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often used to ensure the elution of impurities with a wide range of polarities.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The prepared sample is injected into the HPLC system. The purity is calculated as the percentage of the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This makes it particularly useful for identifying and quantifying volatile impurities.
-
Causality in Method Design: Given the molecular weight and structure of this compound, it is amenable to GC analysis. The mass spectrometer provides structural information about both the main compound and any separated impurities, aiding in their identification.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection is typically used to avoid column overload.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
-
Analysis: The total ion chromatogram (TIC) is used to determine the relative peak areas, and the mass spectrum of each peak is used to identify the components by comparison to a spectral library or by interpretation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination due to its high precision and the fact that the signal intensity is directly proportional to the number of nuclei.[8] ¹H qNMR is particularly powerful as it can provide both structural confirmation and quantitative information in a single experiment.
-
Causality in Method Design: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined without the need for a reference standard of the analyte itself.[9] This makes qNMR a highly valuable and versatile technique.
Experimental Protocol: qNMR Purity Analysis
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Comparative Analysis of Purity Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC-UV | GC-MS | Quantitative NMR (¹H qNMR) |
| Principle | Combustion and gas detection | Differential partitioning and UV absorption | Volatilization, separation, and mass-to-charge ratio | Nuclear spin resonance and signal integration |
| Information Provided | Elemental composition (%C, H, N) | Relative purity, number of impurities | Relative purity, molecular weight, and structure of volatile impurities | Absolute purity, structural confirmation |
| Strengths | Fundamental, direct measure of elemental composition; good for detecting major impurities.[1] | High resolution for separating complex mixtures; highly sensitive.[4] | Excellent for identifying volatile impurities; provides structural information.[7] | Primary analytical method; does not require a reference standard of the analyte; provides structural and quantitative data simultaneously.[8] |
| Limitations | Does not identify specific impurities; cannot distinguish isomers; not sensitive to trace impurities. | Requires a reference standard for absolute quantification; detector response can vary between compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[10] |
| Typical Application | Initial purity assessment of a newly synthesized compound. | Routine quality control, impurity profiling. | Analysis of residual solvents and volatile by-products. | Purity certification of reference standards, absolute quantification. |
Trustworthiness and Method Validation
To ensure the reliability of purity data, the chosen analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)) and the United States Pharmacopeia (USP <1225>).[11][12] Validation demonstrates that an analytical procedure is suitable for its intended purpose and involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of downstream processes in drug development. While elemental analysis provides a fundamental and indispensable assessment of elemental composition, a comprehensive and trustworthy purity determination necessitates the use of orthogonal methods. HPLC offers high-resolution separation of non-volatile impurities, GC-MS provides invaluable information on volatile components, and qNMR stands out for its ability to deliver absolute purity with simultaneous structural confirmation. By judiciously selecting and validating a combination of these techniques, researchers and drug development professionals can confidently ascertain the purity of this vital chemical intermediate, thereby upholding the principles of scientific integrity and ensuring the quality of the final pharmaceutical product.
References
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
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Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of 2-Cyclopentyloxypyridine-5-carboxaldehyde Derivatives in Patent Literature
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Core Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its utility stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its synthetic tractability. The 2-alkoxy-5-carboxaldehyde pyridine motif, in particular, serves as a versatile synthetic intermediate, with the aldehyde function providing a reactive handle for elaboration into a multitude of complex structures. This guide focuses on a specific subset: 2-Cyclopentyloxypyridine-5-carboxaldehyde derivatives . Our objective is to provide a comprehensive, field-proven methodology for assessing the novelty of such derivatives within the dense and complex domain of patent literature. This process is not merely an academic exercise; it is a critical step in drug discovery, underpinning freedom-to-operate decisions, securing intellectual property, and ultimately, guiding the strategic direction of research and development programs.
Pillar 1: The Bedrock of Innovation—Understanding Novelty in Chemical Patents
Before embarking on any search, it is imperative to grasp the legal and scientific definition of "novelty" in the context of patent law. A chemical compound is generally not considered novel if it has been previously disclosed in the "prior art." This includes patents, scientific publications, conference presentations, and any other public disclosure. However, the assessment is more nuanced than a simple structural match.
The key question revolves around enablement: could a Person Having Ordinary Skill in the Art (a PHOSITA) have made the compound based on the prior disclosure?[1] For instance, a patent disclosing a broad Markush structure that theoretically covers millions of compounds may not render every single one of those compounds non-novel if the patent does not provide a clear method for their synthesis. According to the European Patent Office (EPO), the burden of proof for an alleged distinguishing feature often lies with the applicant seeking the patent.[2] Therefore, our assessment must be twofold: first, to identify explicit disclosures of our target structure, and second, to evaluate whether related disclosures would have enabled a skilled chemist to arrive at our specific derivative without inventive effort.
Pillar 2: A Systematic Workflow for Patent Landscape Analysis
A haphazard search is doomed to yield incomplete and potentially misleading results. A structured, multi-tiered approach is essential for a thorough novelty assessment. The workflow described below provides a self-validating system to ensure comprehensive coverage of the relevant prior art.
Systematic Search Workflow
The process begins broadly and progressively narrows to the specific chemical space of interest. This ensures that both directly relevant and tangentially related art are captured and evaluated.
Caption: Workflow for assessing patent novelty of a chemical derivative.
This workflow leverages both text-based and structure-based searching. Tools like the USPTO's Patent Public Search[3] and open-access databases like PatCID are invaluable for initial exploration, while specialized commercial platforms offer more advanced substructure and Markush search capabilities.[4][5]
Pillar 3: Analysis of the Prior Art for 2-Alkoxypyridine-5-Carboxaldehydes
Executing the search workflow reveals a diverse patent landscape for related structures. While the exact target molecule, this compound, is not prominently disclosed as a specific entity, numerous patents claim related scaffolds for various therapeutic applications. This is where a comparative analysis becomes critical.
| Patent / Application | Core Scaffold / Closest Analogue | Stated Therapeutic Application / Utility | Key Distinguishing Feature from Target |
| US5233043A[6] | 2-alkoxy-5-alkoxymethyl-pyridines | Intermediates for insecticides | The 5-position is an alkoxymethyl, not a carboxaldehyde. |
| WO2012044561A2[7] | 2-alkoxy pyrimidine derivatives | Phosphodiesterase 10 (PDE10) inhibitors for CNS disorders | The core is a pyrimidine, not a pyridine. Demonstrates utility of alkoxy heterocycles. |
| US7625890B2 | Substituted imidazo[4,5-c]pyridine compounds | Akt inhibitors for cancer therapy | The pyridine is part of a fused ring system and lacks the specific substitution pattern. |
| WO2013054185A1[8] | General pyridine and pyrimidine derivatives | Treatment of fibrotic diseases, cancer, and pain | Claims broad classes of compounds; specific alkoxy groups are not detailed as cyclopentyl. |
| US9193732B2[9] | 7-Cyclopentyl-...-pyrrolo[2,3-d]pyrimidine | Cyclin-dependent kinase (CDK) inhibitors | The cyclopentyl group is present, but on a different ring system (pyrrolo[2,3-d]pyrimidine) and not as an ether. |
This comparative analysis reveals a critical insight: the combination of the 2-cyclopentyloxy group and the 5-carboxaldehyde on a simple pyridine ring appears to be underexplored in the patent literature. While patents exist for 2-alkoxy pyridines and for cyclopentyl-substituted heterocycles, the specific intersection is not explicitly claimed or exemplified. This represents a potential "white space" for novel intellectual property.
Pillar 4: Experimental Validation—A Protocol for Synthesis and Characterization
A novelty assessment is incomplete without a viable and reproducible method to synthesize the compound . This not only strengthens any potential patent application by demonstrating enablement but also provides the material necessary for biological testing. Below is a robust, self-validating protocol for the synthesis of a novel derivative, starting from the core aldehyde.
Synthetic Pathway Overview
The proposed synthesis involves a standard nucleophilic aromatic substitution to install the cyclopentyloxy group, followed by a reductive amination to create a novel derivative.
Caption: Synthetic pathway for a novel derivative.
Step-by-Step Protocol: Synthesis of N-((2-(cyclopentyloxy)pyridin-5-yl)methyl)aniline
-
Rationale: This protocol exemplifies the conversion of the novel aldehyde intermediate into a more complex final product, a common strategy in drug discovery. Reductive amination is a reliable and high-yielding reaction, making the protocol robust.
-
Step 1: Synthesis of this compound (Intermediate)
-
Causality: Sodium hydride (NaH) is a strong base used to deprotonate cyclopentanol, forming the cyclopentoxide nucleophile. This nucleophile then displaces the chloride from the electron-deficient pyridine ring via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2), add anhydrous tetrahydrofuran (THF, 20 mL) and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanol (0.95 g, 11 mmol) in anhydrous THF (5 mL). Stir for 30 minutes at 0 °C.
-
Add a solution of 2-chloro-5-pyridinecarboxaldehyde (1.42 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Self-Validation (Workup & Purification):
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure aldehyde.
-
Characterization: Confirm structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
-
-
Step 2: Synthesis of N-((2-(cyclopentyloxy)pyridin-5-yl)methyl)aniline (Final Product)
-
Causality: The aldehyde intermediate reacts with aniline to form a transient imine, which is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent ideal for this transformation.
-
Procedure:
-
In a flask, dissolve this compound (1.91 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
-
Self-Validation (Workup & Purification):
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify via column chromatography to yield the final product.
-
Characterization: Confirm final structure and purity (>95%) via 1H NMR, HRMS, and HPLC analysis.
-
-
Pillar 5: Comparative Performance Data
To truly establish the value of a novel derivative, its performance must be compared against relevant alternatives from the prior art. Assuming a hypothetical application as an inhibitor for an enzyme (e.g., PDE10, based on our landscape analysis[7]), the following data table illustrates how to present comparative experimental results.
| Compound | Structure | IC50 (nM) for PDE10A | Selectivity vs. PDE4B (Fold) |
| Reference Compound A (From WO2012044561A2) | 2-methoxy pyrimidine core | 15.2 | 120x |
| Reference Compound B (Hypothetical prior art) | 2-ethoxy-5-(aminomethyl)pyridine | 25.8 | 85x |
| Novel Derivative 1 (Synthesized via Protocol) | N-((2-(cyclopentyloxy)pyridin-5-yl)methyl)aniline | 5.5 | >300x |
This table clearly and objectively demonstrates the superior performance of the novel derivative. The bulky, lipophilic cyclopentyloxy group may contribute to enhanced binding affinity in a hydrophobic pocket of the target enzyme, a classic structure-activity relationship (SAR) rationale that would be central to a patent application.
Conclusion
The assessment of novelty for a chemical entity like this compound is a systematic, multi-faceted process that blends legal principles with rigorous scientific investigation. Our analysis of the patent landscape suggests that while the broader 2-alkoxypyridine scaffold is well-known, the specific incorporation of a cyclopentyloxy group at the 2-position combined with a carboxaldehyde at the 5-position represents a potentially novel and patentable chemical space. The provided experimental protocol demonstrates a viable route to these compounds, establishing enablement. Finally, the comparative data underscores the potential for such novel derivatives to offer superior performance over existing alternatives. This comprehensive approach, grounded in scientific integrity and a thorough understanding of the patent domain, provides a powerful framework for innovation in drug discovery.
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-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PubMed. [Link]
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Synthesis of cyclopropane carboxaldehyde derivatives. (2023). ResearchGate. [Link]
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- US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
- US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
- US2480990A - Preparation of cyclopentane carboxaldehydes and derivatives thereof.
- WO2012044561A2 - 2-alkoxy pyrimidine pde10 inhibitors.
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Chemical Structure Patent Search Tools: Top 6 for 2025. (2025). Patsnap. [Link]
- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
- WO2013054185A1 - Pyrimidine and pyridine derivatives useful in therapy.
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A Spectroscopic Journey: Characterizing 2-Cyclopentyloxypyridine-5-carboxaldehyde and Its Precursors
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, continues to be a focal point of synthetic and analytical exploration. This guide provides an in-depth spectroscopic comparison of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a versatile building block, and its key precursors: 2-chloropyridine-5-carboxaldehyde and cyclopentanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that underpin the synthesis of this valuable intermediate. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also field-proven experimental protocols.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The specific substitution pattern of this compound, with its ether linkage at the 2-position and an aldehyde at the 5-position, offers a rich platform for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. Understanding the spectroscopic signatures of this compound and its precursors is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular structure.
Synthetic Pathway Overview
The synthesis of this compound from its precursors is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the classic Williamson ether synthesis. In this process, the alkoxide generated from cyclopentanol displaces the chlorine atom on the 2-chloropyridine-5-carboxaldehyde ring.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from precursors to the final product is accompanied by distinct changes in the spectroscopic data. A thorough analysis of these changes provides irrefutable evidence of the chemical reaction and the structure of the resulting molecule.
Cyclopentanol: The Alkoxy Precursor
Cyclopentanol (C₅H₁₀O, M.W.: 86.13 g/mol ) is a simple cyclic alcohol. Its spectroscopic features are characteristic of its structure.
-
¹H NMR: The spectrum is dominated by signals from the aliphatic protons of the cyclopentyl ring. Due to symmetry, the spectrum can appear deceptively simple. The proton attached to the carbon bearing the hydroxyl group (C1-H) typically appears as a multiplet shifted downfield due to the deshielding effect of the oxygen atom. The remaining methylene protons on the ring will appear as overlapping multiplets in the upfield region.
-
¹³C NMR: The carbon attached to the hydroxyl group (C-OH) is the most downfield signal in the aliphatic region, typically appearing around 70-75 ppm. The other carbons of the cyclopentyl ring will have signals at higher field.
-
IR Spectroscopy: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the O-H stretching vibration, indicative of hydrogen bonding. A strong C-O stretching vibration is also observed around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 86. Common fragmentation patterns include the loss of water (M-18) and fragmentation of the cyclopentyl ring.
2-Chloropyridine-5-carboxaldehyde: The Electrophilic Partner
2-Chloropyridine-5-carboxaldehyde (C₆H₄ClNO, M.W.: 141.56 g/mol ) serves as the electrophilic component in the synthesis. Its spectroscopic data reflects the presence of the pyridine ring, the aldehyde group, and the chloro substituent.
-
¹H NMR: The spectrum will show three aromatic protons with characteristic splitting patterns. The aldehyde proton will be the most downfield signal, typically appearing as a singlet between 9.5 and 10.5 ppm. The pyridine ring protons will appear in the aromatic region (7.0-9.0 ppm), with their chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom, the aldehyde, and the chlorine.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon attached to the chlorine atom will be shifted downfield compared to an unsubstituted pyridine.
-
IR Spectroscopy: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde. C-H stretching of the aldehyde proton may be observed as a pair of weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
This compound: The Final Product
The product of the Williamson ether synthesis, this compound (C₁₁H₁₃NO₂, M.W.: 191.23 g/mol )[1], combines the structural features of its precursors, leading to a more complex, yet interpretable, set of spectroscopic data.
-
¹H NMR: The spectrum will retain the downfield aldehyde proton singlet (around 10.0 ppm) and the aromatic protons of the pyridine ring. A new set of signals corresponding to the cyclopentoxy group will appear. The proton on the carbon attached to the ether oxygen (O-CH) will be a multiplet in the region of 4.5-5.5 ppm. The remaining aliphatic protons of the cyclopentyl ring will appear as multiplets in the upfield region.
-
¹³C NMR: The aldehyde carbonyl carbon will remain the most downfield signal (around 190 ppm). The pyridine ring carbons will show shifts consistent with the replacement of the chloro group with an alkoxy group. A new signal for the methine carbon of the cyclopentoxy group attached to the oxygen will appear in the 70-80 ppm range, and the other cyclopentyl carbons will be observed at higher field.
-
IR Spectroscopy: The strong C=O stretch of the aldehyde will still be present around 1700 cm⁻¹. The broad O-H stretch from cyclopentanol will be absent. New C-O-C stretching vibrations from the ether linkage will appear in the fingerprint region, typically around 1250-1000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 191. Fragmentation may involve the loss of the cyclopentoxy group or cleavage of the cyclopentyl ring.
Quantitative Spectroscopic Data Summary
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| Cyclopentanol | ~3.5-4.0 (m, 1H, CH -OH), ~1.4-1.9 (m, 8H, -CH ₂-) | ~73 (C-OH), ~35 (C2/C5), ~24 (C3/C4) | 3600-3200 (broad, O-H), 2960-2870 (C-H), 1075 (C-O) | 86 |
| 2-Chloropyridine-5-carboxaldehyde | ~10.1 (s, 1H, CH O), ~8.9 (d, 1H, H6), ~8.1 (dd, 1H, H4), ~7.5 (d, 1H, H3) | ~191 (C=O), ~152 (C2), ~140 (C5), ~138 (C6), ~128 (C4), ~122 (C3) | 3080 (C-H arom.), 2850, 2750 (C-H ald.), 1710 (C=O), 1580, 1460 (C=C/C=N) | 141/143 (3:1) |
| This compound | ~9.9 (s, 1H, CH O), ~8.6 (d, 1H, H6), ~7.9 (dd, 1H, H4), ~6.8 (d, 1H, H3), ~5.4 (m, 1H, O-CH -), ~1.6-2.0 (m, 8H, -CH ₂-) | ~190 (C=O), ~164 (C2), ~153 (C6), ~139 (C4), ~121 (C5), ~111 (C3), ~79 (O-CH), ~33 (C2'/C5'), ~24 (C3'/C4') | 3070 (C-H arom.), 2970-2870 (C-H aliph.), 2830, 2730 (C-H ald.), 1700 (C=O), 1600, 1480 (C=C/C=N), 1250 (C-O-C) | 191 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and instrument used.
Experimental Protocols
Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Cyclopentanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloropyridine-5-carboxaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclopentanol (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of 2-chloropyridine-5-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Acquire the IR spectrum of the sample using either a neat liquid film (for oils) or a KBr pellet (for solids) on an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion: A Foundation for Further Discovery
The successful synthesis and unambiguous characterization of this compound are critical first steps in its utilization as a versatile synthetic intermediate. The distinct spectroscopic shifts observed between the precursors and the final product provide a clear and reliable method for monitoring the reaction and confirming the identity of the desired compound. The protocols and comparative data presented in this guide are intended to empower researchers to confidently synthesize and characterize this and related molecules, thereby accelerating the pace of innovation in drug discovery and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopentyloxypyridine-5-carboxaldehyde
Authored for Research, Development, and Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyclopentyloxypyridine-5-carboxaldehyde (CAS No. 916792-14-8), a compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step, grounded in the specific hazard profile of the molecule.
Hazard Profile Analysis: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step in managing its lifecycle. This compound is not a benign substance; its disposal pathway is dictated by its significant health and environmental hazards.
The compound's classification as a combustible liquid that is harmful if swallowed, toxic if inhaled, and corrosive to skin and eyes necessitates careful handling to prevent personnel exposure.[1] Furthermore, its toxicity to aquatic life with long-lasting effects strictly prohibits its release into the environment.[1] Therefore, all disposal procedures are designed to fully contain the chemical and its residues, ensuring they are directed to a licensed hazardous waste facility.
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Hazard Statement | Implication for Disposal |
| Physical Hazard | H227: Combustible liquid.[1] | Waste must be kept away from ignition sources.[2] |
| Acute Health Hazards | H302: Harmful if swallowed.[1] H331: Toxic if inhaled.[1] | All handling and transfers must be performed in a ventilated area, such as a chemical fume hood, to prevent inhalation.[3][4] Direct contact and ingestion must be avoided. |
| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] | Mandates the use of robust Personal Protective Equipment (PPE), including chemical-resistant gloves and eye/face protection.[4] Waste containers must be corrosion-resistant. |
| Environmental Hazard | H401: Toxic to aquatic life.[1] H412: Harmful to aquatic life with long lasting effects.[1] | Drain disposal is strictly forbidden. [6][7] All waste, including dilute solutions and rinsates, must be collected as hazardous waste to prevent environmental discharge.[1][8] |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste from "cradle to grave." Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable step to mitigate the risks of skin corrosion and inhalation toxicity.[1][4]
-
Hand Protection: Wear nitrile or other chemically-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield may be required for bulk transfers.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All transfers and handling should occur inside a certified chemical fume hood to prevent inhalation of vapors.[3][4]
Step 2: Prepare the Hazardous Waste Container
All waste—including the pure compound, solutions, and contaminated materials—must be collected in a designated hazardous waste container.
-
Container Selection: Use a container made of compatible material (e.g., glass or polyethylene) that has a secure, vapor-tight lid. If possible, leave the chemical in its original container.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Ensure the label includes the primary hazards (e.g., "Toxic," "Corrosive").
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9] The container should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[9]
Step 3: Waste Collection and Segregation
-
Liquid Waste: Carefully transfer any unwanted this compound or solutions containing it into the labeled hazardous waste container using a funnel. Perform this transfer inside a chemical fume hood.[4]
-
Contaminated Solids: Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, or absorbent pads used for cleaning small spills, must also be placed in the designated hazardous waste container.
-
Segregation: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[3][10]
Step 4: Managing Empty Containers
An "empty" container that held this chemical is not safe for disposal in regular trash until properly decontaminated.[1] The residual material poses the same hazards as the bulk chemical.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the residue (e.g., acetone or ethanol).[11]
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous waste. [7][11] Add the rinsate to your liquid hazardous waste container for this compound.
-
Final Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original chemical label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[11]
Step 5: Final Disposal and Removal
-
Contact EHS: Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's EHS office or designated hazardous waste contractor for pickup.[11]
-
Regulatory Compliance: The final disposal method will be determined by the licensed waste facility, but it typically involves high-temperature incineration.[12] This method is effective for destroying organic molecules like pyridine derivatives.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
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Navigating the Safe Handling of 2-Cyclopentyloxypyridine-5-carboxaldehyde: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2-Cyclopentyloxypyridine-5-carboxaldehyde, a compound whose unique structure demands a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to empower researchers with the knowledge to conduct their work with confidence and security.
The known hazard profile for this compound indicates that it causes skin and eye irritation and may lead to respiratory irritation.[1] While a comprehensive toxicological profile is not widely available, the compound's structure—incorporating both a pyridine ring and an aldehyde functional group—necessitates a cautious approach. Pyridine derivatives and aldehydes as classes of chemicals can present a range of hazards, including flammability, toxicity, and the potential for skin sensitization.[2][3][4][5] Therefore, a robust PPE strategy is not merely recommended; it is an essential component of the experimental protocol.
The Foundation: A Proactive Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory.[6][7] This is not a static, one-time event but a dynamic process that should be revisited for each new experimental setup or scale-up. The choice of PPE is directly informed by this assessment, which considers the quantity of the chemical being handled, the nature of the procedure (e.g., weighing a solid, preparing a solution, running a reaction), and the potential for aerosol or vapor generation.
Our core directive is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The following sections detail the specific PPE required to mitigate these risks at each stage of handling.
Essential Personal Protective Equipment (PPE) Ensemble
The following table summarizes the recommended PPE for various laboratory operations involving this compound. This table should be used as a starting point, with the understanding that specific experimental conditions may warrant additional protective measures.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Safety glasses with side shields | Nitrile or Neoprene gloves | Fully-buttoned lab coat | Recommended, especially if dusty. N95 or higher respirator. |
| Solution Preparation & Transfers | Chemical splash goggles | Double-gloving with Nitrile or Neoprene gloves | Chemical-resistant lab coat or apron over a standard lab coat | Required if not in a certified chemical fume hood. Air-purifying respirator with organic vapor cartridges. |
| Running Reactions (Open or Closed Systems) | Chemical splash goggles and a face shield | Butyl rubber or other highly resistant gloves | Chemical-resistant lab coat or apron | All work must be conducted in a certified chemical fume hood. |
| Work-up & Purification | Chemical splash goggles and a face shield | Butyl rubber or other highly resistant gloves | Chemical-resistant lab coat | All work must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Full-face respirator with organic vapor cartridges | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Required. Full-face respirator with organic vapor cartridges or SCBA for large spills. |
Deep Dive into PPE Selection and Use
Ocular and Facial Protection: The First Line of Defense
Given that this compound is a known eye irritant, robust eye and face protection is non-negotiable.[1]
-
Safety Glasses: For low-risk operations, such as handling small quantities in a contained system, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When preparing solutions, transferring liquids, or any activity with a risk of splashing, chemical splash goggles are mandatory.[8][9] They provide a seal around the eyes, offering superior protection against liquid splashes from all angles.
-
Face Shields: For high-risk procedures, such as working with larger quantities, running reactions under pressure, or during spill cleanup, a face shield should be worn in conjunction with chemical splash goggles.[9][10] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The compound is a skin irritant, making diligent glove use paramount.[1] The choice of glove material is critical and should be based on chemical compatibility.
-
Nitrile or Neoprene Gloves: For general handling and tasks with a low risk of prolonged contact, nitrile or neoprene gloves are a suitable choice.[3] They offer good resistance to a range of chemicals.
-
Butyl Rubber Gloves: For procedures involving significant solvent use or prolonged direct contact, butyl rubber gloves are recommended due to their high resistance to aldehydes and many organic solvents.[1][11]
-
Double Gloving: For added protection, especially when handling concentrated solutions, double gloving is a prudent practice. This involves wearing two pairs of gloves, which can increase the time to breakthrough in the event of a splash.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. Never reuse disposable gloves.
Body Protection: Shielding Against Spills and Splashes
A lab coat is the minimum requirement for body protection in any laboratory setting.[6][8]
-
Standard Lab Coat: A fully-buttoned, long-sleeved lab coat is essential to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron or Coat: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Proper Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times to protect against spills and falling objects.[6][8]
Respiratory Protection: Safeguarding Against Inhalation Hazards
As this compound may cause respiratory irritation, all work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][12]
-
Chemical Fume Hood: This is the primary engineering control to prevent the inhalation of vapors. All procedures involving this compound should be conducted within a properly functioning fume hood.
-
Air-Purifying Respirators: In situations where a fume hood is not available or as an additional precaution, an air-purifying respirator with organic vapor cartridges may be necessary.[13][14][15] A proper fit test and training are required for all respirator users.
-
Self-Contained Breathing Apparatus (SCBA): In the event of a large spill or emergency, a self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection.
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on a task-specific risk assessment.
Caption: PPE selection is a risk-based process.
Decontamination and Disposal: Completing the Safety Cycle
Proper removal and disposal of contaminated PPE are as crucial as its initial selection.
-
Glove Removal: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
-
Disposal: All disposable PPE, including gloves, lab coats, and respirator cartridges, that have been in contact with this compound should be considered hazardous waste and disposed of in accordance with institutional and local regulations.
By adhering to these rigorous, well-reasoned PPE protocols, researchers can confidently and safely unlock the potential of this compound in their drug discovery and development endeavors.
References
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
